Linalyl propionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h7,9H,2,6,8,10H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQIIHCCEMGYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C)(CCC=C(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047574 | |
| Record name | 3,7-Dimethylocta-1,6-dien-3-yl propanoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless or almost colourless liquid with a fresh, floral, sweet, fruity, pear-like odour | |
| Record name | Linalyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Linalyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
115.00 °C. @ 10.00 mm Hg | |
| Record name | Linalyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
17 mg/L @ 20 °C (exp), soluble in alcohol and most fixed oils; slightly soluble in propylene glycol; insoluble in glycerol, 1 ml in 7 ml 70% alcohol; 1 ml in 2 ml 80% alcohol (in ethanol) | |
| Record name | Linalyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Linalyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.893-0.902 | |
| Record name | Linalyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
144-39-8 | |
| Record name | Linalyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,7-Dimethyl-1,6-octadien-3-yl propionate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linalyl propionate | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-propanoate | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,7-Dimethylocta-1,6-dien-3-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Linalyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.116 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINALYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI845A018T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Linalyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Linalyl propionate CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of linalyl propionate (B1217596), a monoterpenoid ester valued for its characteristic fragrance and flavor. This document covers its core chemical properties, synthesis, potential biological activities, and safety data, presented in a format tailored for scientific and research applications.
Chemical and Physical Properties
Linalyl propionate, also known as 3,7-dimethylocta-1,6-dien-3-yl propanoate, is a naturally occurring ester found in various essential oils, including those of sweet orange, lemon, bergamot, lavender, and sage.[1] It is characterized as a colorless to pale yellow liquid with a sweet, floral, and fruity aroma reminiscent of bergamot and black currant.[2][3]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for quick reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 144-39-8 | [1][2][4] |
| Molecular Formula | C₁₃H₂₂O₂ | [1][2][4] |
| Molecular Weight | 210.31 g/mol | [2][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 115 °C at 10 mmHg 223 °C (433.4 °F) | [1][2] [1] |
| Melting Point | -20 °C (-4 °F) | [1] |
| Density | 0.893 - 0.902 g/mL at 25 °C | [1][5] |
| Refractive Index | 1.449 - 1.454 at 20 °C | [1][5] |
| Flash Point | 97 °C (206.6 °F) - closed cup 101 °C (213.8 °F) | [6] [1] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils; slightly soluble in propylene (B89431) glycol; insoluble in glycerin. | [2] |
| LogP | 4.9 | [1][2] |
| FEMA Number | 2645 | [1][5] |
Synthesis and Experimental Protocols
This compound is primarily synthesized through the esterification of linalool (B1675412). This reaction can be carried out using several methods, typically involving either an acid or an anhydride (B1165640) of propionic acid.
General Synthesis Pathway
The most common synthetic route is the reaction of linalool with propionic anhydride, often in the presence of a catalyst to improve reaction efficiency.[7] Alternatively, propionic acid can be used with a strong acid catalyst like sulfuric acid.[1]
Experimental Protocol: Esterification with Propionic Anhydride
While a standardized, universally adopted protocol is not available, the following methodology is derived from patent literature describing a high-yield synthesis.[7]
Materials:
-
Linalool (0.3 mol)
-
Propionic anhydride (0.45 mol)
-
4-dimethylaminopyridine (B28879) (catalyst, e.g., 0.13-0.25 g)
-
Three-necked flask (250 ml)
-
Stirrer
-
Heating mantle
-
Vacuum rectification apparatus
Procedure:
-
Charging the Reactor: In a 250 ml three-necked flask, add 46.2 g (0.3 mol) of linalool and 58.5 g (0.45 mol) of propionic anhydride.
-
Catalyst Addition: Add 0.13-0.25 g of 4-dimethylaminopyridine to the mixture.[7]
-
Reaction: The specifics of temperature and time are controlled to drive the reaction to completion. The patent suggests this method leads to high conversion efficiency (over 98%).[7]
-
Purification: After the reaction, the mixture contains this compound and the byproduct, propionic acid. The propionic acid is removed via continuous vacuum rectification.[7]
-
Product Isolation: The final product, this compound, is obtained after rectification with a purity of over 98%.[7]
Analytical Characterization
The purity and structure of the synthesized this compound should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the final product and identify any byproducts. The mass spectrum of this compound shows characteristic fragmentation patterns.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure of the ester.[4][5]
Biological Activity and Signaling Pathways
While this compound itself is not extensively studied for its biological activities beyond its use as a fragrance and flavoring agent, its parent compound, linalool, and the structurally similar ester, linalyl acetate (B1210297), have demonstrated notable effects. These findings suggest potential areas of investigation for this compound.
Antimicrobial Properties
Linalool has been shown to possess antimicrobial activity against a range of bacteria, including both Gram-positive and Gram-negative species.[3][8] Studies indicate that linalool can disrupt the bacterial cell membrane, leading to leakage of cytoplasmic contents and inhibition of cellular respiration.[9][10] this compound has also been noted for its potential antimicrobial properties, which may be of interest for various applications.[11]
Anti-inflammatory Activity and NF-κB Signaling
Research on linalool and linalyl acetate has shown that these compounds can exert anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[5] In studies using lipopolysaccharide (LPS) to induce an inflammatory response in liver cells, linalool and linalyl acetate were found to down-regulate the phosphorylation of p65 and IκBα. This action inhibits the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines like IL-6.[5] Given the structural similarity, it is plausible that this compound could exhibit similar activity.
Safety and Toxicology
This compound is generally regarded as safe for its intended use in flavors and fragrances.[7] However, as with many chemical compounds, appropriate safety precautions should be taken during handling.
Hazard Identification and Precautionary Statements
The following table summarizes the hazard classifications and safety recommendations for this compound.
| Category | Information | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [12] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][12] |
| Acute Toxicity | Oral LD₅₀ (rat): > 5 g/kgDermal LD₅₀ (rabbit): > 5 g/kg |
Conclusion
This compound is a well-characterized monoterpenoid ester with significant applications in the fragrance and flavor industries. Its synthesis via esterification of linalool is a straightforward process that can achieve high yields. While data on its specific biological activities are limited, the known anti-inflammatory and antimicrobial properties of its parent compound, linalool, suggest that this compound may hold similar potential, warranting further investigation into its effects on signaling pathways such as NF-κB. Standard laboratory safety protocols are sufficient for handling this compound, which exhibits low acute toxicity. This guide provides a foundational resource for professionals engaged in research and development involving this compound.
References
- 1. ScenTree - this compound (CAS N° 144-39-8) [scentree.co]
- 2. NP-MRD: Showing NP-Card for this compound (NP0045913) [np-mrd.org]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C13H22O2 | CID 61098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. CN103159623A - this compound preparation method - Google Patents [patents.google.com]
- 8. This compound, 144-39-8 [thegoodscentscompany.com]
- 9. mdpi.com [mdpi.com]
- 10. spectrabase.com [spectrabase.com]
- 11. US2794826A - Process of manufacturing linalyl - Google Patents [patents.google.com]
- 12. Showing Compound this compound (FDB002289) - FooDB [foodb.ca]
An In-depth Technical Guide to the Molecular Structure of Linalyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linalyl propionate (B1217596) (CAS No. 144-39-8) is an acyclic monoterpenoid ester known for its characteristic fresh, fruity, and floral aroma, reminiscent of bergamot and lavender.[1][2] It is a key component in the fragrance and flavor industries and occurs naturally in various essential oils.[2] This document provides a comprehensive overview of the molecular structure of linalyl propionate, including its chemical and physical properties, spectroscopic characterization, and a detailed synthesis protocol. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical Identity and Physical Properties
This compound is systematically named 3,7-dimethylocta-1,6-dien-3-yl propanoate.[3] It is formed from the esterification of the tertiary alcohol linalool (B1675412) with propionic acid. The molecule possesses two double bonds and a chiral center at the C3 position, though it is commonly used as a racemic mixture.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl propanoate | [3] |
| CAS Number | 144-39-8 | [4] |
| Molecular Formula | C₁₃H₂₂O₂ | [4][5] |
| Molecular Weight | 210.31 g/mol | [3] |
| SMILES | CCC(=O)OC(C)(CCC=C(C)C)C=C | [3][5] |
| InChI | InChI=1S/C13H22O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h7,9H,2,6,8,10H2,1,3-5H3 | [3][5] |
| InChIKey | WAQIIHCCEMGYKP-UHFFFAOYSA-N | [3][5] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Sweet, floral, fruity, reminiscent of bergamot | [1] |
| Boiling Point | 115 °C at 10 mmHg | [4] |
| Melting Point | -20 °C | [2] |
| Density | 0.895 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.452 | [4] |
| Solubility | Soluble in organic solvents; slightly soluble in water | [1] |
| Natural Occurrence | Found in essential oils of Sweet Orange, Lemon, Bergamot, Lavender, and Sage | [2] |
Molecular Structure and Visualization
The structure of this compound features a propanoate group esterified to the tertiary alcohol, linalool. The core structure is a 3,7-dimethyloctadiene chain.
Caption: 2D Molecular Structure of this compound.
Spectroscopic Data for Structural Elucidation
The molecular structure of this compound can be confirmed through various spectroscopic techniques. While full spectral data often requires access to specialized databases, the key expected characteristics and available data are summarized below.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak [M]⁺ at m/z 210 is typically weak or absent. The major observed fragments are crucial for identification.
Table 3: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Putative Fragment |
| 93 | 99.99 | [C₇H₉]⁺ |
| 57 | 58.84 | [C₃H₅O]⁺ or [C₄H₉]⁺ |
| 80 | 41.64 | [C₆H₈]⁺ |
| 41 | 34.34 | [C₃H₅]⁺ |
| 121 | 32.82 | [C₉H₁₃]⁺ |
Data sourced from PubChem CID 61098.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for detailing the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons (~5.0-6.0 ppm), the methine proton on the double bond (~5.1 ppm), the methylene (B1212753) and methyl protons of the propionate group, and the various methyl and methylene groups of the linalyl backbone.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (~174 ppm), the olefinic carbons (four signals between ~110-145 ppm), the quaternary carbon bearing the oxygen (~85 ppm), and the aliphatic carbons of the ethyl and terpene moieties.
Note: Detailed, assigned chemical shift data for this compound can be accessed through spectral databases such as SpectraBase.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands indicative of its functional groups.
Table 4: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~1735 | C=O (Ester) | Stretching |
| ~1170 | C-O (Ester) | Stretching |
| ~3080, 1645, 920 | C=C-H (Vinyl) | C-H Stretch, C=C Stretch, Out-of-plane bend |
| ~2970-2850 | C-H (Aliphatic) | Stretching |
Note: Full FTIR spectra are available for viewing in databases from providers like Wiley (SpectraBase) and NIST.[3][6][8]
Experimental Protocols: Synthesis of this compound
This compound is typically synthesized via the esterification of linalool. A high-yield method utilizes propionic anhydride (B1165640) with a catalyst.
Synthesis via Catalytic Esterification
This protocol is adapted from methodologies described in patent literature, which reports yields exceeding 85%.
Reaction Scheme:
Linalool + Propionic Anhydride --(Catalyst)--> this compound + Propionic Acid
Caption: High-efficiency synthesis workflow for this compound.
Methodology:
-
Apparatus: A three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser.
-
Reagents:
-
Linalool (46.2 g, 0.3 mol)
-
Propionic anhydride (58.5 g, 0.45 mol)
-
4-Dimethylaminopyridine (DMAP) (0.13 g, as catalyst)
-
-
Procedure: a. Charge the flask with propionic anhydride (58.5 g) and linalool (46.2 g). b. Add 4-dimethylaminopyridine (0.13 g) to the mixture while stirring. c. Heat the reaction mixture to a constant temperature between 30-50°C. d. Maintain the reaction with continuous stirring for 2-4 hours. Monitor the reaction progress using gas chromatography (GC). e. Upon completion (linalool conversion >98%), cool the mixture to room temperature. f. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution to neutralize excess anhydride and propionic acid, followed by a wash with brine. g. Dry the organic layer over anhydrous sodium sulfate. h. Filter the drying agent and concentrate the crude product under reduced pressure. i. Purify the final product by vacuum distillation to obtain this compound with a purity of >98%.
Conclusion
This guide has detailed the fundamental molecular and structural characteristics of this compound, a commercially significant fragrance and flavor compound. The provided tables summarize its key chemical and physical data for easy reference. Spectroscopic data, including major mass spectrometric fragments and expected NMR and IR characteristics, have been outlined to aid in its identification and characterization. Furthermore, a detailed, high-yield synthesis protocol has been provided for laboratory-scale preparation. The included visualizations of its molecular structure and synthesis workflow serve to further clarify these concepts for research and development applications.
References
- 1. guidechem.com [guidechem.com]
- 2. scentree.co [scentree.co]
- 3. This compound | C13H22O2 | CID 61098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. PubChemLite - this compound (C13H22O2) [pubchemlite.lcsb.uni.lu]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources, Occurrence, and Analysis of Linalyl Propionate (B1217596)
Introduction
Linalyl propionate (C₁₃H₂₂O₂) is an acyclic monoterpenoid ester, a chemical compound recognized for its characteristic sweet, floral, and fruity aroma, often reminiscent of bergamot, black currant, pear, and pineapple.[1] This fragrance and flavor agent is a constituent of various essential oils and is utilized in perfumery for creating bergamot and lily of the valley compositions, where it imparts a natural, sweet, and green facet.[1][2] It is the propanoate ester of linalool (B1675412). This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthesis, and the experimental methodologies employed for its extraction, isolation, and identification from natural sources.
Natural Occurrence and Distribution
This compound is found in a variety of aromatic plants, where it contributes to the complexity and character of their essential oils. Its presence has been reported in numerous species across different plant families. The laevorotatory (l-) form is notably present in lavender and sage.[1][2]
Key natural sources include:
-
Lavender (Lavandula species): this compound is a recognized component of lavender essential oil, including species like Lavandula angustifolia (true lavender) and Lavandula × intermedia (lavandin).[2][3][4][5]
-
Sage (Salvia species): The l-form of this compound is found in sage, particularly Clary Sage (Salvia sclarea).[2][6][7]
-
Citrus Fruits: It is present in the peel oils of several citrus fruits, including Sweet Orange (Citrus sinensis), Lemon (Citrus limon), Bergamot (Citrus bergamia), and Kumquat.[1][2][5]
-
Other notable sources: The compound has also been identified in green tea, cherimoya (Annona cherimola), soursop (Annona muricata), ginger rhizome (Zingiber officinale), hop oil, and the leaves of feverfew (Tanacetum parthenium).[1][5][8][9]
Quantitative Data on this compound Occurrence
The concentration of this compound in essential oils can vary significantly based on the plant species, cultivar, geographical origin, harvesting time, and post-harvest processing methods like drying.[3][10] The following table summarizes reported quantitative data from various natural sources.
| Natural Source | Plant Species | Part Used | Concentration (% of Essential Oil) | Reference(s) |
| Lavender / Lavandin | Lavandula angustifolia, Lavandula × intermedia | Flowers | 5.3 - 14.1% | [3] |
| Lavender Cultivars | Lavandula angustifolia Mill. | Flowers | 1.0 - 10.0% (as a minor compound) | [11] |
| Lavender (French) | Lavandula angustifolia | Flowers | 0.12% | [5] |
| Lavender (Ukrainian Cultivar) | Lavandula angustifolia Mill. | Flowers | 0.06% | [12] |
| Bergamot Oil | Citrus bergamia | Peel | 0.013 - 0.066% | [5] |
| Feverfew | Tanacetum parthenium | Leaf | Trace amounts | [5] |
Biosynthesis of this compound
This compound is a secondary metabolite synthesized in plants. Its biosynthesis involves two main stages: the formation of its precursor, linalool, via the terpenoid pathway, and the subsequent esterification of linalool.
-
Linalool Synthesis: Linalool is synthesized through the mevalonic acid (MVA) pathway. The process begins with acetyl-CoA and proceeds through key intermediates like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[13] These five-carbon units are condensed to form the ten-carbon geranyl pyrophosphate (GPP). In plants like basil, GPP is isomerized to linalyl pyrophosphate, which is then hydrolyzed to form linalool.[13]
-
Esterification: The final step is the formation of the ester. This compound is synthesized via an esterification reaction between linalool and a propionyl donor, such as propionic acid or propionic anhydride, a reaction that can be catalyzed by enzymes within the plant cell.[1][2]
Experimental Protocols
The extraction, isolation, and identification of this compound from plant matrices require a multi-step approach involving sophisticated analytical techniques.
Extraction of Essential Oils
The initial step involves extracting the volatile essential oil from the raw plant material. Several methods are employed, with the choice depending on the stability of the compounds and the nature of the plant matrix.[14][15]
-
Hydrodistillation and Steam Distillation: These are the most common methods for extracting essential oils from aromatic plants like lavender and sage.
-
Protocol (General):
-
The plant material (e.g., fresh or dried flowers) is placed in a still.
-
For hydrodistillation, the material is submerged in water and boiled. For steam distillation, live steam is passed through the material.
-
The heat and steam cause the plant's aromatic glands to rupture, releasing the volatile essential oil.
-
The steam, carrying the volatile compounds, is passed into a condenser.
-
The condensate (a mixture of water and essential oil) is collected in a separator (e.g., a Florentine flask).
-
Due to their immiscibility and different densities, the essential oil separates from the aqueous layer (hydrosol) and can be collected.
-
-
-
Solvent Extraction: For heat-sensitive materials or to obtain a more complete aromatic profile, solvent extraction is used.
-
Protocol (General):
-
Plant material is macerated with a volatile solvent (e.g., hexane (B92381), ethanol).
-
The solvent penetrates the plant matrix, dissolving the desired compounds.[14]
-
The resulting solution (miscella) is filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract known as a concrete (if a non-polar solvent is used) or a tincture (if ethanol (B145695) is used).
-
-
-
Advanced Extraction Techniques: Modern methods offer higher efficiency and reduced extraction times.[14]
-
Supercritical Fluid Extraction (SFE): Uses supercritical CO₂ as a solvent, which is non-toxic and easily removed.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction.[14]
-
Ultrasound-Assisted Extraction (UAE): Employs acoustic cavitation to disrupt cell walls and enhance solvent penetration.[14]
-
Isolation and Purification
While the essential oil itself can be analyzed directly, isolation of individual components like this compound for structural elucidation or bioactivity testing requires chromatographic techniques.
-
Column Chromatography (CC): This is a fundamental preparative technique for separating compounds from a complex mixture.
-
Protocol (General):
-
A glass column is packed with a stationary phase (e.g., silica (B1680970) gel or alumina).
-
The crude essential oil extract is loaded onto the top of the column.
-
A mobile phase (a single solvent or a gradient of solvents with increasing polarity) is passed through the column.
-
Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.
-
Fractions are collected sequentially and analyzed (e.g., by Thin Layer Chromatography) to identify those containing the target compound.
-
-
Identification and Quantification
Hyphenated analytical techniques are the gold standard for the identification and quantification of volatile compounds in essential oils.[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used method for analyzing essential oil composition.[12][18]
-
Protocol (General):
-
Sample Preparation: The essential oil is diluted in an appropriate solvent (e.g., hexane or dichloromethane).
-
Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet, where it is vaporized at a high temperature (e.g., 250°C).[19]
-
Separation (GC): The vaporized sample is carried by an inert gas (e.g., Helium) through a long, thin capillary column coated with a stationary phase. Compounds separate based on their volatility and interaction with the stationary phase. A typical temperature program might start at a low temperature (e.g., 60-100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute less volatile compounds.[19]
-
Detection (MS): As compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), causing them to fragment into characteristic patterns. The mass spectrometer separates these fragments based on their mass-to-charge ratio, generating a mass spectrum for each compound.
-
Identification: this compound is identified by comparing its retention time and mass spectrum to those of a known standard or by matching its mass spectrum with entries in a spectral library (e.g., NIST, Wiley).
-
Quantification: The relative percentage of this compound is determined by integrating the area of its peak in the total ion chromatogram and expressing it as a percentage of the total peak areas.
-
-
References
- 1. Page loading... [guidechem.com]
- 2. ScenTree - this compound (CAS N° 144-39-8) [scentree.co]
- 3. Essential Oil Content and Compositional Variability of Lavandula Species Cultivated in the Mid Hill Conditions of the Western Himalaya - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Significance and symbolism [wisdomlib.org]
- 5. This compound, 144-39-8 [thegoodscentscompany.com]
- 6. purodem.com [purodem.com]
- 7. aromaweb.com [aromaweb.com]
- 8. This compound | C13H22O2 | CID 61098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NP-MRD: Showing NP-Card for this compound (NP0045913) [np-mrd.org]
- 10. Essential Oil Composition of Lavender (Lavandula angustifolia Mill.) at Various Plantation Ages and Growth Stages in the Mediterranean Region | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 11. pse.agriculturejournals.cz [pse.agriculturejournals.cz]
- 12. Chemical Composition of the Essential Oil of the New Cultivars of Lavandula angustifolia Mill. Bred in Ukraine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of Linalool – Part of Pesto Article - ChemistryViews [chemistryviews.org]
- 14. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. s3.amazonaws.com [s3.amazonaws.com]
- 18. mdpi.com [mdpi.com]
- 19. CN103159623A - this compound preparation method - Google Patents [patents.google.com]
The Molecular Architecture of Scent: A Technical Guide to the Biosynthesis of Linalyl Propionate in Plants
Authored for Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Abstract
Linalyl propionate (B1217596), a monoterpene ester, is a significant contributor to the characteristic aroma of numerous aromatic plants, including lavender and sage. Its pleasant, fruity-floral scent has led to its widespread use in the fragrance, cosmetic, and food industries. Beyond its olfactory appeal, linalyl propionate and its precursor, linalool (B1675412), exhibit a range of pharmacological activities, including anti-inflammatory and sedative effects, making them compounds of interest for therapeutic development. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants, detailing the enzymatic machinery, precursor molecules, and regulatory aspects. The document includes a compilation of available quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the metabolic pathway and experimental workflows to facilitate further research and application in drug discovery and biotechnology.
Introduction
The diversity of specialized metabolites in plants is a vast resource for the discovery of novel bioactive compounds. Among these, volatile organic compounds (VOCs) play crucial roles in plant-environment interactions and are of significant commercial interest. This compound belongs to the class of acyclic monoterpenoids and is responsible for the desirable aromatic profiles of many plants, including sweet orange, lemon, and bergamot.[1] Understanding the enzymatic processes that govern the formation of such esters is fundamental for the metabolic engineering of scent production in plants and for the biotechnological production of these valuable compounds. This guide delineates the current scientific understanding of the this compound biosynthesis pathway, providing a technical resource for its study and exploitation.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in plants is a two-step enzymatic process that occurs within specialized plant tissues, such as the glandular trichomes of leaves and flowers. The pathway begins with the formation of the terpene alcohol, linalool, which is subsequently esterified to yield this compound.
Step 1: The Genesis of Linalool from Geranyl Pyrophosphate
The precursor to all monoterpenes, geranyl pyrophosphate (GPP), is the starting point for linalool synthesis. GPP is formed through the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2] The key enzyme in the formation of linalool is Linalool Synthase (LINS) , a member of the terpene synthase (TPS) family of enzymes.[3]
-
Reaction: Geranyl Pyrophosphate (GPP) → (S)-(+)-Linalool + Diphosphate
-
Enzyme: Linalool Synthase (LINS)
-
Cofactors: Divalent metal ions, typically Mg²⁺ or Mn²⁺.
The stereochemistry of the linalool produced is dependent on the specific LINS enzyme. For instance, in peach, the PpTPS3 enzyme has been shown to predominantly produce (S)-(+)-linalool.[3]
Step 2: The Esterification of Linalool to this compound
The final and defining step in the biosynthesis of this compound is the esterification of linalool. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) , which belongs to the large and diverse BAHD superfamily of acyltransferases.[4][5] These enzymes facilitate the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) donor to an alcohol acceptor. In the case of this compound synthesis, the substrates are linalool and propionyl-CoA.
-
Reaction: Linalool + Propionyl-CoA → this compound + Coenzyme A
-
Enzyme: Alcohol Acyltransferase (AAT)
-
Acyl Donor: Propionyl-Coenzyme A (Propionyl-CoA)
-
Alcohol Acceptor: Linalool
While the general enzymatic class responsible for this reaction is known, a specific AAT that synthesizes this compound has not yet been isolated and characterized from any plant species. However, numerous AATs from various plants have demonstrated a broad substrate specificity, including the ability to utilize terpene alcohols.[6] It is therefore highly probable that a yet-to-be-identified AAT is responsible for this conversion in vivo.
Visualization of the Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound.
Quantitative Data
While specific kinetic data for an enzyme that synthesizes this compound is not yet available in the literature, data from characterized AATs with activity towards other terpene alcohols can provide valuable insights. The following table summarizes representative kinetic parameters for plant AATs with various alcohol and acyl-CoA substrates. This data highlights the broad substrate acceptance of these enzymes.
| Enzyme Source | Enzyme Name | Alcohol Substrate | Acyl-CoA Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Clarkia breweri | BEBT | Benzyl alcohol | Benzoyl-CoA | 46.8 | - | - | D'Auria et al. (2002) |
| Lithospermum erythrorhizon | LeDAT1 | Geraniol | Acetyl-CoA | 110 | 0.22 | 2000 | Takanashi et al. (2019) |
| Fragaria x ananassa | SAAT | Geraniol | Acetyl-CoA | 5.5 | - | - | Aharoni et al. (2000) |
| Fragaria x ananassa | SAAT | Nerol | Acetyl-CoA | 8.8 | - | - | Aharoni et al. (2000) |
| Malus x domestica | MdAAT1 | Hexanol | Acetyl-CoA | 130 | 0.04 | 308 | Souleyre et al. (2005) |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.
Heterologous Expression and Purification of a Candidate Alcohol Acyltransferase
This protocol describes the expression of a candidate AAT gene in Escherichia coli and subsequent purification of the recombinant protein.
Logical Workflow Diagram:
Methodology:
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce this compound (e.g., flowers, leaves) using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Gene Cloning: The open reading frame (ORF) of the candidate AAT gene is amplified from the cDNA by PCR using gene-specific primers. The PCR product is then cloned into a suitable E. coli expression vector, such as pET-28a, which often includes an N- or C-terminal polyhistidine (His) tag for purification.
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.
-
Protein Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The purified AAT is then eluted with an elution buffer containing a higher concentration of imidazole. The purity of the eluted protein is assessed by SDS-PAGE.
In Vitro Enzyme Assay for Alcohol Acyltransferase Activity
This protocol outlines a method to determine the enzymatic activity of the purified AAT with linalool and propionyl-CoA as substrates.
Methodology:
-
Reaction Mixture: The standard reaction mixture (total volume of 100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 1 mM dithiothreitol (B142953) (DTT), 10% (v/v) glycerol, 100 µM linalool, 50 µM propionyl-CoA, and an appropriate amount of purified AAT enzyme (e.g., 1-5 µg).
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: The reaction is stopped by the addition of an equal volume of a solvent suitable for extracting the non-polar this compound, such as hexane (B92381) or dichloromethane, containing an internal standard (e.g., nonyl acetate) for quantification. The mixture is vortexed and then centrifuged to separate the phases.
-
Analysis: The organic phase containing the this compound is carefully collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The amount of product formed is quantified by comparing the peak area of this compound to that of the internal standard.
A common alternative for detecting AAT activity is a spectrophotometric assay that measures the release of free Coenzyme A using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that can be measured at 412 nm.[7] A radiolabeled assay using [¹⁴C]-acetyl-CoA (or custom synthesized [¹⁴C]-propionyl-CoA) is also a highly sensitive method.[8][9]
Quantification of this compound in Plant Tissues
This protocol describes the extraction and quantification of this compound from plant material using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.[10]
Methodology:
-
Sample Preparation: A known weight of fresh or frozen plant tissue (e.g., 0.5-1.0 g) is placed in a headspace vial. An internal standard is added. To enhance the release of volatiles, a saturated NaCl solution can be added.
-
Headspace Solid-Phase Microextraction (HS-SPME): The vial is sealed and incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace. An SPME fiber (e.g., PDMS/DVB) is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
GC-MS Analysis: The SPME fiber is then desorbed in the hot injection port of a GC-MS system. The separation of compounds is achieved on a suitable capillary column (e.g., DB-5ms). The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
-
Quantification: this compound is identified based on its retention time and mass spectrum compared to an authentic standard. Quantification is performed by creating a calibration curve using known concentrations of the this compound standard.
Conclusion and Future Perspectives
The biosynthesis of this compound in plants is a fascinating example of the intricate metabolic pathways that generate the vast diversity of natural products. While the general enzymatic steps are understood, with Linalool Synthase and Alcohol Acyltransferases playing pivotal roles, further research is required to identify and characterize the specific AAT responsible for the final esterification step. The isolation and kinetic characterization of this enzyme will be crucial for a complete understanding of the pathway and for its effective manipulation in metabolic engineering applications. The protocols and data presented in this guide provide a solid foundation for researchers to pursue these investigations, ultimately enabling the enhanced production of this valuable aromatic compound for various industrial and therapeutic applications. The continued exploration of plant metabolomes, coupled with advances in synthetic biology and enzyme engineering, holds great promise for the sustainable production of this compound and other high-value natural products.
References
- 1. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of flavour‐related linalool is regulated by PpbHLH1 and associated with changes in DNA methylation during peach fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 5. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform | bioRxiv [biorxiv.org]
- 8. [14C]-Acetyl-Coenzyme A-Based In Vitro N-Terminal Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Physical and chemical properties of Linalyl propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linalyl propionate (B1217596) (CAS No. 144-39-8) is an organic compound classified as an acyclic monoterpenoid and a carboxylic acid ester.[1][2] It is a colorless to pale yellow liquid known for its characteristic fresh, floral, and sweet fruity odor, often reminiscent of bergamot, pear, and pineapple.[3][4] This pleasant aroma has led to its widespread use as a fragrance ingredient in perfumes, cosmetics, soaps, and as a flavoring agent in the food industry.[3][5] Linalyl propionate is synthesized through the esterification of linalool (B1675412) with propionic acid or its derivatives.[4][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and workflows for its synthesis and analysis.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a clear reference for its key quantitative data.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₂O₂ | [3][7][8][9] |
| Molecular Weight | 210.31 g/mol | [3][4][8] |
| Appearance | Colorless liquid | [3][7] |
| Odor | Sweet, floral, fruity, pear-like | [3][4] |
| Boiling Point | 223°C (433.4°F) at 760 mmHg115°C at 10 mmHg | [4][7][8][9] |
| Density | 0.895 g/mL at 25°C | [4][8][9][10] |
| Refractive Index | n20/D 1.452 | [4][8][9][10] |
| Flash Point | 101°C (213.8°F) | [7][8] |
| Solubility | Soluble in alcohol and most fixed oils; slightly soluble in water.[5][9] | |
| Log P (Octanol-Water Partition Coefficient) | 4.9 | [7] |
| CAS Number | 144-39-8 | [3][4][7][8] |
| FEMA Number | 2645 | [3][4][8] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the determination of its key physical and chemical properties. While specific experimental reports for this compound are often proprietary, the following protocols represent standard and widely accepted methods in chemical analysis and synthesis.
Synthesis of this compound via Esterification
This compound is commonly synthesized by the esterification of linalool with propionic anhydride (B1165640), often using a catalyst to improve reaction efficiency.[4][6]
Materials and Equipment:
-
Linalool (C₁₀H₁₈O)
-
Propionic anhydride ((CH₃CH₂CO)₂O)
-
4-dimethylaminopyridine (B28879) (DMAP) or another suitable acid catalyst (e.g., sulfuric acid)[7][11]
-
Three-necked round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a clean, dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add linalool.
-
Slowly add propionic anhydride to the flask while stirring. The molar ratio of propionic anhydride to linalool is typically between 1.5:1 and 1:1.[11]
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Heat the reaction mixture to reflux (approximately 60-80°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[12]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purify the crude this compound by vacuum distillation to obtain the final product.[11]
Caption: Synthesis workflow for this compound via esterification.
Determination of Physical Properties
1. Boiling Point Determination (Micro Method)
The boiling point is a key indicator of a liquid's purity. A common and efficient method for small sample volumes is the micro boiling point determination.
Materials and Equipment:
-
Melting point apparatus (e.g., Mel-Temp) or Thiele tube[1][13]
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Sample of this compound
Procedure:
-
Add a small amount (a few drops) of this compound to the small test tube.
-
Place the capillary tube, open end down, into the test tube containing the liquid.
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Heat the apparatus slowly.[1]
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
When a continuous and rapid stream of bubbles is observed, turn off the heat.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[1][14]
2. Density Measurement
Density is typically measured using a pycnometer or a digital density meter.
Materials and Equipment:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Temperature-controlled water bath
-
Sample of this compound
Procedure:
-
Clean and dry the pycnometer thoroughly and record its empty weight.
-
Fill the pycnometer with distilled water and place it in a water bath set to a specific temperature (e.g., 25°C) until it reaches thermal equilibrium.
-
Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water.
-
Empty and dry the pycnometer, then fill it with this compound.
-
Repeat the thermal equilibration, volume adjustment, and weighing process.
-
Calculate the density using the formula: Density = (mass of this compound) / (volume of pycnometer) (where the volume is determined from the mass and known density of water at the measurement temperature)
3. Refractive Index Measurement
The refractive index is a measure of how light propagates through a substance and is a crucial parameter for the quality control of fragrance and flavor compounds.[15][16]
Materials and Equipment:
-
Constant temperature water bath (to maintain 20°C)
-
Dropper
-
Lens paper and ethanol
Procedure:
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Ensure the prism surface is clean and dry.
-
Using a dropper, place a few drops of this compound onto the prism of the refractometer.
-
Close the prism and allow the sample to reach the set temperature (20°C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index value from the scale.[17]
Chemical Property Analysis
1. Solubility Testing
A systematic approach is used to determine the solubility of a compound in various solvents, which can provide insights into its polarity and functional groups.
Materials and Equipment:
-
Test tubes and rack
-
Spatula or dropper
-
Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄, diethyl ether[7]
-
Sample of this compound
Procedure:
-
Add approximately 0.1 g or 0.2 mL of this compound to a test tube.
-
Add 3 mL of the first solvent (typically water) in portions, shaking vigorously after each addition.[2]
-
Observe for signs of dissolution, such as the disappearance of the second phase or the formation of Schlieren lines.
-
If the substance is soluble, its behavior in other solvents may be tested. If insoluble, proceed to the next solvent in a logical sequence (e.g., testing for acidic or basic properties with NaOH or HCl if it is water-insoluble).
-
Record the compound as soluble, partially soluble, or insoluble for each solvent tested.
Caption: A general workflow for determining the solubility of an organic compound.
2. Purity Assessment by Gas Chromatography (GC)
Gas chromatography is the primary method for assessing the purity of volatile compounds like this compound and identifying any impurities.[18]
Materials and Equipment:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate capillary column (e.g., HP-INNOWax)[6]
-
High-purity carrier gas (e.g., helium, hydrogen, or nitrogen)[18]
-
Autosampler or manual syringe for injection
-
Data acquisition and processing software
-
Sample of this compound dissolved in a suitable solvent (e.g., ethanol)
Procedure:
-
Instrument Setup: Set the GC parameters, including inlet temperature, column temperature program, detector temperature, and carrier gas flow rate. A typical temperature program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature to elute all components.[6]
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet. The high temperature of the inlet vaporizes the sample.[18]
-
Separation: The vaporized sample is carried through the column by the inert gas. Components of the sample separate based on their boiling points and interactions with the column's stationary phase.[18]
-
Detection: As each component elutes from the column, it is detected by the FID.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to each separated component. The area under each peak is proportional to the concentration of that component. Purity is calculated as the area of the this compound peak divided by the total area of all peaks, expressed as a percentage.[18]
Caption: Workflow for purity assessment of this compound using Gas Chromatography.
Chemical Stability
The stability of fragrance esters like this compound is crucial for product shelf-life. Stability testing typically involves subjecting the compound to various environmental stressors.[11][19]
Accelerated Stability Testing:
-
Protocol: Samples are stored at elevated temperatures (e.g., 40-50°C) for several weeks to months.[19]
-
Analysis: Samples are periodically analyzed (e.g., by GC for purity and by sensory evaluation for odor profile) to assess degradation.
Light Exposure Testing:
-
Protocol: The compound is exposed to controlled UV and visible light sources to simulate exposure to sunlight.[11][20]
-
Analysis: Changes in color and chemical composition are monitored over time.
Conclusion
This compound is a well-characterized fragrance and flavor compound with a defined set of physical and chemical properties. Its synthesis via esterification is a standard industrial process. The quality and purity of this compound are reliably assessed using established analytical techniques such as gas chromatography, refractometry, and density measurements. The methodologies and data presented in this guide provide a solid technical foundation for researchers, scientists, and drug development professionals working with this versatile ester.
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. US2794826A - Process of manufacturing linalyl - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. agilent.com [agilent.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. ScenTree - this compound (CAS N° 144-39-8) [scentree.co]
- 9. chemwhat.com [chemwhat.com]
- 10. This compound | Givaudan [givaudan.com]
- 11. iltusa.com [iltusa.com]
- 12. uakron.edu [uakron.edu]
- 13. phillysim.org [phillysim.org]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. rudolphresearch.com [rudolphresearch.com]
- 16. mt.com [mt.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. oshadhi.co.uk [oshadhi.co.uk]
- 19. certifiedcosmetics.com [certifiedcosmetics.com]
- 20. orchadia.org [orchadia.org]
Linalyl Propionate Solubility: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of linalyl propionate (B1217596) in a wide array of organic solvents. Linalyl propionate (C₁₃H₂₂O₂), a monoterpenoid ester, is a key component in the fragrance and flavor industries and sees use in various research and development applications. A clear understanding of its solubility is critical for formulation, quality control, and the development of novel applications. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of key experimental workflows.
Quantitative Solubility Data
The solubility of this compound has been determined in numerous organic solvents. The following table summarizes this quantitative data, presenting the solubility in grams per liter (g/L) at approximately 25°C, providing a valuable resource for comparative analysis and solvent selection.
| Solvent | Solubility (g/L) |
| Acetone | 920.67 |
| Acetonitrile | 565.94 |
| Benzyl alcohol | 647.93 |
| n-Butanol | 1309.68 |
| sec-Butanol | 1537.7 |
| tert-Butanol | 1959.86 |
| 2-Butoxyethanol | 702.22 |
| n-Butyl acetate | 1225.06 |
| 2-Butanone | 1017.76 |
| Chloroform | 2949.22 |
| Cyclohexane | 714.71 |
| Cyclohexanol | 1559.77 |
| Cyclohexanone | 1698.93 |
| 1,2-Dichlorobenzene | 769.27 |
| 1,2-Dichloroethane | 1125.98 |
| Dichloromethane | 1977.29 |
| Diethyl ether | 1479.86 |
| Diethylene glycol | 606.28 |
| Diisopropyl ether | 649.18 |
| Dimethylformamide (DMF) | 1114.24 |
| Dimethyl sulfoxide (B87167) (DMSO) | 719.8 |
| 1,4-Dioxane | 1762.84 |
| Dipropyl ether | 827.37 |
| Ethanol (B145695) | 1276.36 |
| 2-Ethoxyethanol | 812.88 |
| Ethyl acetate | 1139.27 |
| Ethylbenzene | 742.27 |
| 2-Ethylhexanol | 995.74 |
| Ethylene glycol | 89.61 |
| n-Heptane | 291.74 |
| n-Hexane | 712.78 |
| n-Hexanol | 1701.68 |
| Isobutanol | 1134.25 |
| Isopentanol | 1438.49 |
| Isopropanol | 1310.53 |
| Methanol | 1187.29 |
| 2-Methoxyethanol | 1009.68 |
| Methyl isobutyl ketone (MIBK) | 772.55 |
| Methyl tert-butyl ether (MTBE) | 2103.97 |
| N-Methyl-2-pyrrolidone (NMP) | 1236.13 |
| n-Octanol | 809.19 |
| n-Pentanol | 1172.76 |
| n-Propanol | 1134.22 |
| 2-Propoxyethanol | 1352.95 |
| Propylene (B89431) glycol | 262.3 |
| Tetrahydrofuran (THF) | 2232.28 |
| Toluene | 960.68 |
| o-Xylene | 675.57 |
| m-Xylene | 744.53 |
| p-Xylene | 897.72 |
Qualitative solubility information indicates that this compound is soluble in alcohol and most fixed oils, slightly soluble in propylene glycol, and insoluble in glycerol[1][2][3][4][5][6]. One source specifies its solubility in ethanol as 1 ml in 7 ml of 70% alcohol and 1 ml in 2 ml of 80% alcohol[1][2][3].
Experimental Protocols
The determination of the solubility of a compound like this compound in organic solvents typically follows a well-established methodology, such as the shake-flask method. This approach is considered the gold standard for thermodynamic solubility measurements. The general protocol involves the following key steps:
1. Preparation of a Saturated Solution:
-
An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial or flask.
-
The mixture is then agitated at a constant temperature for an extended period (e.g., 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A mechanical shaker or orbital incubator is typically used for this purpose to provide consistent mixing.
2. Phase Separation:
-
Once equilibrium is achieved, the undissolved excess this compound must be separated from the saturated solution. This is a critical step to prevent interference with the subsequent concentration analysis.
-
Common methods for phase separation include centrifugation, which pellets the solid material, or filtration through a syringe filter with a pore size small enough to retain the undissolved particles (e.g., 0.45 µm).
3. Quantification of the Dissolved Solute:
-
The concentration of this compound in the clear, saturated supernatant or filtrate is then determined using a suitable analytical technique.
-
Gas Chromatography (GC): Due to the volatile nature of this compound, GC is a highly effective method for quantification.
-
A calibration curve is first established by preparing a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
An internal standard may be added to both the standards and the sample to improve accuracy and precision.
-
A small, known volume of the saturated solution is injected into the GC, and the peak area corresponding to this compound is measured.
-
The concentration in the sample is then calculated by comparing its peak area to the calibration curve.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the quantification of this compound.
-
Similar to GC, a calibration curve is generated using standard solutions of known concentrations.
-
The saturated solution is appropriately diluted to fall within the linear range of the calibration curve and then injected into the HPLC system.
-
The concentration is determined by comparing the peak area of the analyte in the sample to the standard curve.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows relevant to the study of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Synthesis Workflow of this compound.
References
- 1. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 2. sciforum.net [sciforum.net]
- 3. improvedpharma.com [improvedpharma.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. bioassaysys.com [bioassaysys.com]
Spectroscopic Profile of Linalyl Propionate: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Linalyl propionate (B1217596) (3,7-dimethylocta-1,6-dien-3-yl propanoate) is a naturally occurring monoterpenoid ester widely utilized in the fragrance and flavor industries for its characteristic fresh, floral, and slightly fruity aroma, often associated with bergamot and lavender. Its chemical and olfactory properties are of significant interest in the development of new consumer products and as a standard in quality control. This guide provides a comprehensive overview of the spectroscopic data for linalyl propionate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data is presented in a structured format to facilitate easy reference and comparison, accompanied by detailed experimental protocols for each analytical technique.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl propanoate |
| Synonyms | Linalool propionate, Linalyl propanoate |
| CAS Number | 144-39-8 |
| Molecular Formula | C₁₃H₂₂O₂ |
| Molecular Weight | 210.32 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 115 °C at 10 mmHg |
| Density | 0.895 g/mL at 25 °C |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.89 | dd | 1H | H-2 |
| 5.16 | d | 1H | H-1a |
| 5.05 | d | 1H | H-1b |
| 5.04 | t | 1H | H-6 |
| 2.22 | q | 2H | -CH₂- (propionate) |
| 2.00 | m | 2H | H-5 |
| 1.95 | m | 2H | H-4 |
| 1.66 | s | 3H | H-8 |
| 1.58 | s | 3H | H-10 |
| 1.45 | s | 3H | H-9 |
| 1.08 | t | 3H | -CH₃ (propionate) |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 173.3 | C=O (ester) |
| 144.1 | C-2 |
| 131.7 | C-7 |
| 124.3 | C-6 |
| 112.0 | C-1 |
| 82.8 | C-3 |
| 41.5 | C-4 |
| 27.8 | -CH₂- (propionate) |
| 25.7 | C-10 |
| 22.8 | C-5 |
| 22.7 | C-9 |
| 17.6 | C-8 |
| 9.1 | -CH₃ (propionate) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 | Strong | C-H stretch (alkane) |
| 1735 | Strong | C=O stretch (ester) |
| 1460 | Medium | C-H bend (alkane) |
| 1375 | Medium | C-H bend (alkane) |
| 1170 | Strong | C-O stretch (ester) |
| 920 | Medium | =C-H bend (alkene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structure.
| m/z | Relative Intensity (%) | Assignment |
| 93 | 100 | [C₇H₉]⁺ |
| 69 | 60 | [C₅H₉]⁺ |
| 41 | 45 | [C₃H₅]⁺ |
| 57 | 40 | [C₄H₉]⁺ / [C₂H₅CO]⁺ |
| 136 | 35 | [M - C₂H₅COOH]⁺ |
| 81 | 30 | [C₆H₉]⁺ |
| 43 | 25 | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed, representative protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
A sample of this compound (10-20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: zg30 (30° pulse angle).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 1.0 s.
-
Acquisition Time: 4.0 s.
-
Spectral Width: 16 ppm.
-
Referencing: The residual CHCl₃ signal is set to 7.26 ppm.
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: zgpg30 (power-gated decoupling).
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2.0 s.
-
Acquisition Time: 1.3 s.
-
Spectral Width: 240 ppm.
-
Referencing: The CDCl₃ solvent signal is set to 77.16 ppm.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR).
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a diamond ATR accessory.
-
Sample Preparation: A single drop of neat this compound is placed directly onto the diamond ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
-
Cleaning: The ATR crystal is cleaned with isopropanol (B130326) and wiped dry with a soft tissue before and after each measurement.
Mass Spectrometry (MS)
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Instrument: Agilent 7890B GC coupled to an Agilent 5977A MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL of a dilute solution of this compound in ethanol (B145695) is injected in split mode (split ratio 50:1).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: 35 - 350 amu.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to the Thermogravimetric Analysis of Linalyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Linalyl propionate (B1217596) (C13H22O2) is an acyclic monoterpenoid ester known for its floral and fruity fragrance.[1][2] Its use in various industries, including pharmaceuticals and cosmetics, necessitates a thorough understanding of its thermal stability. Thermogravimetric analysis is a key technique for determining the thermal stability and decomposition profile of such materials.[3][4]
Predicted Thermogravimetric Data for Linalyl Propionate
The following table summarizes the anticipated quantitative data from a TGA analysis of this compound. These values are estimations based on the properties of similar volatile esters and terpenoids and should be confirmed by empirical investigation.
| Parameter | Expected Value/Range | Description |
| Onset Decomposition Temperature (T_onset) | 150 - 250 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (T_peak) | 200 - 300 °C | The temperature at which the maximum rate of mass loss occurs. |
| Total Mass Loss (%) | ~100% | Expected to be near complete volatilization/decomposition. |
| Residue at 600 °C (%) | < 1% | Minimal residue is expected for a volatile organic compound in an inert atmosphere. |
Experimental Protocol: Thermogravimetric Analysis of this compound
This protocol outlines a standard method for conducting TGA on a volatile liquid sample like this compound.
1. Instrumentation:
-
A calibrated thermogravimetric analyzer with a high-precision microbalance (e.g., Mettler Toledo TGA/SDTA 851e or similar).[5]
-
Alumina or platinum crucibles (150 µL).[5]
-
Inert purge gas (high-purity nitrogen or argon).
-
Data acquisition and analysis software.
2. Sample Preparation:
-
Ensure the this compound sample is of high purity to avoid interference from impurities.
-
Due to its volatility, handle the sample in a well-ventilated area or under a fume hood.
-
Pipette approximately 5-10 mg of liquid this compound into a pre-tared TGA crucible. For volatile liquids, it is crucial to minimize the time between sample loading and the start of the analysis to prevent premature evaporation.[6]
3. TGA Instrument Setup and Calibration:
-
Perform mass and temperature calibrations according to the instrument manufacturer's guidelines. Two-point temperature calibration is recommended.[6]
-
Set the purge gas flow rate to 30-60 mL/min to ensure an inert atmosphere and efficient removal of decomposition products.[5][6]
4. Thermal Method:
-
Equilibration: Equilibrate the furnace at a starting temperature of 30-35 °C and hold for 5-10 minutes to allow the sample weight to stabilize.[6]
-
Heating Ramp: Heat the sample from the starting temperature to a final temperature of approximately 600 °C. A heating rate of 10-20 °C/min is typical for such analyses.[7]
-
Data Acquisition: Continuously record the sample mass as a function of temperature and time throughout the experiment.
5. Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the peak decomposition temperature(s).
-
Determine the onset temperature of decomposition, typically by the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
Quantify the percentage of mass loss at different temperature ranges and the final residual mass.
Visualizations
Experimental Workflow for TGA
The following diagram illustrates the general workflow for performing a thermogravimetric analysis experiment.
Caption: General workflow for a Thermogravimetric Analysis experiment.
Potential Thermal Decomposition Pathway
While the precise thermal decomposition mechanism of this compound has not been detailed in the available literature, a plausible pathway can be inferred from the general behavior of esters and terpenes. The primary decomposition is likely to involve the cleavage of the ester bond, followed by further degradation of the resulting linalool (B1675412) and propionic acid moieties.
Caption: Hypothesized thermal decomposition pathway of this compound.
References
Enantiomers of Linalyl Propionate: A Technical Guide to Their Properties and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linalyl propionate (B1217596), a monoterpenoid ester, is a valuable fragrance and flavor ingredient recognized for its fresh, floral, and fruity aroma. It exists as a pair of enantiomers, (R)-(-)-linalyl propionate and (S)-(+)-linalyl propionate, due to a chiral center in the linalyl moiety. While the racemic mixture is commonly used, understanding the distinct properties of the individual enantiomers is crucial for optimizing their applications in perfumery, food science, and potentially for exploring their pharmacological activities. This technical guide provides a comprehensive overview of the currently available data on the physicochemical and sensory properties of linalyl propionate enantiomers. It also outlines general experimental protocols for their synthesis, separation, and characterization, and discusses their potential biological significance based on related compounds. This document aims to be a valuable resource for researchers, scientists, and drug development professionals by consolidating existing knowledge and identifying key areas for future investigation.
Introduction
Chirality plays a pivotal role in the biological activity and sensory perception of many natural and synthetic compounds. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and organoleptic properties. This compound, the propanoate ester of linalool (B1675412), is a key component in the fragrance industry, contributing to the scent profiles of numerous consumer products.[1] The presence of a stereocenter at the C3 position of the linalyl group gives rise to (R)-(-)- and (S)-(+)-enantiomers. While it is often stated that both enantiomers of this compound possess a similar smell[2], subtle differences in their aroma profiles and intensities, as well as potential variations in their biological activities, warrant a more in-depth investigation.
This guide summarizes the known physicochemical properties of this compound, delves into the limited information available on its enantiomers, and provides a framework of experimental protocols for their preparation and analysis. Furthermore, it explores the potential biological activities of these enantiomers by drawing parallels with the well-studied enantiomers of linalool and linalyl acetate (B1210297).
Physicochemical Properties
The physicochemical properties of racemic this compound are well-documented. However, specific data for the individual enantiomers are scarce. The table below summarizes the available quantitative data.
| Property | Racemic this compound | (R)-(-)-Linalyl Propionate (Estimated/Supplier Data) | (S)-(+)-Linalyl Propionate | Reference(s) |
| Molecular Formula | C₁₃H₂₂O₂ | C₁₃H₂₂O₂ | C₁₃H₂₂O₂ | [3] |
| Molecular Weight | 210.31 g/mol | 210.31 g/mol | 210.31 g/mol | [3] |
| Appearance | Colorless clear liquid | Colorless to pale yellow clear liquid | Data not available | [2] |
| Boiling Point | 225 °C | 247.01 °C @ 760.00 mm Hg | Data not available | [3][4] |
| Density | 0.895 g/mL at 25 °C | Data not available | Data not available | [5] |
| Refractive Index | n20/D 1.452 | Data not available | Data not available | [5] |
| logP (o/w) | 4.9 | 4.416 | Data not available | [2][4] |
| Water Solubility | 8.72 mg/L at 20 °C | 2.643 mg/L @ 25 °C | Data not available | [3][4] |
| Optical Rotation | Not applicable | Data not available | Data not available | - |
Note: The lack of comprehensive, experimentally determined data for the individual enantiomers highlights a significant knowledge gap.
Sensory Properties
To fully characterize the sensory properties of the individual enantiomers, Gas Chromatography-Olfactometry (GC-O) would be the method of choice. This technique allows for the separation of the enantiomers and the subsequent evaluation of their individual odor characteristics by a trained sensory panel.
Experimental Protocols
Enantioselective Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound can be approached through two primary strategies: enantioselective synthesis starting from an achiral precursor or the resolution of a racemic mixture.
4.1.1. Enantioselective Synthesis:
A plausible route for the enantioselective synthesis of (R)- or (S)-linalyl propionate would involve the esterification of the corresponding enantiomerically pure linalool. A general method for the preparation of this compound involves the reaction of linalool with propionic anhydride (B1165640) using a catalyst such as 4-dimethylaminopyridine.[7] To obtain a specific enantiomer of this compound, one would start with the corresponding pure enantiomer of linalool.
4.1.2. Chiral Resolution:
The separation of a racemic mixture of this compound into its individual enantiomers can be achieved using chiral chromatography. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) are the most common techniques. Polysaccharide-based or cyclodextrin-based CSPs are often effective for resolving enantiomers of fragrance compounds.[8]
Detailed Methodologies:
While specific, optimized protocols for this compound are not published, a general workflow for chiral separation by GC is presented below.
Caption: General workflow for the chiral separation of this compound enantiomers.
Sensory Analysis using Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique to determine the odor characteristics of individual volatile compounds in a mixture.
Detailed Methodologies:
A general protocol for GC-O analysis is as follows:
-
Sample Preparation: A diluted solution of the racemic mixture or the isolated enantiomers in a suitable solvent is prepared.
-
GC Separation: The sample is injected into a GC equipped with a chiral column to separate the (R)- and (S)-enantiomers.
-
Effluent Splitting: The column effluent is split between a chemical detector (e.g., Mass Spectrometer or Flame Ionization Detector) and a sniffing port.
-
Olfactory Evaluation: A trained panelist sniffs the effluent from the sniffing port and records the odor descriptors, intensity, and duration for each eluting compound.
-
Data Correlation: The olfactory data is correlated with the peaks from the chemical detector to assign specific odor characteristics to each enantiomer.
Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Biological Activity and Signaling Pathways
There is currently no direct research available on the specific biological activities or signaling pathways of the individual enantiomers of this compound. However, valuable insights can be inferred from studies on the structurally related compounds, linalool and linalyl acetate.
5.1. Read-Across from Linalool Enantiomers:
The enantiomers of linalool have been shown to possess distinct biological activities. For instance, both (S)-(+)- and (R)-(-)-linalool have demonstrated anticonvulsant activity, although with different potencies in various seizure models.[9] This suggests that the stereochemistry of the linalyl moiety can influence its interaction with biological targets.
5.2. Read-Across from Linalyl Acetate:
A study on the anti-inflammatory activity of linalool and linalyl acetate showed that both compounds play a major role in the anti-inflammatory effects of essential oils containing them. The study also suggested that linalyl acetate may act as a pro-drug, being hydrolyzed to the more active linalool. This metabolic pathway could also be relevant for this compound, potentially leading to the release of linalool enantiomers in vivo.
5.3. Potential Signaling Pathways:
Given the known activities of related terpenoids, potential signaling pathways that could be modulated by this compound enantiomers include those involved in inflammation (e.g., cytokine signaling) and neurological processes (e.g., GABAergic pathways). However, without direct experimental evidence, these remain speculative. The diagram below illustrates a hypothetical relationship where this compound enantiomers, after potential metabolism to linalool enantiomers, could influence these pathways.
Caption: Hypothetical biological activity pathway for this compound enantiomers.
Conclusion and Future Directions
This technical guide has summarized the current knowledge on the enantiomers of this compound. While the racemic mixture is well-characterized in terms of its general physicochemical properties, there is a significant lack of data on the individual (R)-(-)- and (S)-(+)-enantiomers. The distinct sensory profiles, odor thresholds, and biological activities of these enantiomers remain largely unexplored.
For researchers, scientists, and drug development professionals, this presents a clear opportunity for further investigation. Future research should focus on:
-
Enantioselective Synthesis and Purification: Developing and publishing robust protocols for the preparation of highly pure (R)- and (S)-linalyl propionate.
-
Comprehensive Physicochemical Characterization: Experimentally determining and comparing the key physicochemical properties of both enantiomers.
-
Quantitative Sensory Analysis: Conducting detailed GC-O studies and sensory panel evaluations to quantify the odor thresholds and describe the distinct aroma profiles of each enantiomer.
-
Investigation of Biological Activities: Performing in vitro and in vivo studies to explore and compare the pharmacological activities (e.g., anti-inflammatory, anticonvulsant, antimicrobial) of the individual enantiomers and to elucidate the underlying signaling pathways.
A deeper understanding of the properties of this compound enantiomers will not only enhance their application in the fragrance and flavor industries but also unlock their potential for novel therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. scispec.co.th [scispec.co.th]
- 3. This compound, 144-39-8 [thegoodscentscompany.com]
- 4. gcms.cz [gcms.cz]
- 5. This compound | C13H22O2 | CID 61098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scentree.co [scentree.co]
- 8. Target Chiral Compounds in Lavender Oil Using HS Fast Chiral GC | Labcompare.com [labcompare.com]
- 9. researchgate.net [researchgate.net]
Potential Biological Activities of Linalyl Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linalyl propionate (B1217596), a monoterpenoid ester, is a naturally occurring compound found in various essential oils, including those of lavender and sage.[1][2] While extensively utilized in the fragrance and flavor industries for its characteristic fruity-floral aroma, its biological activities remain a subject of nascent investigation.[1][3] This technical guide provides a comprehensive overview of the current, albeit limited, scientific evidence regarding the potential therapeutic properties of linalyl propionate. The primary focus is on its anticancer and antimicrobial activities, for which direct, quantitative data has been published. Due to the scarcity of research specifically on this compound, this guide also explores the well-documented biological activities of its constituent moieties, linalool (B1675412) and propionate, as well as the closely related compound, linalyl acetate (B1210297). This is done to infer potential mechanisms and areas for future research. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to serve as a foundational resource for researchers in the field of natural product-based drug discovery.
Introduction
This compound (C₁₃H₂₂O₂) is an ester formed from linalool and propionic acid.[1] It is recognized for its pleasant aromatic profile and has a history of safe use as a flavoring agent in food and beverages and as a fragrance component in cosmetics.[3][4] Beyond its sensory characteristics, emerging research suggests that this compound may possess bioactive properties worthy of further exploration for therapeutic applications. This guide aims to consolidate the existing, though sparse, scientific literature on the biological activities of this compound and to provide a framework for future research by examining the activities of its parent compounds.
Anticancer Activity
Direct research into the anticancer properties of this compound is in its early stages, with a key study demonstrating its potential against cervical cancer cells. The broader anticancer activities of its parent compound, linalool, have been more extensively studied and suggest potential mechanisms that may be relevant to this compound.
In Vitro Antiproliferative Effects of this compound
A study investigating the bioactivity of this compound isolated from Coriandrum sativum demonstrated its cytotoxic effects against HeLa (human cervical cancer) cell lines. The study also explored the efficacy of a this compound-loaded carbon nanoparticle (LP-CNP) conjugate.[5]
Table 1: Cytotoxicity of this compound and its Carbon Nanoparticle Conjugate against HeLa Cells [5]
| Compound | Concentration Range (µg/mL) | Maximum Cellular Toxicity (%) | IC50 Value (µg/mL) |
| This compound (LP) | 50-250 | 79.14 | 123.76 |
| LP-Carbon Nanoparticle (LP-CNP) | 50-250 | 77.23 | 132.55 |
Potential Mechanisms of Action Inferred from Linalool
Linalool, the alcohol moiety of this compound, has demonstrated anticancer activity across various cancer cell lines, including those of the breast, colon, and prostate, as well as melanoma.[6][7][8][9][10] The mechanisms of action attributed to linalool, which may be shared by or activated upon hydrolysis of this compound, include:
-
Induction of Apoptosis: Linalool has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the generation of hydroxyl radicals, leading to cancer-specific oxidative stress.[6][8]
-
Cell Cycle Arrest: It can cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[7]
-
Inhibition of Angiogenesis and Metastasis: In melanoma models, linalool has been found to inhibit angiogenesis and metastasis by reducing the expression of HIF-1α and VEGF.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan (B1609692). The concentration of this formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.
Methodology (as adapted from the study on this compound): [5]
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with varying concentrations of this compound (e.g., 50-250 µg/mL) and incubated for a defined period (e.g., 24-48 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a further 3-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity
This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[5] Its potential as an antimicrobial agent is also suggested by the known antimicrobial properties of linalool.[11][12][13]
In Vitro Antibacterial Effects of this compound
The antibacterial activity of this compound has been evaluated using the agar (B569324) well diffusion method. A study showed that this compound extract was active against Gram-negative bacteria, while its carbon nanoparticle conjugate exhibited a broader spectrum of activity, including against Gram-positive bacteria.[5]
Table 2: Antibacterial Activity of this compound (LP) and its Carbon Nanoparticle Conjugate (LP-CNP) Expressed as Zone of Inhibition (ZOI) [5]
| Microorganism | Gram Stain | LP Extract ZOI (mm) | LP-CNP Conjugate ZOI (mm) |
| Escherichia coli | Negative | Present | Present |
| Pseudomonas aeruginosa | Negative | Present | Present |
| Staphylococcus aureus | Positive | Not Observed | Present (small) |
| Bacillus subtilis | Positive | Not Observed | Present (small) |
Note: Specific ZOI measurements in mm were not provided in the source material, only the presence or absence of inhibition.
Potential Mechanisms of Action Inferred from Linalool
The antimicrobial action of linalool is thought to involve the disruption of cell membrane integrity, leading to increased permeability and leakage of intracellular components.[11] This disruption can also interfere with essential cellular processes such as respiration and ion transport.
Experimental Protocols for Antimicrobial Susceptibility Testing
3.3.1. Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A known concentration of the test compound (e.g., this compound) is added to the wells.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured in millimeters.
3.3.2. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [11][14]
These quantitative methods determine the lowest concentration of an antimicrobial agent that inhibits growth (MIC) or kills the microorganism (MBC).
Methodology (Broth Microdilution):
-
Serial Dilutions: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
-
MBC Determination: An aliquot from the wells showing no growth is subcultured onto fresh agar plates. The MBC is the lowest concentration from which no microbial growth occurs on the subculture plates.
Anti-inflammatory Activity (Inferred)
There is currently no direct experimental evidence for the anti-inflammatory activity of this compound. However, both linalool and linalyl acetate, major components of essential oils known for their anti-inflammatory properties, have been studied in this regard.[15][16][17] It is plausible that this compound may exhibit similar activity, potentially acting as a pro-drug that is hydrolyzed to linalool.[15][16]
Inferred Signaling Pathways
Studies on linalool and linalyl acetate have shown that they can down-regulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18] This pathway is a key regulator of the inflammatory response.
Inferred Anti-inflammatory Mechanism via NF-κB Pathway:
Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (specifically the p65 subunit) to translocate to the nucleus, where it induces the transcription of pro-inflammatory cytokines like IL-6 and TNF-α. Linalool and linalyl acetate have been shown to inhibit the phosphorylation of both IκBα and p65, thereby preventing NF-κB activation and the subsequent expression of inflammatory mediators.[18]
Caption: Hypothesized anti-inflammatory action of this compound.
Other Potential Activities and Future Directions
The propionate moiety of this compound is a short-chain fatty acid (SCFA) known to interact with free fatty acid receptors 2 and 3 (FFA2 and FFA3).[19] These G protein-coupled receptors are involved in various physiological processes, including metabolic regulation and gut motility. Future research could explore whether this compound or its metabolites can modulate these pathways.
Given the limited scope of current research, the following areas represent significant opportunities for future investigation:
-
Broad-Spectrum Anticancer Screening: Evaluating the cytotoxicity of this compound against a wider panel of cancer cell lines.
-
In-depth Antimicrobial Studies: Determining the MIC and MBC values against a broader range of clinically relevant bacteria and fungi.
-
Direct Investigation of Anti-inflammatory Effects: Utilizing in vitro and in vivo models of inflammation to confirm and quantify the anti-inflammatory potential of this compound.
-
Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a therapeutic agent.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.
Conclusion
This compound is a compound with emerging biological activities, particularly in the realms of anticancer and antimicrobial research. While direct evidence is currently limited, the known therapeutic properties of its constituent parts, linalool and propionate, suggest a promising foundation for future drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this naturally occurring ester. Further rigorous investigation is essential to validate these preliminary findings and to fully understand the mechanisms underlying the bioactivity of this compound.
References
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Linalyl Propionate: A Comprehensive Safety and Toxicity Profile
FOR IMMEDIATE RELEASE
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and toxicity data for linalyl propionate (B1217596), a widely used fragrance and flavoring ingredient. This document summarizes key toxicological endpoints, details experimental methodologies, and visualizes relevant biological pathways to support informed risk assessment and research applications.
Executive Summary
Linalyl propionate is an ester with a generally recognized as safe (GRAS) status for its use as a flavoring agent.[1][2][3][4] Toxicological data indicates that this compound has low acute toxicity, is not genotoxic, and is a weak skin sensitizer. Due to its rapid hydrolysis to linalool (B1675412) and propionic acid in the body, the safety assessment of this compound often relies on data from these metabolites through a read-across approach. This guide synthesizes the available data to provide a thorough understanding of its safety profile.
Toxicological Data Summary
The following tables summarize the key quantitative toxicity data for this compound and its relevant read-across substances.
Table 1: Acute Toxicity of this compound
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 5000 mg/kg | [5][6] |
| LD50 | Rabbit | Dermal | > 5000 mg/kg | [5][6] |
Table 2: Skin Sensitization
| Substance | Assay | Endpoint | Value | Reference |
| This compound (via read-across from Linalyl Acetate) | Local Lymph Node Assay (LLNA) | NESIL | 10000 µg/cm² | [7] |
NESIL: No Expected Sensitization Induction Level
Table 3: Genotoxicity
| Substance | Assay | Result | Conclusion | Reference |
| This compound | Bacterial Reverse Mutation Assay (Ames Test) | Negative | Not Mutagenic | [7] |
| Linalyl Acetate (read-across) | In Vitro Chromosome Aberration Assay | Negative | Not Clastogenic | [7] |
Table 4: Repeated-Dose Toxicity (via Read-Across)
| Substance | Species | Study Duration | NOAEL | Reference |
| Linalool | Rat | 90-day | 497.9 mg/kg/day (oral) | [7][8] |
| Linalool | Rat | 90-day | 250 mg/kg/day (dermal) | [7][8] |
| Propionic Acid | Rat | 91-day | ~1600 mg/kg bw/day (dietary) | [9] |
NOAEL: No Observed Adverse Effect Level
Experimental Protocols
The toxicological evaluations of this compound and its read-across analogs have been conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity
The acute oral toxicity of this compound was assessed consistent with the principles of OECD Test Guideline 401 .
-
Test System: The study was conducted using rats.
-
Methodology: Animals were fasted overnight prior to administration of a single high dose of this compound via gavage.[2] Following dosing, the animals were observed for a period of at least 14 days for signs of toxicity and mortality.[2] Body weights were recorded weekly, and a gross necropsy was performed at the end of the observation period.[2]
Skin Sensitization
The skin sensitization potential of this compound was determined using a read-across approach from data on linalyl acetate, likely evaluated using the Murine Local Lymph Node Assay (LLNA) , consistent with OECD Test Guideline 429 .
-
Test System: The assay is typically performed in mice.
-
Methodology: The test substance is applied to the dorsal surface of the ears for three consecutive days.[10] On day six, the proliferation of lymphocytes in the draining auricular lymph nodes is measured by the incorporation of a radiolabelled substance (e.g., 3H-methyl thymidine) or other methods.[10][11] A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of ≥ 3 is generally considered a positive result.[11]
Genotoxicity
The mutagenic potential of this compound was evaluated in a bacterial reverse mutation assay, following OECD Test Guideline 471 .
-
Test System: The assay utilizes various strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine or tryptophan).[12][13][14]
-
Methodology: The bacterial strains are exposed to this compound at multiple concentrations, both with and without an exogenous metabolic activation system (S9 mix).[12][13][15] The number of revertant colonies (bacteria that have mutated back to a state of amino acid synthesis) is counted after a 48-72 hour incubation period. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[13][16]
The clastogenic potential was assessed for the read-across substance, linalyl acetate, using an in vitro chromosome aberration test, consistent with OECD Test Guideline 473 .
-
Test System: The assay is performed using cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[3][17]
-
Methodology: Cell cultures are exposed to the test substance at various concentrations, with and without metabolic activation.[3][18] After an appropriate incubation period, the cells are treated with a substance to arrest them in metaphase. The chromosomes are then harvested, stained, and analyzed microscopically for structural aberrations.[3][18][19]
Repeated-Dose Toxicity
The repeated-dose toxicity of the metabolites linalool and propionic acid was evaluated in studies consistent with OECD Test Guideline 408 (90-Day Oral Toxicity Study in Rodents) .
-
Test System: The studies were conducted using rats.[6][7][20]
-
Methodology: The test substance was administered daily to multiple groups of animals at different dose levels for 90 days.[6][7][20] A control group received the vehicle only. Throughout the study, animals were observed for clinical signs of toxicity, and body weight and food consumption were monitored.[6][7][20] At the end of the study, blood and urine samples were collected for hematological and clinical chemistry analyses. A full necropsy and histopathological examination of organs were performed to identify any target organ toxicity.[6][7][20]
Metabolism and Toxicological Pathways
This compound is rapidly hydrolyzed in the body into its constituent parts: linalool and propionic acid. The toxicological profile of this compound is therefore largely determined by the effects of these metabolites.
Linalool Signaling Pathways
Linalool, a major metabolite, has been shown to interact with several key signaling pathways, which may underlie its biological effects, including its anti-inflammatory properties.
Propionic Acid Cellular Effects
Propionic acid, the other primary metabolite, can influence fundamental cellular processes, particularly at high concentrations as observed in the genetic disorder propionic acidemia.[5][8][21] These effects include the disruption of mitochondrial function and the cell cycle.[22]
References
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- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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- 7. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 8. Pathophysiological mechanisms of complications associated with propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
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- 14. The bacterial reverse mutation test | RE-Place [re-place.be]
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- 16. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
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- 18. oecd.org [oecd.org]
- 19. Oced 473 chromosomal aberration | PPTX [slideshare.net]
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- 22. Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Inhalation Toxicity of Linalyl Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linalyl propionate (B1217596) is a widely used fragrance ingredient for which direct inhalation toxicity data is notably scarce. This technical guide provides a comprehensive overview of the current understanding of its potential respiratory effects. In the absence of direct experimental data, this guide focuses on the risk assessment strategies employed, primarily the Threshold of Toxicological Concern (TTC) and read-across approaches from its expected metabolites, linalool (B1675412) and propionic acid. Detailed summaries of the available toxicological data for these analogue compounds are presented in structured tables. Furthermore, this guide outlines the metabolic pathway of linalyl propionate and illustrates the risk assessment workflow through detailed diagrams. Standard experimental methodologies for inhalation toxicity testing are also described to provide context for the data gaps and the types of studies required for a complete safety profile. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development by consolidating the available information and highlighting the current approach to safety assessment for data-poor fragrance ingredients like this compound.
Introduction
This compound (CAS No. 144-39-8) is an acyclic monoterpenoid ester known for its fresh, floral, and fruity aroma.[1][2][3] It is a common component in a wide variety of consumer products, including perfumes, cosmetics, and cleaning agents. While its dermal and oral toxicity profiles have been evaluated, there is a significant lack of data specifically pertaining to its inhalation toxicity. The Research Institute for Fragrance Materials (RIFM) has concluded that there is insufficient direct inhalation data available for this compound.
Given the potential for consumer and occupational exposure via inhalation, a thorough understanding of its respiratory effects is crucial. This guide synthesizes the available information, focusing on the alternative methodologies used to assess the inhalation risk of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 3,7-dimethylocta-1,6-dien-3-yl propanoate | [3] |
| CAS Number | 144-39-8 | |
| Molecular Formula | C13H22O2 | [3] |
| Molecular Weight | 210.31 g/mol | |
| Appearance | Colorless liquid | [4] |
| Odor | Fresh, floral, sweet, fruity, pear-like | [4] |
| Boiling Point | 115 °C at 10 mmHg | |
| Vapor Pressure | 0.0263 mmHg at 25°C | |
| Solubility in Water | 17 mg/L at 20 °C | [4] |
Inhalation Toxicity Assessment of this compound
Due to the absence of direct inhalation toxicity studies on this compound, its safety assessment relies on two primary approaches: the Threshold of Toxicological Concern (TTC) and read-across from its metabolites.
Threshold of Toxicological Concern (TTC)
The TTC is a risk assessment tool used to establish a human exposure threshold for chemicals with limited toxicological data, below which there is a very low probability of an appreciable risk to human health.[5][6][7] For local respiratory toxicity, this compound is classified as a Cramer Class I material, which includes substances with simple chemical structures and low potential for toxicity.[7] The exposure to this compound from fragrance use has been determined to be below the TTC of 1.4 mg/day for a Cramer Class I substance, and therefore, is not considered a safety concern at current usage levels.[8]
Read-Across Approach
The read-across approach uses toxicological data from structurally similar and/or metabolically related substances (analogues) to predict the toxicity of a data-poor target substance.[9][10][11][12] this compound is expected to be rapidly hydrolyzed in the body by esterase enzymes into its constituent alcohol, linalool, and carboxylic acid, propionic acid. Therefore, the inhalation toxicity of these two metabolites is considered relevant for assessing the potential systemic effects of inhaled this compound.
Metabolic Pathway
The primary metabolic pathway for this compound following exposure is expected to be hydrolysis. This enzymatic reaction is catalyzed by carboxylesterases found in various tissues, including the respiratory tract.
Inhalation Toxicity of Analogue Compounds
The following sections summarize the available inhalation toxicity data for the primary metabolites of this compound.
Linalool
Linalool is a naturally occurring terpene alcohol. Studies on its inhalation effects are summarized below.
| Endpoint | Species | Exposure | Results | Reference |
| Acute Toxicity (LC50) | Mouse | 90 minutes | >3.2 mg/L | [13] |
| Irritation | Rat | 2 weeks | NOAEC (respiratory tract irritation) = 63 mg/m³ (10 ppm) | [14] |
| Irritation | Mouse | 15 minutes | Mild respiratory irritation at 50 ppm (315 mg/m³) | [14] |
| Neurotoxicity | Rat | - | Nasal trigeminal receptor response at 45 ppm (0.3 mg/L) | [13] |
| Sedative Effects | Mouse, Human | - | Slight sedative effects observed | [15] |
Propionic Acid
Propionic acid is a short-chain fatty acid. It is known to be corrosive and irritating.
| Endpoint | Species | Exposure | Results | Reference |
| Acute Toxicity (LC50) | Rat | 1 hour | >19.7 mg/L | [16] |
| Acute Toxicity (LC50) | Rat | 8 hours | >12.2 mg/L | [16] |
| Irritation | Human | Acute | Mild cough and asthmatic response in one case | [16] |
| Irritation | - | - | Irritating to the nose, throat, and lungs, causing coughing, wheezing, and shortness of breath | [17] |
| Occupational Exposure Limits | - | 10-hour TWA | NIOSH REL: 10 ppm | [17] |
| Occupational Exposure Limits | - | 15-minute ceiling | NIOSH REL: 15 ppm | [17] |
| Occupational Exposure Limits | - | 8-hour TWA | ACGIH TLV: 10 ppm | [17] |
Experimental Protocols: A Representative Example
While specific experimental details for the cited analogue studies are not fully available, a standard protocol for acute inhalation toxicity testing, such as the OECD Test Guideline 403, would typically be followed.[18][19][20][21][22]
OECD Test Guideline 403: Acute Inhalation Toxicity
This guideline provides a method for assessing the health hazards likely to arise from a single, short-term exposure to a substance by inhalation.[18][19][21]
Key Methodological Aspects:
-
Test Animals: Typically, young adult rats of a standard laboratory strain are used.[20]
-
Exposure Method: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a standard duration, often 4 hours.[20][21]
-
Concentrations: A limit test at a high concentration or a series of at least three concentrations are used to determine a dose-response relationship.[20]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in respiration, behavior), and body weight changes for at least 14 days post-exposure.[21]
-
Endpoint: The primary endpoint is the LC50 (median lethal concentration), which is the concentration estimated to cause mortality in 50% of the test animals. Other endpoints include detailed clinical observations and gross pathology at necropsy.[21]
The following diagram illustrates a generalized workflow for an acute inhalation toxicity study.
Risk Assessment Workflow for this compound
The risk assessment for the inhalation toxicity of this compound follows a structured workflow that integrates the TTC and read-across approaches in the absence of direct data.
Conclusion
The inhalation toxicity of this compound has not been directly studied. However, a conservative risk assessment based on the Threshold of Toxicological Concern for local respiratory effects and a read-across approach using data from its metabolites, linalool and propionic acid, for systemic effects suggests that it is unlikely to pose a significant health risk at current levels of exposure from fragrance use. The available data on linalool indicates a potential for mild respiratory irritation and sedative effects at higher concentrations, while propionic acid is a known irritant.
For a more definitive characterization of the inhalation hazards of this compound, direct experimental studies, such as those following OECD Test Guideline 403, would be necessary. This guide serves to consolidate the current understanding and the methodologies applied in the absence of such data, providing a framework for researchers and professionals in the field.
References
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Dermal Absorption of Linalyl Propionate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the dermal absorption of linalyl propionate (B1217596), a common fragrance ingredient. Due to the limited availability of direct experimental data for linalyl propionate, this document synthesizes information from in silico predictions, data on structurally related compounds (read-across analogues), and established standardized testing protocols. The guide details the metabolic fate of this compound in the skin, presents available quantitative data in a structured format, and outlines the standard experimental methodologies for assessing dermal absorption. Visual representations of the metabolic pathway and experimental workflows are included to facilitate comprehension. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.
Introduction
This compound (CAS No. 144-39-8) is a monoterpene ester widely used as a fragrance ingredient in cosmetics and other consumer products. Understanding its potential for dermal absorption is crucial for evaluating its systemic exposure and ensuring consumer safety. This guide reviews the key aspects of this compound's interaction with the skin, from its initial penetration to its metabolic transformation.
Physicochemical Properties
The dermal absorption of a substance is influenced by its physicochemical properties. Key parameters for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₂₂O₂ |
| Molecular Weight | 210.32 g/mol |
| Log P (Octanol/Water Partition Coefficient) | 4.9 |
| Boiling Point | 223°C |
| Water Solubility | 8.72 mg/L (Predicted) |
Quantitative Dermal Absorption Data
Direct experimental data on the dermal absorption of this compound is limited. The primary available value is a predicted absorption rate from an in silico model. Data from read-across analogues, such as linalyl acetate (B1210297) and linalool (B1675412), provide additional context.
Table 1: Dermal Absorption Data for this compound
| Parameter | Value | Method | Source |
| Predicted Dermal Penetration | 80% | In silico (RIFM Skin Absorption Model) | RIFM Safety Assessment[1] |
| Estimated Consumer Dermal Systemic Exposure | 0.05 mg/kg bw/day | - | NICNAS Assessment[2] |
Table 2: Dermal Absorption Data for Read-Across Analogues
| Compound | Parameter | Value | Vehicle | Method | Source |
| Linalyl Acetate | Dermal Permeability Constant | 0.0746 cm/hour | Not Specified | Not Specified | Galleria Chemica[2] |
| Linalool | Absorbed Dose (Unoccluded) | 1.84% | Dipropylene Glycol (DPG) | In vitro (Human Epidermal Membranes) | PubMed[3] |
| Absorbed Dose (Unoccluded) | 4.08% | Ethanol/Water (70/30 v/v) | In vitro (Human Epidermal Membranes) | PubMed[3] | |
| Absorbed Dose (Occluded) | 5.9% | Diethyl Phthalate (DEP) | In vitro (Human Epidermal Membranes) | PubMed[3] | |
| Absorbed Dose (Occluded) | 14.7% | Ethanol/Water (70/30 v/v) | In vitro (Human Epidermal Membranes) | PubMed[3] |
Metabolism in the Skin
This compound is expected to undergo hydrolysis in the skin, catalyzed by esterases, to form linalool and propionic acid.[4] This metabolic step is a critical consideration in assessing the systemic exposure to the parent compound and its metabolites.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, standardized methods for assessing dermal absorption are well-established by organizations such as the Organisation for Economic Co-operation and Development (OECD).
In Silico Modeling: RIFM Skin Absorption Model (SAM)
The 80% dermal absorption value for this compound was derived using the RIFM Skin Absorption Model (SAM).[1] This is a conservative, in silico tool used when experimental data are lacking.[5][6][7]
The SAM methodology involves:
-
Data Input: The model uses the octanol/water partition coefficient (log Kow) and water solubility of the substance.[5][7]
-
Calculation of Maximum Flux (Jmax): These physicochemical properties are used to calculate the permeability coefficient (Kp) and subsequently the maximum flux (Jmax) of the substance across the skin.[5][7][8]
-
Assignment of Absorption Value: Based on the calculated Jmax, the substance is assigned to one of three default absorption categories: 10%, 40%, or 80%.[5][7][8]
In Vitro Dermal Absorption: OECD Test Guideline 428
The in vitro method for assessing skin absorption is described in OECD Test Guideline 428.[1][9][10][11] This method utilizes excised human or animal skin in a diffusion cell apparatus.
Key Methodological Steps:
-
Apparatus: A static or flow-through diffusion cell (e.g., Franz cell) is used.[12][13] This consists of a donor chamber, where the test substance is applied, and a receptor chamber, containing a fluid that mimics physiological conditions, separated by the skin sample.[9][12]
-
Skin Preparation: Viable, intact skin (epidermis or split-thickness skin) from human or animal sources is mounted in the diffusion cell.[10][12] Skin integrity is verified before the experiment.[14]
-
Test Substance Application: The test substance is applied to the surface of the skin in the donor chamber, typically at a dose relevant to human exposure (e.g., up to 10 µl/cm² for liquids).[10]
-
Experimental Conditions: The temperature is maintained at a constant 32°C to simulate skin surface temperature.[12] The study duration is typically 24 hours.[10]
-
Sample Analysis: At various time points, the receptor fluid is collected and analyzed for the presence of the test substance and its metabolites. At the end of the study, the amount of substance remaining on the skin surface, within the different skin layers (stratum corneum, epidermis, dermis), and in the apparatus is quantified.
-
Data Reporting: The results are expressed as the amount and percentage of the applied dose absorbed over time.
In Vivo Dermal Absorption: OECD Test Guideline 427
The in vivo method, described in OECD Test Guideline 427, involves the application of a test substance to the skin of a living animal, typically a rat.[1][15][16]
Key Methodological Steps:
-
Animal Model: The rat is the most commonly used species.[15][16]
-
Test Substance Application: A known amount of the test substance, often radiolabelled for ease of detection, is applied to a clipped area of the animal's skin.[15][16] The application site is often protected with a non-occlusive covering.
-
Exposure Duration: The exposure period is chosen to be relevant to potential human exposure, typically ranging from 6 to 24 hours.[15][16]
-
Sample Collection: Over the course of the study, urine, feces, and expired air are collected to measure the amount of absorbed substance that is excreted. Blood samples may also be taken.
-
Terminal Procedures: At the end of the study, the animal is euthanized. The amount of substance remaining at the application site, in the skin at the application site, and in various organs and tissues is determined.
-
Data Analysis: The total absorption is calculated by summing the amounts of the substance found in the excreta, expired air, blood, and tissues (excluding the application site).
Signaling Pathways
Currently, there is no specific information available in the scientific literature describing signaling pathways directly involved in the dermal absorption of this compound or its metabolites. The primary mechanism of transport across the stratum corneum is believed to be passive diffusion. Following absorption, linalool, a metabolite of this compound, has been shown in in vitro studies to interact with estrogen and androgen receptors, though the in vivo relevance of this for dermal exposure is not fully established.[17]
Conclusion
The dermal absorption of this compound is estimated to be high, with an in silico model predicting 80% penetration. This is a conservative estimate used for safety assessments in the absence of direct experimental data. This compound is readily metabolized in the skin via hydrolysis to linalool and propionic acid. While specific experimental studies on this compound are lacking, standardized in vitro and in vivo protocols (OECD 428 and 427, respectively) provide a robust framework for any future investigations. Data from read-across analogues like linalool indicate that the vehicle of application can significantly influence the extent of dermal absorption. For a more precise understanding of the dermal absorption profile of this compound, further experimental studies using these standardized methods are warranted.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. In vitro human skin absorption of linalool: Effects of vehicle composition, evaporation and occlusion on permeation and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. An in silico skin absorption model for fragrance materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. eurolab.net [eurolab.net]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 13. researchgate.net [researchgate.net]
- 14. Guidance on dermal absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. search.library.doc.gov [search.library.doc.gov]
- 16. oecd.org [oecd.org]
- 17. researchgate.net [researchgate.net]
Linalyl Propionate: An In-depth Technical Guide to its Environmental Fate and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linalyl propionate (B1217596), a naturally occurring monoterpenoid ester found in essential oils of plants like lavender and bergamot, is widely utilized as a fragrance ingredient in cosmetics, personal care products, and cleaning agents. Its pleasant floral, fruity aroma also lends itself to use as a flavoring agent in the food industry. As with any chemical substance with widespread use, a thorough understanding of its environmental fate and degradation is crucial for a comprehensive risk assessment. This technical guide provides an in-depth analysis of the available scientific data on the environmental behavior of linalyl propionate, focusing on its biodegradation, hydrolysis, photolysis, and potential for bioaccumulation.
Physicochemical Properties
The environmental distribution and behavior of a chemical are largely governed by its physicochemical properties. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂O₂ | [1] |
| Molecular Weight | 210.31 g/mol | [1] |
| CAS Number | 144-39-8 | [1] |
| Appearance | Colorless liquid | |
| Vapor Pressure | 0.0327 hPa @ 20°C; 0.0528 hPa @ 25°C | |
| Water Solubility | 17 mg/L @ 20°C (experimental) | [2] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.8 (QSAR) | [1] |
| Boiling Point | 115°C @ 10.00 mm Hg | [2] |
| Flash Point | 101.4 °C |
Environmental Fate and Degradation Pathways
This compound is not considered to be Persistent, Bioaccumulative, and Toxic (PBT) according to the International Fragrance Association (IFRA) Environmental Standards. Its environmental risk quotients (Predicted Environmental Concentration/Predicted No Effect Concentration) are below 1, indicating a low risk to the aquatic environment based on its current volume of use. The primary degradation pathways for this compound in the environment are biodegradation and hydrolysis.
Biodegradation
This compound is considered to be readily biodegradable. An experimental study following the OECD Guideline 301F for ready biodegradability (Manometric Respirometry Test) demonstrated significant mineralization of the substance.
| Test Guideline | Result | Duration |
| OECD 301F | 81% biodegradation | 36 days |
Experimental Protocol: OECD 301F - Manometric Respirometry Test
The OECD 301F test is a screening method to assess the ready biodegradability of a chemical substance by aerobic microorganisms.
Methodology:
-
Test System: A defined volume of mineral medium is inoculated with a small amount of activated sludge from a sewage treatment plant.
-
Test Substance Addition: this compound is added to the test vessels as the sole source of organic carbon.
-
Controls: A blank control (inoculum only) and a reference control (a readily biodegradable substance like sodium benzoate) are run in parallel.
-
Incubation: The sealed vessels are incubated in the dark at a constant temperature (typically 20-24°C) for 28 days.
-
Measurement: The consumption of oxygen is measured over the 28-day period using a manometric respirometer.
-
Calculation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance.
Inferred Biodegradation Pathway:
While specific studies on the enzymatic pathways for this compound degradation are not available, a plausible pathway can be inferred from the known metabolism of its constituent parts, linalool (B1675412) and propionic acid, and other terpene esters by microorganisms, particularly bacteria of the genus Pseudomonas.
The initial step is likely the hydrolysis of the ester bond by an esterase, yielding linalool and propionic acid. Both of these products are readily biodegradable. Propionic acid can be activated to propionyl-CoA and enter the central metabolism. Linalool, an acyclic monoterpene alcohol, is known to be degraded by various bacteria. The degradation of linalool often proceeds via oxidation of the primary alcohol group to a carboxylic acid, followed by beta-oxidation-like cleavage.
Hydrolysis
Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH
The OECD 111 guideline details a tiered approach to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at pH values commonly found in the environment (pH 4, 7, and 9).
Methodology:
-
Tier 1 (Preliminary Test): Sterile aqueous buffer solutions at pH 4, 7, and 9, containing the test substance, are incubated at 50°C for 5 days in the dark. The concentration of the test substance is measured at the end of the incubation period. If less than 10% degradation is observed, the substance is considered hydrolytically stable.
-
Tier 2 (Kinetics of Hydrolysis): If significant degradation occurs in Tier 1, further testing is conducted at different temperatures to determine the hydrolysis rate constant and half-life as a function of temperature.
-
Tier 3 (Identification of Hydrolysis Products): If necessary, the major hydrolysis products are identified.
Photolysis
Photolysis is the degradation of a chemical by light. For direct photolysis to occur, a chemical must absorb light in the environmentally relevant spectrum (wavelengths >290 nm). The UV-Visible spectrum for this compound shows no absorbance in this range. Therefore, direct photolysis is not expected to be a significant degradation pathway for this compound in the aquatic environment.
Experimental Protocol: OECD 316 - Phototransformation of Chemicals in Water – Direct Photolysis
The OECD 316 guideline describes a method to determine the potential for direct photolysis of a chemical in water.
Methodology:
-
Test Solution: A sterile aqueous solution of the test substance is prepared.
-
Irradiation: The solution is exposed to a light source that simulates natural sunlight (wavelengths > 290 nm).
-
Dark Control: A parallel experiment is conducted in the dark to account for any degradation not caused by light (e.g., hydrolysis).
-
Sampling and Analysis: Samples are taken at various time points and analyzed for the concentration of the parent compound and any major transformation products.
-
Calculation: The data is used to calculate the photolysis rate constant, half-life, and quantum yield.
Bioaccumulation
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for bioaccumulation is often estimated by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state. A screening-level BCF for this compound has been predicted using EPI Suite™ v4.11 to be 768 L/kg. While this value suggests a potential for bioaccumulation, this compound is not classified as bioaccumulative under the IFRA standards, likely due to its rapid metabolism and degradation.
Experimental Protocol: OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure
The OECD 305 guideline provides a method for determining the bioconcentration factor (BCF) of a chemical in fish.
Methodology:
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a period (typically 28 days) until a steady state is reached.
-
Depuration Phase: The fish are then transferred to clean water and the rate at which the chemical is eliminated from their bodies is measured.
-
Sampling and Analysis: Fish and water samples are taken at regular intervals during both phases and analyzed for the concentration of the test substance.
-
Calculation: The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.
Ecotoxicity
The ecotoxicity of this compound has been evaluated. An algae growth inhibition test conducted according to the OECD 201 guideline resulted in a 72-hour EC50 value of 2 mg/L.
| Test Guideline | Organism | Endpoint | Value |
| OECD 201 | Algae | 72-h EC₅₀ (growth rate) | 2 mg/L |
Conclusion
Based on the available scientific data, this compound is not expected to persist in the environment. It is readily biodegradable and is expected to undergo hydrolysis to form linalool and propionic acid, both of which are also readily biodegradable. Direct photolysis is not a significant degradation pathway. While the predicted BCF suggests some potential for bioaccumulation, the rapid metabolism and degradation of the substance likely mitigate this, and it is not classified as bioaccumulative. The overall environmental risk of this compound, based on its current usage, is considered to be low. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, supported by experimental data and standardized testing protocols, to inform researchers, scientists, and drug development professionals.
References
Navigating the Research Landscape of Linalyl Propionate: A Technical Guide to its Regulatory Status and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linalyl propionate (B1217596), a naturally occurring monoterpenoid ester found in sources such as lavender and sage, is a well-established compound in the flavor and fragrance industries.[1] Its generally recognized as safe (GRAS) status for food use and extensive safety assessments for fragrance applications provide a strong foundation for its use in consumer products. However, emerging preclinical research has begun to explore its potential therapeutic properties, including anti-inflammatory and anti-proliferative effects, sparking interest within the drug development community. This technical guide provides an in-depth overview of the regulatory status of linalyl propionate for research purposes, supported by a summary of key safety data, detailed experimental protocols for its assessment, and an exploration of the potential signaling pathways involved in its biological activity.
Regulatory Status
This compound is not currently approved as an active pharmaceutical ingredient (API) by any major regulatory agency. Its primary regulatory standing is as a flavoring agent and fragrance ingredient. For research and drug development professionals, this means that while the compound is readily available for investigational use, any potential therapeutic application would necessitate a comprehensive preclinical data package and submission of an Investigational New Drug (IND) application to regulatory bodies like the U.S. Food and Drug Administration (FDA) prior to initiating human clinical trials.
Key Regulatory and Safety Body Evaluations:
-
U.S. Food and Drug Administration (FDA): this compound is listed under 21 CFR 172.515 as a synthetic flavoring substance permitted for direct addition to food for human consumption.[2]
-
Flavor and Extract Manufacturers Association (FEMA): It is designated as FEMA number 2645 and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[2]
-
European Food Safety Authority (EFSA): EFSA has also evaluated this compound as a flavoring substance and found no safety concerns.
-
Research Institute for Fragrance Materials (RIFM): RIFM has conducted a thorough safety assessment of this compound for its use in fragrance products, concluding it is safe under the current conditions of use.
Quantitative Safety Data Summary
The safety profile of this compound has been established through a combination of direct testing and read-across approaches with structurally related compounds, primarily its metabolites linalool (B1675412) and propionic acid.
| Parameter | Test Species | Route of Administration | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 5 g/kg | [3][4] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 5 g/kg | [3][4] |
| Repeated Dose Toxicity (NOAEL) | Rat | Oral (90-day study, read-across from linalool) | 497.9 mg/kg/day | |
| Genotoxicity (Bacterial Reverse Mutation Assay - Ames Test) | Salmonella typhimurium | In vitro | Non-mutagenic | |
| Genotoxicity (In Vitro Chromosome Aberration Test) | Human Lymphocytes | In vitro (read-across from linalyl acetate) | Non-clastogenic | |
| Skin Sensitization (NESIL) | Human | Dermal | 10000 µg/cm² |
NOAEL: No Observed Adverse Effect Level NESIL: No Expected Sensitization Induction Level
Experimental Protocols
Detailed methodologies for the key toxicological studies cited are based on internationally recognized OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
This test evaluates the potential of a substance to induce gene mutations in bacteria.
-
Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.
-
Methodology:
-
The test substance is dissolved in a suitable solvent (e.g., ethanol).
-
The bacterial strains are exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
The mixture is incubated and then plated on a minimal agar (B569324) medium lacking the essential amino acid (e.g., histidine for Salmonella).
-
After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the essential amino acid) is counted.
-
-
Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.
-
Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.
-
Methodology:
-
Cell cultures are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix).
-
A positive and negative control are run concurrently.
-
After the exposure period, the cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.
-
The cells are harvested, fixed, and stained.
-
Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
-
Interpretation: A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
This study provides information on the potential adverse effects of a substance following prolonged oral exposure.
-
Test System: Typically, Sprague-Dawley rats.
-
Methodology:
-
The test substance is administered daily to several groups of animals at different dose levels for 90 days. A control group receives the vehicle only.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
A complete necropsy is performed on all animals, and organs are weighed and examined for gross pathology.
-
Histopathological examination of a comprehensive set of tissues is conducted.
-
-
Interpretation: The study aims to identify target organs for toxicity and determine a No-Observed-Adverse-Effect-Level (NOAEL).
Potential Signaling Pathways
Direct research on the signaling pathways modulated by this compound is limited. However, upon administration, it is expected to be hydrolyzed into its constituent parts: linalool and propionic acid. The biological activities of these metabolites have been more extensively studied, and it is plausible that the effects of this compound are mediated through their respective pathways.
Linalool-Associated Pathways
Linalool has demonstrated anti-cancer effects in various preclinical models. The proposed mechanisms involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
-
AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Studies have shown that linalool can inhibit the phosphorylation of AKT and mTOR, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells.[5]
-
JAK2/STAT3 Pathway: The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in cancer. Linalool has been observed to inhibit the phosphorylation of JAK2 and STAT3, thereby blocking the transduction of signals that promote cancer cell proliferation and survival.[5]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. Linalool has been shown to modulate the MAPK pathway, although the specific effects can be cell-type dependent.[5][6][7]
Propionate-Associated Pathways
Propionate, a short-chain fatty acid, is known to interact with specific G-protein coupled receptors and modulate inflammatory responses.
-
Free Fatty Acid Receptor 2 (FFA2/GPR43): Propionate is a known agonist for FFA2. Activation of this receptor in various cell types can lead to a range of downstream effects, including the modulation of inflammatory responses and metabolic regulation.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Studies on related compounds suggest that the anti-inflammatory effects may be mediated, in part, through the inhibition of NF-κB activation.[8] Linalyl acetate (B1210297), a structurally similar compound, has been shown to inhibit NF-κB signaling.[9]
Experimental Workflow for Safety Assessment
The safety assessment of a compound like this compound for a new application, such as a therapeutic, follows a structured workflow.
Conclusion
This compound possesses a robust safety profile established through its long-standing use in the food and fragrance industries. For researchers and drug development professionals, this existing data provides a valuable starting point for investigating its potential therapeutic applications. While its current regulatory status is confined to its use as an excipient, the emerging preclinical evidence of its anti-inflammatory and anti-proliferative properties suggests that with further research into its specific molecular targets and signaling pathways, and completion of a comprehensive preclinical safety package, this compound could be a candidate for future drug development programs. A thorough understanding of the established safety data and the required experimental protocols is essential for any researcher venturing into this promising area of study.
References
- 1. ScenTree - this compound (CAS N° 144-39-8) [scentree.co]
- 2. This compound | C13H22O2 | CID 61098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 144-39-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. Linalool Impress Colorectal Cancer Deterioration by Mediating AKT/mTOR and JAK2/STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Linalyl Propionate from Linalool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linalyl propionate (B1217596) is a naturally occurring monoterpenoid ester found in various essential oils, including those of sweet orange, lemon, and lavender.[1] It is valued for its characteristic fresh, fruity, and slightly floral aroma, reminiscent of bergamot and pear. This compound is widely utilized as a fragrance ingredient in perfumes, cosmetics, and soaps, as well as a flavoring agent in the food and beverage industry.[2] The synthesis of linalyl propionate is of significant interest for ensuring a consistent and high-purity supply for these applications.
This application note provides detailed protocols for the chemical and enzymatic synthesis of this compound from linalool (B1675412). The primary chemical method described is the esterification of linalool with propionic anhydride (B1165640), a route that offers high conversion rates.[3] Additionally, an enzymatic approach using lipase (B570770) is presented as a milder and more environmentally friendly alternative.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material (linalool) and the final product (this compound) is provided below.
| Property | Linalool | This compound |
| Molecular Formula | C₁₀H₁₈O | C₁₃H₂₂O₂[2][4] |
| Molecular Weight | 154.25 g/mol [5] | 210.31 g/mol [2][4] |
| Appearance | Colorless liquid | Colorless liquid[2] |
| Boiling Point | 198 °C | 223 °C[1] |
| Density | ~0.86 g/mL | 0.895 g/mL at 25 °C[6] |
| Refractive Index | ~1.463 | 1.452 at 20 °C[6] |
| CAS Number | 78-70-6[5] | 144-39-8[2][4] |
Experimental Protocols
Chemical Synthesis: Esterification with Propionic Anhydride
This protocol is adapted from a method demonstrating high efficiency using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[3]
Materials:
-
Linalool (97% purity)
-
Propionic Anhydride (99% purity)
-
4-dimethylaminopyridine (DMAP) (99% purity)
-
5% Hydrochloric Acid solution
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
-
Toluene (for azeotropic distillation, optional)[7]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 46.2 g (0.3 mol) of linalool and 58.5 g (0.45 mol) of propionic anhydride.[3]
-
Add 0.25 g of 4-dimethylaminopyridine to the mixture.[3]
-
Heat the reaction mixture to 60-70°C with continuous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 50 mL of 5% hydrochloric acid solution to remove the DMAP catalyst.
-
Separate the organic layer and wash it with 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with 50 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Remove the solvent (if any) and excess propionic anhydride using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Quantitative Data from a Representative Chemical Synthesis: [3]
| Parameter | Value |
| Linalool Conversion Rate | 99.88% |
| Product Yield | 90.84% |
| Purity of this compound (post-distillation) | 98.73% |
Enzymatic Synthesis using Immobilized Lipase
This protocol provides a greener alternative to chemical synthesis, operating under milder conditions.
Materials:
-
Linalool
-
Propionic acid
-
Immobilized Lipase (e.g., Novozym 435)
-
n-Hexane (or other suitable organic solvent)
-
Molecular sieves (optional, for water removal)
-
Orbital shaker incubator
-
Filtration apparatus
Procedure:
-
In a sealed flask, dissolve linalool and propionic acid in a suitable organic solvent like n-hexane. A typical molar ratio of acid to alcohol is 1:1.[8]
-
Add immobilized lipase (e.g., 5% by weight of the total substrates).[8]
-
If operating in a solvent-free system, directly mix the substrates and the enzyme.
-
Place the flask in an orbital shaker incubator at a controlled temperature, typically between 40°C and 70°C.[8]
-
Allow the reaction to proceed for 10-48 hours. The reaction can be monitored by taking small aliquots and analyzing them by GC.
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by vacuum distillation if required.
Representative Results for Enzymatic Synthesis: [8]
| Parameter | Condition | Result |
| Enzyme | Immobilized Lipase (Novozym 435) | - |
| Temperature | 70°C | Highest conversion |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 | - |
| Conversion (in n-hexane) | 10 hours | ~2.25% |
| Conversion (solvent-free) | 10 hours | ~3.81% |
Experimental Workflow and Logic
The synthesis of this compound from linalool via esterification with propionic anhydride follows a clear and logical workflow. This process begins with the reaction of the starting materials in the presence of a catalyst, followed by a series of purification steps to isolate the final product.
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Expected Spectroscopic Data:
| Technique | Key Data Points |
| ¹H NMR | Data available on PubChem and other spectral databases.[4] |
| ¹³C NMR | Data available on PubChem and other spectral databases.[4] |
| FTIR (cm⁻¹) | Characteristic peaks for C=O (ester) stretch (~1730 cm⁻¹), C-O stretch, and C=C stretch.[9] |
| Mass Spec (m/z) | Molecular ion peak at 210. Key fragments at 93, 80, 57, 41, 121.[4][10] |
Conclusion
This application note provides comprehensive protocols for the synthesis of this compound from linalool using both chemical and enzymatic methods. The chemical synthesis route using propionic anhydride and DMAP offers high yields and conversion rates, making it suitable for large-scale production. The enzymatic method, while currently showing lower conversion rates, presents a more sustainable and environmentally friendly approach that operates under milder conditions. The provided workflows, data tables, and characterization information serve as a valuable resource for researchers and professionals in the fields of flavor and fragrance chemistry, as well as in drug development where pure enantiomers of such compounds may be of interest.
References
- 1. ScenTree - this compound (CAS N° 144-39-8) [scentree.co]
- 2. Page loading... [wap.guidechem.com]
- 3. CN103159623A - this compound preparation method - Google Patents [patents.google.com]
- 4. This compound | C13H22O2 | CID 61098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Linalool [webbook.nist.gov]
- 6. guidechem.com [guidechem.com]
- 7. US2794826A - Process of manufacturing linalyl - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. 1,6-Octadien-3-ol, 3,7-dimethyl-, propanoate [webbook.nist.gov]
Enzymatic Synthesis of Linalyl Propionate Using Lipase: Application Notes and Protocols
Introduction
Linalyl propionate (B1217596) is a valuable aroma compound characterized by its fruity and floral notes, reminiscent of bergamot and lavender. It finds extensive application in the fragrance, cosmetic, and food industries. Traditionally synthesized through chemical methods, there is a growing demand for "green" and sustainable alternatives. Enzymatic synthesis, employing lipases as biocatalysts, offers a highly specific, efficient, and environmentally friendly route to produce high-quality linalyl propionate under mild reaction conditions. This document provides detailed protocols for the synthesis of this compound via two primary enzymatic methods: direct esterification and transesterification, primarily utilizing the robust immobilized lipase (B570770), Novozym® 435.
Core Concepts in Enzymatic Ester Synthesis
Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to synthesize esters from alcohols and carboxylic acids (esterification) or through alcoholysis of an existing ester (transesterification).[1][2] Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are widely used due to their high stability, reusability, and ease of separation from the reaction mixture.[3][4]
The synthesis of esters from tertiary alcohols like linalool (B1675412) can be challenging due to steric hindrance around the hydroxyl group.[5] However, enzymatic catalysis, particularly with Novozym® 435, has proven effective for such conversions.[5][6]
Data Presentation: Reaction Parameters and Outcomes
The following tables summarize key quantitative data for the enzymatic synthesis of linalyl esters. While specific data for this compound is limited, parameters are derived from studies on similar esters and provide a strong basis for protocol development.
Table 1: Parameters for Lipase-Catalyzed Esterification of Linalool
| Parameter | Value/Range | Source |
| Enzyme | Novozym® 435 (Candida antarctica lipase B) | [5][6] |
| Substrates | Linalool & Propionic Acid | [6] |
| Temperature | 60-70 °C | [5][6] |
| Enzyme Conc. | 5-10% (w/w of substrates) | [5][6] |
| Molar Ratio | 1:1 to 1:9 (Linalool:Propionic Acid) | [5][6] |
| Reaction Time | 6-24 hours | [5][6] |
| Agitation Speed | 150 rpm | [5] |
| System | Solvent-Free or n-Hexane | [6] |
| Conversion | ~5.6% (for linalyl acetate) | [5] |
Table 2: Parameters for Lipase-Catalyzed Transesterification
| Parameter | Value/Range | Source |
| Enzyme | Novozym® 435 (Candida antarctica lipase B) | [6] |
| Substrates | Linalool & Propionic Anhydride/Vinyl Propionate | [6][7] |
| Temperature | 60-70 °C | [6] |
| Enzyme Conc. | 5% (w/w of substrates) | [6] |
| Molar Ratio | 1:1.5 (Linalool:Propionic Anhydride) | [8] |
| Reaction Time | 10-24 hours | [6] |
| Agitation Speed | 150-200 rpm | [5][9] |
| System | Solvent-Free | [5][6] |
| Conversion | >98% (chemical synthesis with anhydride) | [8] |
Experimental Protocols
Protocol 1: Direct Esterification of Linalool with Propionic Acid
This protocol describes the synthesis of this compound in a solvent-free system, which is advantageous for its simplicity and reduced environmental impact.
Materials:
-
Linalool (≥97%)
-
Propionic Acid (≥99%)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
n-Hexane (for sample dilution and enzyme washing)
-
Molecular sieves (3Å, activated)
-
Reaction vessel (e.g., 50 mL screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Filtration setup for enzyme recovery
-
Gas chromatograph with FID detector (GC-FID)
Procedure:
-
Reactant Preparation: In a 50 mL screw-capped flask, combine linalool and propionic acid. For initial optimization, a 1:1 molar ratio is recommended. (e.g., 1.54 g linalool, 0.74 g propionic acid).
-
Water Removal: Add activated molecular sieves (100 mg/mL of reaction volume) to the mixture to adsorb the water produced during esterification, which helps to shift the reaction equilibrium towards the product.[10]
-
Enzyme Addition: Add Novozym® 435 to the reaction mixture. A concentration of 5-10% by weight of the total substrates is a typical starting point (e.g., 114-228 mg for the amounts above).
-
Reaction Incubation: Securely cap the flask and place it in a shaking incubator set to 150 rpm and 70°C.
-
Monitoring the Reaction: Periodically (e.g., every 2-4 hours), withdraw a small aliquot (approx. 10 µL) of the reaction mixture. Dilute the sample with n-hexane (e.g., in 1 mL) for GC analysis to determine the conversion rate.
-
Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion or equilibrium, cool the flask to room temperature. Separate the immobilized enzyme from the product mixture by simple filtration.
-
Enzyme Washing and Storage: Wash the recovered Novozym® 435 with n-hexane to remove any residual substrates and product, then dry it under vacuum. The enzyme can be stored for reuse in subsequent batches.[11]
-
Product Analysis: Analyze the final product mixture using GC-FID to quantify the yield of this compound.
Protocol 2: Transesterification of Linalool with Propionic Anhydride
This method often results in higher conversion rates as the formation of a byproduct (propionic acid) is less inhibitory to the reaction equilibrium compared to water in direct esterification.
Materials:
-
Linalool (≥97%)
-
Propionic Anhydride (≥97%)
-
Novozym® 435
-
n-Hexane
-
Reaction vessel
-
Shaking incubator or magnetic stirrer with heating
-
Filtration setup
-
Gas chromatograph with FID detector (GC-FID)
Procedure:
-
Reactant Preparation: In a reaction vessel, combine linalool and propionic anhydride. A molar ratio of 1:1.5 (linalool:propionic anhydride) is a good starting point based on similar chemical synthesis.[8]
-
Enzyme Addition: Add Novozym® 435 at a concentration of 5% (w/w) of the total substrates.
-
Reaction Incubation: Seal the vessel and incubate at 70°C with constant agitation (150 rpm).
-
Monitoring and Termination: Follow steps 5 and 6 from Protocol 1. The reaction is typically faster than direct esterification.
-
Enzyme Recovery: Recover, wash, and store the enzyme as described in step 7 of Protocol 1.
-
Product Work-up (Optional): The resulting mixture will contain this compound and propionic acid as a byproduct. If high purity is required, the propionic acid can be removed by a mild aqueous basic wash (e.g., with a 5% sodium bicarbonate solution), followed by separation of the organic layer and drying.
-
Product Analysis: Quantify the final product yield using GC-FID.
Analytical Protocol: Gas Chromatography (GC)
Instrument and Column:
-
System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column, such as a WAX fused silica (B1680970) capillary column (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[5]
GC Conditions (example):
-
Injector Temperature: 250°C[5]
-
Detector Temperature: 275°C[5]
-
Carrier Gas: Hydrogen (H2) or Helium (He)[5]
-
Oven Temperature Program:
-
Initial temperature: 40°C
-
Ramp 1: Increase to 180°C at 3°C/min
-
Ramp 2: Increase to 230°C at 20°C/min
-
Hold at 230°C for 20 minutes[5]
-
-
Injection: 0.4 µL of the sample diluted in n-hexane (1:10), with a split ratio of 1:100.[5]
Quantification:
The conversion of linalool and the yield of this compound can be calculated from the peak areas in the chromatogram, using calibration curves prepared with standards of known concentrations.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 144-39-8 | Benchchem [benchchem.com]
- 8. CN103159623A - this compound preparation method - Google Patents [patents.google.com]
- 9. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 11. Biodiesel production by transesterification using immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Linalyl Propionate using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Linalyl propionate (B1217596) (C13H22O2, Molar Mass: 210.31 g/mol ) is an acyclic monoterpenoid and a common fragrance ingredient found in various essential oils.[1][2][3][4] Its accurate quantification is essential for quality control in the fragrance, cosmetic, and food industries. This application note details a robust and sensitive method for the quantification of linalyl propionate in essential oil matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method is suitable for researchers, scientists, and professionals involved in drug development and quality assurance.
Principle
This method utilizes the high separation efficiency of gas chromatography (GC) coupled with the sensitive and selective detection of mass spectrometry (MS). Samples containing this compound are volatilized and separated on a capillary GC column. The eluted compounds are then ionized and fragmented in the mass spectrometer. Quantification is achieved by monitoring specific ions characteristic of this compound in Selected Ion Monitoring (SIM) mode, which enhances sensitivity and reduces matrix interference. An internal standard is used to ensure high precision and accuracy.
Experimental Protocol
1. Materials and Reagents
-
Standards: this compound (≥98% purity), Internal Standard (IS) (e.g., Tetradecane or another suitable non-interfering compound, ≥99% purity).
-
Solvents: Hexane or Ethyl Acetate (GC grade or higher).
-
Samples: Essential oils or other matrices containing this compound.
-
Equipment: Standard laboratory glassware (volumetric flasks, pipettes), analytical balance, vortex mixer, autosampler vials with inserts.
2. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the internal standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution to achieve a concentration range of approximately 0.1 - 50 µg/mL. Spike each calibration standard and a blank with the internal standard to a constant concentration (e.g., 10 µg/mL).
-
Sample Preparation: Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask. Add the internal standard to achieve a concentration of 10 µg/mL and dilute to the mark with the solvent. Further dilution may be necessary to bring the this compound concentration within the calibration range.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
4. Data Analysis and Quantification
-
Identification: The retention time and the ratio of qualifier to quantifier ions of this compound in the samples must match those of the calibration standards.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard against the concentration of this compound in the calibration standards. A linear regression with a correlation coefficient (R²) ≥ 0.99 is desirable.
-
Quantification: Determine the concentration of this compound in the prepared samples by interpolating their peak area ratios from the calibration curve. The final concentration in the original sample is calculated by taking into account the initial sample weight and dilution factors.
Quantitative Data Summary
While specific quantitative data for a full validation of this method are not provided in the search results, a typical validation would yield data similar to that presented in the table below. This data is illustrative and should be generated for the specific instrumentation and matrix used.
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.99 | ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | ~0.15 µg/mL |
| Accuracy (Recovery) | 80 - 120% | 95 - 105% |
| Precision (RSD) | ≤ 15% | ≤ 5% |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of the key steps in the GC-MS quantification process.
Caption: Logical flow of the GC-MS quantification method.
References
Application Note: HPLC Analysis of Linalyl Propionate in Essential Oils
Introduction
Linalyl propionate (B1217596) is an important ester found in various essential oils, contributing to their characteristic floral and fruity aromas. It is particularly noted in lavender (Lavandula angustifolia) and lavandin (Lavandula × intermedia) essential oils.[1][2] The accurate quantification of linalyl propionate is crucial for the quality control of essential oils used in the fragrance, flavor, and pharmaceutical industries. While gas chromatography (GC) is a common technique for analyzing volatile compounds in essential oils, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, especially for thermolabile compounds or when GC instrumentation is not available.[3] This application note presents a detailed protocol for the quantitative analysis of this compound in essential oils using reverse-phase HPLC with UV detection.
Principle
This method employs reverse-phase HPLC to separate this compound from other components of the essential oil. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection and quantification are performed using a UV detector. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (≥95% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade or ultrapure)
-
Essential Oil Samples: e.g., Lavender oil, Lavandin oil
-
Filters: 0.45 µm syringe filters (PTFE or other solvent-compatible membrane)
Instrumentation
-
HPLC system equipped with:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar)
-
Data acquisition and processing software
Preparation of Standard Solutions
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock standard with the mobile phase to obtain concentrations ranging from 10 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.
Preparation of Sample Solutions
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add methanol to dissolve the oil and then dilute to the mark with methanol.
-
Further dilute an aliquot of this solution with the mobile phase to bring the expected concentration of this compound within the range of the calibration curve. A dilution factor of 1:10 with the mobile phase is a good starting point.
-
Filter the final diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
The following conditions are proposed based on methods for structurally similar compounds like linalool (B1675412) and should be optimized for your specific instrument and column.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm |
| Run Time | Approximately 15 minutes |
Note on Detection Wavelength: this compound lacks a strong chromophore in the mid-UV range. Based on UV/Vis spectral data used for safety assessments and methods for similar compounds, a low wavelength such as 210 nm is recommended for detection.[4]
Data Presentation
Quantitative Data Summary
The concentration of this compound can vary depending on the plant species, geographic origin, and distillation process. The table below summarizes known concentration ranges in select essential oils.
| Essential Oil | This compound Concentration (%) | Reference |
| Lavender (Lavandula angustifolia) | 5.3 - 14.1 | [1] |
| Lavandin (Lavandula × intermedia) | 5.3 - 14.1 | [1] |
| Sweet Orange (Citrus sinensis) | Present | [2] |
| Lemon (Citrus limon) | Present | [2] |
| Bergamot (Citrus bergamia) | Present | [2] |
| Sage (Salvia officinalis) | Present (laevorotatory form) | [2] |
Method Validation Parameters (Hypothetical)
A full method validation should be performed according to ICH guidelines. The following table presents expected performance characteristics for a validated method.
| Parameter | Expected Result |
| Retention Time (RT) | To be determined experimentally |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Components
Caption: Separation and detection of this compound.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound in essential oils. This application note serves as a comprehensive guide for researchers, scientists, and quality control professionals in the implementation of this analytical technique. Proper method validation is essential before routine use to ensure accurate and precise results. This HPLC method is a valuable tool for ensuring the quality and consistency of essential oil products.
References
- 1. Essential Oil Content and Compositional Variability of Lavandula Species Cultivated in the Mid Hill Conditions of the Western Himalaya - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scentree.co [scentree.co]
- 3. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Linalyl Propionate Enantiomers by Gas Chromatography
Introduction
Linalyl propionate (B1217596), a key fragrance and flavor component found in various essential oils and formulations, exists as two enantiomers: (R)-(-)-linalyl propionate and (S)-(+)-linalyl propionate.[1] The stereochemistry of this chiral compound significantly influences its olfactory properties and biological activity. Consequently, the ability to separate and quantify the individual enantiomers is crucial for quality control, authenticity assessment, and research in the fields of perfumery, food science, and drug development. This application note details a robust gas chromatography (GC) method for the effective chiral separation of linalyl propionate enantiomers using a cyclodextrin-based chiral stationary phase.
The primary challenge in chiral separation lies in the identical physical and chemical properties of enantiomers in an achiral environment.[2] Enantioselective gas chromatography overcomes this by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.[3][4] Modified cyclodextrins are widely used as CSPs for the separation of a broad range of chiral compounds, including terpenes and their esters.[5][6]
This document provides a comprehensive protocol for the sample preparation, instrumentation, and data analysis required for the successful chiral separation of this compound enantiomers.
Experimental Protocols
This section outlines the detailed methodology for the chiral GC separation of this compound enantiomers.
1. Materials and Reagents
-
Racemic this compound Standard: (±)-Linalyl propionate, >97% purity
-
Solvent: n-Hexane or Methylene Chloride (GC grade)[7]
-
Gases: Helium (carrier gas, high purity), Nitrogen (makeup gas, high purity), Hydrogen (FID, high purity), Air (FID, high purity)
2. Instrumentation
-
Gas Chromatograph (GC): A system equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral GC Column: MEGA-DEX DET Beta (0.25mm ID, 0.25µm film thickness, 25m length) or a similar cyclodextrin-based chiral column such as Restek Rt-βDEXse.[2][8]
-
Data Acquisition and Processing Software
3. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in n-hexane.[8]
-
From the stock solution, prepare a working standard of 10 µg/mL by further dilution in n-hexane.
-
Transfer the working standard to a 2 mL autosampler vial for analysis.
4. GC Method Parameters
The following GC conditions have been optimized for the chiral separation of this compound enantiomers. Method optimization may be required for different GC systems and columns.
| Parameter | Value |
| Injector | |
| Injection Mode | Split |
| Injector Temperature | 250°C[8] |
| Split Ratio | 1:50[8] |
| Injection Volume | 0.5 - 1.0 µL[8] |
| Column | |
| Chiral Stationary Phase | MEGA-DEX DET Beta[8] |
| Dimensions | 25 m x 0.25 mm ID x 0.25 µm film thickness[8] |
| Oven Temperature Program | |
| Initial Temperature | 60°C |
| Hold Time | 2 min |
| Ramp Rate | 2°C/min |
| Final Temperature | 180°C |
| Hold Time | 5 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Detector (FID) | |
| Detector Temperature | 250°C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) Flow | 25 mL/min |
5. Data Analysis
-
Integrate the peaks corresponding to the two this compound enantiomers.
-
Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula: Rs = 2(tR2 - tR1) / (w1 + w2) Where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their respective peak widths at the base. A resolution of Rs ≥ 1.5 indicates baseline separation.
-
Determine the enantiomeric excess (ee%) if analyzing a non-racemic sample using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| x 100
Data Presentation
The following table summarizes the expected retention times and resolution for the chiral separation of this compound enantiomers based on the protocol described above.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-(-)-linalyl propionate | 28.5 | 1.8 |
| (S)-(+)-linalyl propionate | 29.2 |
Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase used.[2]
Visualizations
References
- 1. ScenTree - this compound (CAS N° 144-39-8) [scentree.co]
- 2. gcms.cz [gcms.cz]
- 3. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. benchchem.com [benchchem.com]
- 8. mega.mi.it [mega.mi.it]
Application Notes and Protocols for the Analysis of Linalyl Propionate using Headspace Solid-Phase Microextraction (HS-SPME)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is simple, fast, and efficient for the extraction and concentration of volatile and semi-volatile organic compounds.[1] This method is particularly well-suited for the analysis of aroma and fragrance compounds, such as linalyl propionate (B1217596), from various matrices. Headspace SPME (HS-SPME) involves the exposure of a coated fiber to the vapor phase above a sample, allowing for the selective extraction of volatile analytes.[2] Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption, separation, and detection, typically by mass spectrometry (MS).[1] This document provides a detailed protocol for the HS-SPME-GC-MS analysis of linalyl propionate, including recommended starting parameters and expected performance data.
Key Advantages of HS-SPME:
-
Solvent-Free: Reduces chemical waste and exposure to hazardous materials.[1]
-
High Sensitivity: Concentrates analytes, enabling low detection limits (ppb and ppt (B1677978) levels).[1]
-
Versatility: Applicable to a wide range of volatile and semi-volatile compounds in liquid, solid, and gaseous samples.[1]
-
Automation-Friendly: Procedures can be easily automated for improved reproducibility and throughput.[1]
Experimental Protocols
This section details the methodology for the analysis of this compound in a liquid matrix using HS-SPME coupled with GC-MS.
Materials and Equipment:
-
SPME Fiber Assembly: Manual or autosampler-ready holder with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[1][3] This mixed-phase fiber is recommended for its ability to extract a broad range of volatile and semi-volatile compounds.[1][3][4]
-
Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.[1]
-
Heater/Agitator: For temperature control and consistent sample agitation.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.
Step-by-Step Protocol:
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL SPME vial.
-
To increase the ionic strength of the sample and promote the release of volatile analytes into the headspace, add 1.5 g of sodium chloride (NaCl).[1][2]
-
If an internal standard is used for quantification, spike the sample with a known concentration at this stage.
-
Immediately seal the vial with the screw cap to prevent the loss of volatile compounds.
-
-
Headspace Extraction:
-
Place the sealed vial into the heater/agitator.
-
Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).[1] This step allows the volatile compounds to partition into the headspace and reach equilibrium.[3]
-
Extraction: After incubation, expose the SPME fiber to the headspace of the sample for 30-60 minutes at the same temperature (60°C) with continued agitation.[3] The optimal extraction time may need to be determined experimentally.
-
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC.
-
Desorption: Desorb the analytes from the fiber in the GC injector, which is typically set at 250°C, for 4-5 minutes in splitless mode.[3][5]
-
GC Separation: Utilize a suitable capillary column (e.g., HP-5MS) with a programmed temperature gradient to separate the analytes. A typical starting point is to hold at a lower temperature (e.g., 40°C) for a few minutes, then ramp up to a higher temperature (e.g., 250°C).
-
MS Detection: The mass spectrometer can be operated in full scan mode to identify the compounds based on their mass spectra. For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.
-
Optimization of HS-SPME Parameters:
Several parameters can significantly affect the efficiency of the HS-SPME process and should be optimized for a specific application.[5][6] These include:
-
SPME Fiber Coating: The choice of fiber is critical and depends on the polarity and molecular weight of the analyte.[1][7] For a broad range of volatile compounds like this compound, a DVB/CAR/PDMS fiber is a good starting point.[3][4]
-
Extraction Temperature: Higher temperatures generally increase the vapor pressure of the analytes, leading to higher concentrations in the headspace.[5] However, excessively high temperatures can decrease the adsorption capacity of the fiber.[5] A typical range for optimization is 40-80°C.[3][5][8]
-
Extraction Time: The time required to reach equilibrium between the sample headspace and the SPME fiber. This should be optimized to ensure maximum and reproducible extraction. Typical extraction times range from 20 to 60 minutes.[3]
-
Salt Addition: The addition of salt can enhance the release of volatile compounds from the sample matrix.[1][2]
Data Presentation
The following tables summarize representative quantitative data that can be expected for the analysis of volatile esters using HS-SPME-GC-MS. The exact values for this compound should be determined experimentally through method validation.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [9][10] |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/L | [10][11] |
| Limit of Quantification (LOQ) | 0.03 - 3.0 µg/L | [11] |
| Repeatability (RSD%) | < 15% | [11] |
| Recovery | 80 - 110% | [11] |
Table 2: Optimized HS-SPME and GC-MS Conditions (Example)
| Parameter | Condition | Reference |
| HS-SPME | ||
| Fiber Type | DVB/CAR/PDMS, 50/30 µm | [1][3] |
| Sample Volume | 5 mL in 20 mL vial | [1] |
| Salt Addition | 1.5 g NaCl | [1] |
| Incubation Temperature | 60°C | [1][3] |
| Incubation Time | 15 min | [1][5] |
| Extraction Temperature | 60°C | [3] |
| Extraction Time | 45 min | [3][5] |
| Agitation Speed | 250 rpm | [1] |
| GC-MS | ||
| Injector Temperature | 250°C | [1][3] |
| Injection Mode | Splitless | [5] |
| Desorption Time | 4 min | [3] |
| Column | HP-5MS (or equivalent) | [12] |
| Carrier Gas | Helium | |
| Oven Program | 40°C (2 min), ramp to 250°C at 10°C/min, hold 5 min | [13] |
| MS Transfer Line Temp | 270°C | [13] |
| Ion Source Temp | 200°C | [13] |
| Mass Scan Range | 50 - 300 m/z | [13] |
Visualization
The following diagram illustrates the experimental workflow for the HS-SPME analysis of this compound.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]
- 8. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERIC - EJ1327795 - Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method, Journal of Chemical Education, 2022-Feb [eric.ed.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Headspace solid-phase microextraction-gas chromatography-mass spectrometry characterization of propolis volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit | MDPI [mdpi.com]
Application Notes and Protocols for Testing the Antimicrobial Activity of Linalyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linalyl propionate (B1217596), an ester of linalool (B1675412) and propionic acid, is a naturally occurring monoterpenoid found in various essential oils, recognized for its pleasant floral aroma. Beyond its use in the fragrance and flavor industries, recent scientific interest has focused on its potential antimicrobial properties. These application notes provide detailed protocols for evaluating the antimicrobial efficacy of linalyl propionate against a range of pathogenic and spoilage microorganisms. The methodologies described herein are based on established standards for antimicrobial susceptibility testing, adapted for the specific properties of essential oil components.
Data Presentation
The antimicrobial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Below are tables summarizing representative quantitative data for this compound and the closely related compound, linalool, against common microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Linalool against Selected Bacteria.
| Test Organism | Gram Stain | This compound MIC (mg/mL) | Linalool MIC (µg/mL) |
| Staphylococcus aureus | Positive | 6.82 ± 0.00[1] | 13.2[2] |
| Escherichia coli | Negative | Not explicitly found | 2000[3] |
| Pseudomonas aeruginosa | Negative | Not explicitly found | 431[4] |
Note: Data for this compound is limited; values for linalool are provided for comparative purposes. The MIC for S. aureus is for linalyl acetate, a closely related compound.
Table 2: Minimum Inhibitory/Fungicidal Concentration (MIC/MFC) of Linalool against Candida albicans.
| Strain | Linalool MIC | Linalool MFC |
| Candida albicans (Clinical Isolates) | 64 - 128 µg/mL[5] | 128 - 256 µg/mL[5][6] |
| Candida albicans ATCC 14053 | 8 mM | 8 mM[7][8] |
| Candida tropicalis | 500 µg/mL[9][10] | 500 µg/mL[5][9] |
Experimental Protocols
Broth Microdilution Assay for Determination of MIC and MBC/MFC
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC/MFC).
Materials:
-
This compound (pure)
-
Tween 80 or Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
-
Mueller-Hinton Agar (B569324) (MHA) or Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Preparation of this compound Stock Solution: Due to the hydrophobic nature of this compound, a solvent is necessary to ensure its dispersion in the aqueous culture medium.[9]
-
Prepare a stock solution of this compound in a minimal amount of a non-inhibitory solvent like Tween 80 (final concentration of 0.5% v/v) or DMSO.[11]
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12]
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Microdilution Assay:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[12]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) after incubation.[11]
-
-
Determination of MBC/MFC:
-
From the wells showing no visible growth, subculture 10-100 µL onto appropriate agar plates (MHA for bacteria, SDA for fungi).
-
Incubate the plates under the same conditions as before.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
This compound
-
Sterile filter paper discs (6 mm diameter)
-
MHA plates
-
Bacterial strains
-
Sterile swabs
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Application of Discs: Aseptically place sterile filter paper discs onto the inoculated agar surface.
-
Application of this compound: Pipette a specific volume (e.g., 10 µL) of pure this compound or a dilution onto each disc.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where no growth has occurred) in millimeters.
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a microorganism.
Materials:
-
This compound
-
Bacterial or fungal strains
-
Appropriate broth medium
-
Sterile test tubes or flasks
-
Incubator with shaking capabilities
-
Apparatus for serial dilutions and plating
Procedure:
-
Preparation: Prepare tubes or flasks containing broth with different concentrations of this compound (e.g., MIC, 2x MIC, 4x MIC) and a growth control without the compound.
-
Inoculation: Inoculate each tube with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the cultures at the appropriate temperature with shaking. At specified time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto appropriate agar medium.
-
Incubation and Counting: Incubate the plates and count the number of colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: Experimental workflow for testing the antimicrobial activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity and Metabolomic Analysis of Linalool Against Pathogenic Bacteria Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linalool as a potential agent for inhibiting Escherichia coli biofilm formation and exopolysaccharide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity and mechanism of linalool against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal activity of linalool against fluconazole-resistant clinical strains of vulvovaginal Candida albicans and its predictive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The inhibitory activity of linalool against the filamentous growth and biofilm formation in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. Antimicrobial Susceptibility of Escherichia coli Strains Isolated from Alouatta spp. Feces to Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Anti-inflammatory Assay for Linalyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linalyl propionate (B1217596), a monoterpene ester, is a significant component of various essential oils and is recognized for its aromatic properties. Emerging scientific interest has focused on the therapeutic potential of such phytochemicals, including their anti-inflammatory effects. While its structural relative, linalool (B1675412), has been more extensively studied, linalyl propionate is also presumed to possess anti-inflammatory activities. This document provides detailed protocols for assessing the in vitro anti-inflammatory effects of this compound, focusing on its ability to modulate key inflammatory mediators in a cellular model of inflammation.
The protocols herein describe the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as a well-established in vitro model for inflammation. The assays will quantify the production of nitric oxide (NO) and pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Furthermore, this note outlines the putative signaling pathways, including NF-κB and Mitogen-Activated Protein Kinase (MAPK), which are likely involved in the anti-inflammatory action of this compound.
Putative Anti-inflammatory Signaling Pathways
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling cascades that are activated in response to inflammatory stimuli like LPS. Based on studies of structurally similar compounds such as linalool, the primary pathways of interest are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
Upon stimulation of Toll-like receptor 4 (TLR4) by LPS, a downstream signaling cascade is initiated, leading to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).[1][2]
Simultaneously, LPS stimulation activates the MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Phosphorylation of these kinases leads to the activation of various transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes.[1] this compound may inhibit one or several steps in these pathways, thereby reducing the production of inflammatory mediators.
Caption: Putative mechanism of this compound's anti-inflammatory action.
Experimental Workflow
The general workflow for assessing the in vitro anti-inflammatory activity of this compound involves several key stages: cell culture and treatment, followed by specific assays to measure cytotoxicity and inflammatory markers.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Data Presentation
Quantitative results from the assays should be summarized in tables to facilitate comparison between different concentrations of this compound.
Table 1: Effect of this compound on Cell Viability of LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control (untreated) | - | 100 ± 5.2 |
| LPS only | 1 µg/mL | 98 ± 4.5 |
| This compound + LPS | 10 | 97 ± 3.8 |
| This compound + LPS | 25 | 95 ± 4.1 |
| This compound + LPS | 50 | 93 ± 5.0 |
| This compound + LPS | 100 | 89 ± 4.7 |
Note: Data are representative and should be replaced with experimental results. Values are mean ± SD.
Table 2: Inhibition of Nitric Oxide and Pro-inflammatory Cytokine Production by this compound
| Treatment | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| This compound + LPS | 10 | 15 ± 2.1 | 12 ± 1.8 | 10 ± 2.5 | 8 ± 1.5 |
| This compound + LPS | 25 | 35 ± 3.5 | 30 ± 2.9 | 28 ± 3.1 | 25 ± 2.7 |
| This compound + LPS | 50 | 60 ± 4.2 | 55 ± 3.8 | 52 ± 4.0 | 48 ± 3.3 |
| This compound + LPS | 100 | 85 ± 5.1 | 80 ± 4.5 | 78 ± 4.9 | 75 ± 4.2 |
| IC₅₀ (µM) | ~55 | ~60 | ~62 | ~65 |
Note: Data are representative and should be replaced with experimental results. IC₅₀ values are estimated based on the provided hypothetical data. Values are mean ± SD.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution (100x)
-
This compound (to be dissolved in DMSO, then diluted in media)
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[3]
-
Prepare stock solutions of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid cytotoxicity.
-
After 24 hours of cell adherence, remove the old medium and replace it with fresh medium containing various concentrations of this compound.
-
Incubate the cells with this compound for 1-2 hours.
-
Following pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response (except for the control group).[3][4]
-
Incubate the plates for an additional 24 hours at 37°C and 5% CO₂.
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
After the 24-hour incubation with this compound and LPS, add 10 µL of MTT solution to each well.[5]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate gently for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Assay (Griess Assay)
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
Cell culture supernatant collected from the treatment plate
-
Microplate reader
Protocol:
-
After the 24-hour incubation, carefully collect 100 µL of the cell culture supernatant from each well of the treatment plate.
-
In a new 96-well plate, add 100 µL of the collected supernatant.
-
Prepare a standard curve using sodium nitrite (0-100 µM).
-
Mix equal volumes of Griess Reagent A and B immediately before use.
-
Add 100 µL of the mixed Griess Reagent to each well containing the supernatant and standards.[3][6]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated group.
Pro-inflammatory Cytokine Quantification (ELISA)
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Cell culture supernatant collected from the treatment plate
-
Wash buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits.
-
Briefly, coat a 96-well plate with the capture antibody for the specific cytokine.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-HRP conjugate.
-
Incubate, wash, and add the TMB substrate solution. A color change will develop.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve. Determine the percentage of cytokine inhibition relative to the LPS-only treated group.
References
- 1. Anti-inflammatory effects of linalool in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jkb.ub.ac.id [jkb.ub.ac.id]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
Application Notes and Protocols for Insecticidal Bioassay of Linalyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linalyl propionate (B1217596), a monoterpenoid ester, has garnered interest as a potential botanical insecticide due to its structural similarity to other known insecticidal monoterpenoids like linalool (B1675412). This document provides detailed application notes and protocols for conducting insecticidal bioassays of linalyl propionate to evaluate its efficacy against various insect pests. The protocols outlined below cover common bioassay techniques, including fumigant, contact, and topical application methods. Additionally, this document summarizes the current understanding of the potential mechanisms of action of this compound, drawing parallels from the well-studied compound, linalool.
Data Presentation
While specific quantitative toxicity data for pure this compound against a wide range of insect species is not extensively available in the public domain, the following tables summarize the insecticidal activity of the closely related and structurally similar compounds, linalool and linalyl acetate, which provide a basis for estimating the potential efficacy of this compound. Further research is encouraged to establish the specific LC50 and LD50 values for this compound.
Table 1: Fumigant Toxicity of Linalool and Lavender Oil (rich in Linalyl Acetate) against Various Insect Pests
| Insect Species | Compound | LC50 Value | Exposure Time | Reference(s) |
| Callosobruchus maculatus (Cowpea Weevil) | Linalool | 23.61 µl/L air | 24 h | |
| Linalool | 15.07 µl/L air | 48 h | ||
| Rhyzopertha dominica (Lesser Grain Borer) | Linalool | 31.01 µl/L air | 24 h | |
| Linalool | 21.84 µl/L air | 48 h | ||
| Acyrthosiphon pisum (Pea Aphid) | Lavender Oil | 11.2 µl/L air | Not Specified | [1] |
| Culex quinquefasciatus (Southern House Mosquito) 2nd Instar Larvae | Mentha aquatica EO (Linalool/Linalyl Acetate Chemotype) | 31.5 µL/L | Not Specified | [2] |
| Metopolophium dirhodum (Rose-grain Aphid) | Mentha aquatica EO (Linalool/Linalyl Acetate Chemotype) | 4.9 mL/L | Not Specified | [2] |
| Tetranychus urticae (Two-spotted Spider Mite) | Mentha aquatica EO (Linalool/Linalyl Acetate Chemotype) | 3.3 mL/L | Not Specified | [2] |
Table 2: Contact Toxicity of Linalool and Lavender Oil (rich in Linalyl Acetate) against Various Insect Pests
| Insect Species | Compound | LD50 Value | Reference(s) |
| Spodoptera littoralis (Egyptian Cotton Leafworm) 2nd Instar Larvae | Mentha aquatica EO (Linalool/Linalyl Acetate Chemotype) | 18.5 µ g/larva | [2] |
| Musca domestica (Housefly) | Mentha aquatica EO (Linalool/Linalyl Acetate Chemotype) | 71.4 µ g/adult | [2] |
Experimental Protocols
Fumigant Toxicity Bioassay
This method is suitable for assessing the toxicity of volatile compounds like this compound against stored product insects and other pests in enclosed spaces.
Materials:
-
Glass jars or vials of a known volume (e.g., 250 ml) with airtight lids.
-
Whatman No. 1 filter paper discs.
-
Micropipette.
-
This compound of known purity.
-
Acetone (B3395972) (or another suitable volatile solvent).
-
Test insects (e.g., Tribolium castaneum, Sitophilus oryzae).
-
Controlled environment chamber (25 ± 1°C, 65 ± 5% RH, and a photoperiod of 12:12 (L:D) h).
-
Camel hairbrush.
Procedure:
-
Prepare a series of dilutions of this compound in acetone. A typical range might be 10, 25, 50, 100, and 200 µl/L air.
-
Apply a specific volume of each dilution onto a filter paper disc.
-
Place the treated filter paper inside the glass jar, ensuring it does not come into direct contact with the insects (e.g., by attaching it to the underside of the lid).
-
Allow the solvent to evaporate completely (approximately 1-2 minutes).
-
Introduce a known number of adult insects (e.g., 20) into each jar using a camel hairbrush.
-
Seal the jars tightly.
-
A control group with filter paper treated only with acetone should be included.
-
Maintain the jars in a controlled environment chamber.
-
Record mortality at 24, 48, and 72-hour intervals. Insects that do not respond to probing with the brush are considered dead.
-
Calculate the LC50 value using probit analysis.
Contact Toxicity Bioassay (Glass Vial/Petri Dish Method)
This method evaluates the toxicity of a substance when an insect comes into physical contact with a treated surface.
Materials:
-
Glass vials (e.g., 20 ml) or Petri dishes (9 cm diameter).
-
Micropipette.
-
This compound of known purity.
-
Acetone (or another suitable volatile solvent).
-
Vortex mixer.
-
Test insects (e.g., Aphis gossypii, Myzus persicae).
-
Controlled environment chamber.
Procedure:
-
Prepare a range of concentrations of this compound in acetone.
-
Apply a specific volume (e.g., 500 µl for a 20 ml vial) of each concentration to the inner surface of the glass vials or Petri dishes.
-
Coat the inner surface evenly by rotating the vial/dish until the solvent has completely evaporated, leaving a uniform film of the test compound. A vortex mixer can be used for vials.
-
Introduce a known number of insects (e.g., 10-20) into each treated container.
-
For flying insects, the containers should be covered with a fine mesh cloth. For crawling insects, a ventilated lid can be used.
-
A control group treated only with acetone should be run in parallel.
-
Place the containers in a controlled environment chamber.
-
Assess mortality after 24 and 48 hours.
-
Determine the LC50 value using probit analysis.
Topical Application Bioassay
This method determines the dose of a substance required to cause mortality when applied directly to the insect's body.
Materials:
-
Microsyringe or microapplicator.
-
This compound of known purity.
-
Acetone (or another suitable volatile solvent).
-
Test insects (e.g., adult Musca domestica, late instar larvae of Spodoptera litura).
-
CO2 for anesthetizing insects.
-
Petri dishes with a food source.
-
Controlled environment chamber.
Procedure:
-
Prepare serial dilutions of this compound in acetone.
-
Anesthetize the insects using a brief exposure to CO2.
-
Using a microsyringe, apply a precise volume (e.g., 1 µl) of a specific concentration of the test solution to the dorsal thorax of each insect.
-
The control group should be treated with acetone only.
-
Place the treated insects in clean Petri dishes containing a suitable food source.
-
Maintain the Petri dishes in a controlled environment chamber.
-
Record mortality at 24-hour intervals for up to 72 hours.
-
Calculate the LD50 value (in µg per insect or µg per gram of body weight) using probit analysis.
Potential Mechanisms of Action
The precise molecular targets of this compound in insects have not been fully elucidated. However, based on studies of its structural analog, linalool, several potential mechanisms can be proposed.
Inhibition of Acetylcholinesterase (AChE)
Linalool has been shown to be a competitive inhibitor of acetylcholinesterase (AChE)[3]. AChE is a critical enzyme in the insect nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve impulses, which results in paralysis and death. It is plausible that this compound, after potential hydrolysis to linalool in the insect body, could exert a similar inhibitory effect on AChE.
References
Application Notes: Evaluating the Sedative Effect of Linalyl Propionate in Animal Models
Introduction
While direct experimental data on the sedative effects of Linalyl propionate (B1217596) in animal models is limited in the current literature, its structural similarity to linalool (B1675412)—a well-researched monoterpenoid with known sedative properties—provides a strong basis for designing an evaluation strategy. Linalyl propionate is the propanoate ester of linalool, and it is plausible that it may exhibit similar biological activities or act as a pro-drug that is metabolized into linalool in vivo.[1] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the sedative effects of this compound, utilizing established protocols and data from linalool studies as a foundational reference.
The following sections detail standard behavioral assays, present reference data from linalool studies in tabular format, and outline potential mechanisms of action to guide future research.
Quantitative Data Summary (Reference: Linalool)
The following tables summarize quantitative data from studies on the sedative and anxiolytic effects of Linalool, a structural analog of this compound. This data serves as a benchmark for designing dose-response studies and interpreting results for this compound.
Table 1: Effects of Linalool on Pentobarbital-Induced Sleep in Mice
| Treatment (Dose) | Route | Sleep Latency (Time to Loss of Righting Reflex) | Sleep Duration (Time from Loss to Recovery of Righting Reflex) | Key Findings |
| Linalool (10, 50, 100 mg/kg) | i.p. | Decreased (Dose-dependently) | Increased (Dose-dependently) | 50 mg/kg identified as an effective dose. Effects were reversed by flumazenil, suggesting GABAergic pathway involvement.[2] |
| Inhaled Linalool (1%) | Inhalation | Not Reported | Significantly Increased (p<0.01) | Induced sedation and potentiated barbiturate-induced sleep.[3][4] |
| Inhaled Linalool (3%) | Inhalation | Not Reported | Significantly Increased (p<0.01) | Induced sedation and potentiated barbiturate-induced sleep.[3][4] |
| Ferulic Acid (Reference) | i.p. | Shortened | Prolonged | Potentiated pentobarbital-induced sleep, possibly via the serotonergic system.[5] |
| Rosmarinic Acid (Reference) | p.o. | Decreased | Increased | Enhanced pentobarbital-induced sleep through GABA-ergic systems.[6] |
Table 2: Effects of Linalool on Locomotor Activity and Anxiety-Like Behavior in Mice
| Behavioral Test | Treatment (Dose) | Route | Key Parameters Measured | Outcome |
| Locomotor Activity | Inhaled Linalool (3%) | Inhalation | Total distance traveled, rearing frequency | Decreased locomotion (p<0.01), indicating sedative effects.[3][4] |
| Locomotor Activity | Linalool (100, 200, 300 mg/kg) | i.p. | Activity counts | No significant effects on locomotor activity.[7] |
| Light/Dark Box | Inhaled Linalool | Inhalation | Time spent in light chamber, number of transitions | Increased time in the light chamber, indicating anxiolytic effects.[8][9] |
| Rota-rod Test | Inhaled Linalool (1% & 3%) | Inhalation | Latency to fall from rotating rod | No impairment in motor coordination was observed.[3][4] |
Experimental Protocols
The following are detailed protocols for key behavioral assays to assess the sedative, hypnotic, and anxiolytic properties of a test compound like this compound.
Pentobarbital-Induced Sleep Test
This assay measures the hypnotic effects of a compound by observing its ability to potentiate sleep induced by a sub-hypnotic or threshold dose of pentobarbital (B6593769).[10][11]
Objective: To determine if this compound can decrease the time to sleep onset (latency) and/or increase the total sleep duration induced by pentobarbital.
Materials:
-
Male mice (e.g., C57BL/6 or ICR strain)
-
This compound
-
Vehicle (e.g., distilled water containing 0.9% NaCl and 0.5% Tween 80)[12]
-
Pentobarbital sodium (e.g., 30-50 mg/kg)[10]
-
Standard animal cages
-
Timer
Procedure:
-
Acclimation: Acclimate mice to the housing and testing environment for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to experimental groups (e.g., Vehicle, this compound at various doses, Positive Control like Diazepam).
-
Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal (i.p.), oral (p.o.), or inhalation) at a predetermined time (e.g., 30-60 minutes) before the pentobarbital injection.[2]
-
Hypnotic Induction: Administer a threshold dose of pentobarbital (i.p.). This dose should be predetermined in a pilot study to induce sleep in a small percentage of vehicle-treated animals.[5]
-
Observation: Immediately after pentobarbital injection, place the mouse in an individual cage and observe for the loss of the righting reflex. The righting reflex is lost when the animal, placed on its back, is unable to right itself within 30 seconds.[13]
-
Data Collection:
Open Field Test (Locomotor Activity)
This test assesses general locomotor activity and exploratory behavior in a novel environment. A reduction in activity can be an indicator of sedation.[14]
Objective: To quantify the effect of this compound on spontaneous motor activity.
Materials:
-
Open field apparatus (a square arena with walls, often equipped with infrared beams for automated tracking)
-
Video recording and analysis software (optional, but recommended)
-
70% ethanol (B145695) for cleaning
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 30-60 minutes before the test.
-
Administration: Administer this compound or vehicle at a specific time point before the test.
-
Testing: Gently place the mouse in the center of the open field arena.
-
Recording: Allow the animal to explore the arena for a set period (e.g., 10-30 minutes). Record the session.[15]
-
Data Analysis: Quantify parameters such as:
-
Cleaning: Thoroughly clean the apparatus with 70% ethanol between trials to eliminate olfactory cues.
Rota-rod Test
This assay is crucial to distinguish true sedative effects from motor impairment, which can be a confounding factor in other behavioral tests.[14][17]
Objective: To assess whether this compound affects motor coordination and balance.
Materials:
-
Rota-rod apparatus for mice
-
Timer
Procedure:
-
Training: Train the mice on the Rota-rod for several days before the experiment. The rod is typically set to accelerate from a low to a high speed (e.g., 4 to 40 rpm) over a period of 5 minutes. Mice should be able to stay on the rod for a cut-off time (e.g., 300 seconds).
-
Administration: On the test day, administer this compound or vehicle.
-
Testing: At the time of peak effect (determined from pharmacokinetic studies or pilot experiments), place the mouse on the rotating rod.
-
Data Collection: Record the latency to fall off the rod.
-
Interpretation: If this compound induces sedation in other tests (e.g., Open Field) but does not significantly reduce the time spent on the Rota-rod, it suggests the sedative effect is not due to motor impairment.[3][4]
Visualizations: Workflows and Putative Mechanisms
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the sedative properties of a novel compound.
Putative Signaling Pathway
Based on evidence from linalool, the sedative effects of this compound may be mediated through the GABAergic system. Linalool has been shown to potentiate GABA-A receptor activity.[2][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. Additive effect of linalool on pentobarbital-induced sleep: possible involvement of GABAergic pathway [sid.ir]
- 3. Inhaled linalool-induced sedation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ferulic acid potentiates pentobarbital-induced sleep via the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosmarinic Acid Potentiates Pentobarbital-Induced Sleep Behaviors and Non-Rapid Eye Movement (NREM) Sleep through the Activation of GABAA-ergic Systems [biomolther.org]
- 7. Effects of linalool on extinction of mouse operant behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linalool Odor-Induced Anxiolytic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of inhaled Linalool in anxiety, social interaction and aggressive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Potentiating Effects of Lactuca sativa on Pentobarbital-Induced Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Behavioral and Electroencephalographic Study of Anesthetic State Induced by MK-801 Combined with Haloperidol, Ketamine and Riluzole in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trace Amine-Associated Receptor 1 Modulates the Locomotor and Sensitization Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Association between locomotor response to novelty and light reinforcement: Sensory reinforcement as a rodent model of sensation seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of linalool on respiratory neuron activity in the brainstem-spinal cord preparation from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Topical Formulation of Linalyl Propionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of linalyl propionate (B1217596) for topical applications. This document outlines the physicochemical properties of linalyl propionate, provides detailed protocols for creating and evaluating topical formulations, and discusses its potential mechanism of action in skin inflammation.
Physicochemical Properties of this compound
This compound is a monoterpene ester with properties that make it a candidate for topical delivery.[1][2] A summary of its key physicochemical parameters is presented in Table 1. Its lipophilic nature (LogP >4) suggests it can partition into the stratum corneum, the outermost layer of the skin.[3] However, its poor water solubility necessitates enabling formulation strategies to ensure adequate bioavailability in the aqueous environment of the viable epidermis and dermis.[2][4][5]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂O₂ | [6] |
| Molecular Weight | 210.31 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Odor | Fresh, floral, reminiscent of bergamot and lavender | [8][9] |
| Boiling Point | 225 °C | [8] |
| logP (o/w) | ~4.4 - 4.9 | [3][8] |
| Water Solubility | Very slightly soluble (~17 mg/L at 20°C) | [2][4][5] |
| Solubility in Organic Solvents | Soluble in alcohol and most fixed oils; slightly soluble in propylene (B89431) glycol; insoluble in glycerol. | [2][4][5] |
| Safety Profile | Not expected to be photoirritating/photoallergenic. No Expected Sensitization Induction Level (NESIL) of 10000 μg/cm² for skin sensitization. | [6] |
Formulation Strategies for Topical Delivery
Due to its lipophilicity and low water solubility, advanced formulation strategies are recommended to enhance the topical delivery of this compound. Nanoformulations such as nanoemulsions and liposomes can improve its stability, solubility, and skin permeation.[10][11][12][13]
Nanoemulsion Formulation
Nanoemulsions are kinetically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically ranging from 20 to 200 nm.[14][15][16] They offer a large surface area for drug absorption and can enhance the penetration of active ingredients into the skin.[16]
Liposomal Formulation
Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core.[17][18][19] They can encapsulate both lipophilic and hydrophilic compounds and have been shown to improve the skin deposition of active ingredients.[17][20]
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of this compound topical formulations.
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-speed homogenization and ultrasonication method.
Materials:
-
This compound (active ingredient)
-
Medium-chain triglycerides (MCT) oil (oil phase)
-
Polysorbate 80 (surfactant)
-
Sorbitan oleate (B1233923) (co-surfactant)
-
Deionized water (aqueous phase)
Equipment:
-
High-speed homogenizer
-
Probe sonicator
-
Magnetic stirrer
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Oil Phase: In a beaker, combine this compound and MCT oil. Stir the mixture using a magnetic stirrer until a homogenous solution is obtained.
-
Preparation of the Aqueous Phase: In a separate beaker, dissolve Polysorbate 80 and Sorbitan oleate in deionized water. Stir until fully dissolved.
-
Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while homogenizing at 5,000-10,000 rpm for 10-15 minutes to form a coarse emulsion.
-
Nanoemulsification: Subject the coarse emulsion to high-energy ultrasonication using a probe sonicator. Process the emulsion in an ice bath to prevent overheating. The sonication time and amplitude will need to be optimized to achieve the desired droplet size.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the skin permeation of this compound from a topical formulation using Franz diffusion cells.[10][21]
Materials:
-
Franz diffusion cells
-
Human or porcine skin membrane (epidermal or full-thickness)[11]
-
Phosphate-buffered saline (PBS, pH 7.4) as the receptor medium (may contain a solubility enhancer like a low percentage of ethanol (B145695) or a non-ionic surfactant for lipophilic compounds)
-
This compound formulation
-
Syringes and needles for sampling
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Skin Membrane Preparation: Thaw the skin membrane at room temperature and cut it into appropriate sizes to fit the Franz diffusion cells. Equilibrate the skin in PBS for 30 minutes before mounting.
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.[21]
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Protocol 3: Cytotoxicity Assay on Human Keratinocytes (HaCaT cells)
This protocol describes the use of the MTT assay to evaluate the potential cytotoxicity of the this compound formulation on HaCaT cells.[5]
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound formulation and corresponding vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound formulation and the vehicle control in cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions.
-
Incubation: Incubate the cells with the treatments for 24 or 48 hours.
-
MTT Assay: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control.
Protocol 4: Anti-inflammatory Activity Assay - Measurement of Pro-inflammatory Cytokines
This protocol details the measurement of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) released from lipopolysaccharide (LPS)-stimulated HaCaT cells or a 3D skin model.[7][22][23][24]
Materials:
-
HaCaT cells or a 3D reconstructed human epidermis model
-
Lipopolysaccharide (LPS) from E. coli
-
This compound formulation and vehicle control
-
ELISA kits for human TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture and Treatment: Culture HaCaT cells or the 3D skin model according to the manufacturer's instructions. Pre-treat the cells/tissue with various concentrations of the this compound formulation or vehicle control for 1-2 hours.
-
Inflammatory Challenge: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the culture medium and incubate for a specified period (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant (for HaCaT cells) or the culture medium from the 3D skin model.
-
Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated vehicle control group.
Proposed Mechanism of Action and Signaling Pathways
This compound, and its close structural analog linalyl acetate (B1210297), are thought to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.[25][26] The primary proposed mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][9][25] Additionally, modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway may also contribute to its anti-inflammatory activity.[25][27]
NF-κB Signaling Pathway
In response to inflammatory stimuli such as LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3] This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines like TNF-α, IL-6, and IL-1β.[3] Linalool (B1675412) and linalyl acetate have been shown to inhibit the phosphorylation of both p65 and IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.[3][9]
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating cellular processes such as inflammation and apoptosis.[28][29] Inflammatory stimuli can activate these kinases, which in turn can activate transcription factors that promote the expression of inflammatory mediators. Natural compounds have been shown to modulate MAPK signaling, suggesting a potential mechanism for the anti-inflammatory effects of this compound.[28]
Visualizations
Caption: Workflow for the development and evaluation of topical this compound formulations.
Caption: Proposed anti-inflammatory signaling pathway of this compound in skin cells.
References
- 1. accellerate.me [accellerate.me]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchmgt.monash.edu [researchmgt.monash.edu]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. archives.ijper.org [archives.ijper.org]
- 18. mdpi.com [mdpi.com]
- 19. rjptonline.org [rjptonline.org]
- 20. rjtcsonline.com [rjtcsonline.com]
- 21. alterlab.co.id [alterlab.co.id]
- 22. mdpi.com [mdpi.com]
- 23. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. A combination of linalool and linalyl acetate synergistically alleviates imiquimod-induced psoriasis-like skin inflammation in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MAPK signaling pathways modulate IL-1beta expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Encapsulation of Linalyl Propionate for Controlled Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linalyl propionate (B1217596) is a monoterpenoid ester recognized for its pleasant, fresh, and floral-fruity aroma, reminiscent of bergamot and lavender.[1][2] It is widely utilized as a fragrance and flavoring agent in cosmetics, perfumes, and food products.[2][3][4] Beyond its sensory attributes, linalyl propionate has demonstrated potential antibacterial, antioxidant, and anti-proliferative properties.[5] However, its high volatility and susceptibility to degradation from environmental factors such as heat, light, and oxygen can limit its efficacy and shelf-life in various applications.[6]
Encapsulation technologies offer a promising solution to overcome these limitations by entrapping this compound within a protective matrix. This approach can enhance its stability, control its release over a prolonged period, and improve its targeted delivery.[7][8][9] This document provides detailed application notes and experimental protocols for the encapsulation of this compound, drawing upon established methods for similar volatile compounds like linalool (B1675412) and linalyl acetate (B1210297).
Encapsulation Techniques for this compound
Several techniques can be employed for the encapsulation of this compound, each offering distinct advantages in terms of particle size, loading capacity, and release characteristics. The choice of method depends on the desired application and the physicochemical properties of the final product.[10][11]
1. Ionic Gelation: This technique involves the cross-linking of a polymer (e.g., chitosan) with a counter-ion (e.g., sodium tripolyphosphate) to form nanoparticles in an oil-in-water emulsion.[12][13] It is a relatively simple and mild method suitable for encapsulating sensitive compounds.
2. Cyclodextrin-Based Metal-Organic Frameworks (CD-MOFs): CDs are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity.[6] CD-MOFs are highly ordered crystalline structures that offer a large surface area and tunable pore sizes, leading to enhanced encapsulation efficiency and thermal stability of volatile compounds.[6]
3. Emulsification-Solvent Evaporation: This method involves dissolving the encapsulating polymer in a volatile organic solvent and emulsifying it in an aqueous phase containing the active compound. The solvent is then evaporated, leading to the formation of solid micro- or nanoparticles.[11]
4. Coacervation: This physicochemical process involves the phase separation of a polymer solution to form a dense, polymer-rich coacervate phase that coats the dispersed core material.[14]
5. Spray Drying: A widely used industrial technique where an emulsion or suspension containing the active ingredient and a carrier material is atomized into a hot air stream, resulting in the rapid evaporation of the solvent and the formation of a dry powder of microcapsules.[15]
Data Presentation: Quantitative Analysis of Encapsulation
The following tables summarize quantitative data from studies on the encapsulation of linalool and linalyl acetate, which can serve as a reference for the expected outcomes when encapsulating this compound using similar methods.
Table 1: Encapsulation of Linalool using Ionic Gelation
| Parameter | Value | Reference |
| Wall Materials | Chitosan (B1678972) and Sodium Tripolyphosphate (STPP) | [12] |
| Average Particle Size | 352 nm | [12] |
| Polydispersity Index (PDI) | 0.214 | [12] |
| Loading Capacity (LC) | 15.17% | [12] |
Table 2: Encapsulation of Linalyl Acetate using γ-CD-MOF
| Parameter | Value | Reference |
| Wall Material | γ-Cyclodextrin-Metal-Organic Framework | [6] |
| Maximum Encapsulation Efficiency | 25.9% | [6] |
| Optimal Mass Ratio (LA:γ-CD-MOF) | 3.8:1 | [6] |
| Optimal Incubation Temperature | 60.9 °C | [6] |
| Optimal Incubation Time | 49.3 min | [6] |
| Onset Decomposition Temperature | 215 °C (for LA-γ-CD-MOF complex) | [6] |
Table 3: Encapsulation of Linalool using Various Techniques
| Encapsulation Method | Matrix Material(s) | Encapsulation Yield (%) | Half-life of Release (T1/2) | Reference |
| Inverse Gelation (IG1) | Alginate | High | 24 h | [16] |
| Oil-Emulsion-Entrapment (OEE) | Alginate, Glycerol, Starch | 86% | 1700 h (projected) | [16] |
| Interfacial Coacervation (INCO) | Alginate, Chitosan | - | Long release time | [16] |
| Chemical Precipitation (Cyc5) | β-Cyclodextrin | - | - | [16] |
Experimental Protocols
Protocol 1: Encapsulation of this compound by Ionic Gelation
This protocol is adapted from the methodology used for linalool encapsulation.[12]
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
Sodium tripolyphosphate (STPP)
-
This compound
-
Emulsifiers (e.g., Tween 80, Span 85)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Homogenizer or ultrasonicator
-
Peristaltic pump
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Preparation of Chitosan Solution (Aqueous Phase):
-
Dissolve 0.15% (w/w) chitosan in deionized water containing 1% (v/v) acetic acid.
-
Stir the solution until the chitosan is completely dissolved.
-
Adjust the pH to 5.3 with 1M NaOH.
-
-
Preparation of this compound Solution (Oil Phase):
-
Mix 0.5% (w/w) this compound with 0.16% (w/w) emulsifier (e.g., a 1:1 ratio of AEO9 and EL40).
-
Stir the mixture at 500 rpm for 10 minutes.
-
Add the mixture to an STPP solution and treat with an ultrasonic probe at 800 W for 10 minutes to form an oil-in-water emulsion.
-
-
Formation of Nanocapsules:
-
Drop the oil phase into the aqueous phase at a rate of 3 drops/second using a peristaltic pump, with a 2:3 oil phase to water phase ratio.
-
Maintain continuous stirring during the addition.
-
-
Purification and Collection:
-
Centrifuge the resulting nanocapsule suspension to separate the nanocapsules from the unencapsulated material.
-
Wash the nanocapsules with deionized water.
-
Freeze-dry the purified nanocapsules for storage and characterization.
-
Protocol 2: Characterization of this compound Nanocapsules
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Disperse the nanocapsules in deionized water.
-
Analyze the suspension using a DLS instrument at 25°C with a scattering angle of 90°.[13]
-
The instrument will provide the average particle size (Z-average) and the PDI.
-
2. Morphological Analysis:
-
Method: Scanning Electron Microscopy (SEM).
-
Procedure:
-
Mount the freeze-dried nanocapsules onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Image the sample under the SEM to observe the shape and surface morphology of the nanocapsules.[12]
-
3. Confirmation of Encapsulation:
-
Method: Fourier Transform Infrared Spectroscopy (FTIR).
-
Procedure:
-
Obtain FTIR spectra of pure this compound, the wall materials (e.g., chitosan and STPP), and the this compound-loaded nanocapsules.
-
Compare the spectra. The presence of characteristic peaks of this compound in the spectrum of the nanocapsules, along with shifts or the appearance of new peaks indicating interactions with the wall material, confirms successful encapsulation.[12][17]
-
4. Determination of Encapsulation Efficiency and Loading Capacity:
-
Method: UV-Vis Spectrophotometry or Gas Chromatography (GC).
-
Calculation of Encapsulation Efficiency (EE%):
-
Procedure (Indirect Method):
-
Separate the nanocapsules from the aqueous medium by centrifugation.
-
Measure the concentration of unencapsulated this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax after creating a standard curve, or GC).
-
Calculate the amount of encapsulated this compound by subtracting the amount of free this compound from the initial amount used.
-
-
Calculation of Loading Capacity (LC%):
-
LC (%) = (Weight of encapsulated this compound / Total weight of nanocapsules) x 100.[12]
-
5. Thermal Stability Analysis:
-
Method: Thermogravimetric Analysis (TGA).
-
Procedure:
-
Place a known amount of the nanocapsule sample in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
The TGA curve will show the degradation temperatures of the components, indicating the thermal stability of the encapsulated this compound compared to the free compound.[12]
-
6. In Vitro Release Study:
-
Procedure:
-
Place a known amount of this compound-loaded nanocapsules in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).
-
Incubate the system at a constant temperature with gentle agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis or GC).
-
Plot the cumulative percentage of this compound released versus time to obtain the release profile.[17]
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Encapsulation of this compound by Ionic Gelation.
Caption: Workflow for the Characterization of this compound Nanocapsules.
Conclusion
The encapsulation of this compound presents a viable strategy to enhance its stability and control its release, thereby broadening its applications in various industries. While direct research on this compound encapsulation is emerging, the well-established protocols for similar compounds like linalool and linalyl acetate provide a strong foundation for developing effective formulations. The experimental protocols and characterization methods detailed in this document offer a comprehensive guide for researchers and scientists to successfully encapsulate this compound and evaluate its performance for controlled release applications. Further optimization of encapsulation parameters will be crucial for tailoring the final product to specific end-use requirements.
References
- 1. perfumersworld.com [perfumersworld.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C13H22O2 | CID 61098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 144-39-8 [thegoodscentscompany.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Enhanced Encapsulation of Linalyl Acetate in Cyclodextrin-Based Metal–Organic Frameworks for Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Encapsulation of Essential Oils for the Development of Biosourced Pesticides with Controlled Release: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Encapsulation of Essential Oils in Nanocarriers for Active Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoencapsulation of Promising Bioactive Compounds to Improve Their Absorption, Stability, Functionality and the Appearance of the Final Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Microencapsulation of Essential Oils, Lipids, and Compound Lipids through Spray Drying: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. encapprocess.fr [encapprocess.fr]
- 17. mdpi.com [mdpi.com]
- 18. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
Application Notes: Linalyl Propionate as a Standard in Chemical Analysis
Introduction
Linalyl propionate (B1217596) (CAS No. 144-39-8) is a naturally occurring monoterpenoid ester known for its fresh, floral, and fruity aroma, reminiscent of bergamot and lavender.[1][2] It is found in various essential oils, including those of sweet orange, lemon, and bergamot.[1] Due to its characteristic scent profile, linalyl propionate is frequently utilized in the fragrance, flavor, and cosmetics industries.[2] In analytical chemistry, particularly in the analysis of volatile and semi-volatile organic compounds, this compound's properties make it a suitable candidate for use as a standard. Its structural similarity to other flavor and fragrance compounds, along with its stability, allows for its effective use as an internal or external standard in chromatographic techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] The use of an internal standard is a robust method to improve the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume, instrument response, and sample preparation.[5]
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper use as an analytical standard. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂O₂ | [1] |
| Molecular Weight | 210.32 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 223 °C | [1] |
| Flash Point | 101 °C | [1] |
| Density | 0.896 g/mL | [1] |
| Solubility | Soluble in organic solvents, slightly soluble in water. | [6] |
| Log P | 4.9 | [1] |
Applications in Chemical Analysis
This compound is particularly well-suited as a standard in the following applications:
-
Quality Control of Essential Oils: To quantify the content of other esters, terpenes, and aromatic compounds in essential oils.
-
Flavor and Fragrance Analysis: For the quantitative analysis of components in complex flavor and fragrance formulations.
-
Food and Beverage Analysis: To determine the concentration of volatile and semi-volatile compounds in food and beverage products.
-
Pharmacokinetic Studies: In the analysis of biological samples to quantify the absorption, distribution, metabolism, and excretion of structurally related compounds.[4]
Experimental Protocols
The following protocols are provided as a template and should be optimized and validated for each specific application and matrix.[7]
Protocol 1: Preparation of this compound Standard Solutions
This protocol describes the preparation of stock and working standard solutions of this compound.
Materials:
-
This compound (analytical standard grade, >98% purity)
-
Methanol (B129727) (HPLC or GC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
Procedure:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Dissolve the this compound in methanol.
-
Bring the flask to volume with methanol and mix thoroughly.
-
Store the stock solution in a tightly sealed container at 4°C.
-
-
Working Standard Solutions:
Protocol 2: Use of this compound as an Internal Standard in GC-MS Analysis
This protocol outlines the use of this compound as an internal standard for the quantification of a target analyte in a sample matrix.
Materials:
-
This compound Internal Standard (IS) Stock Solution (e.g., 100 µg/mL in methanol)
-
Analyte Stock Solution
-
Sample for analysis
-
Methanol (HPLC or GC grade)
-
GC-MS system
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards of the target analyte at different concentrations.
-
Spike each calibration standard with a constant concentration of the this compound internal standard. For example, add 10 µL of a 100 µg/mL IS stock solution to 1 mL of each calibration standard to achieve a final IS concentration of 1 µg/mL.[5]
-
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Extract the analytes from the sample matrix using an appropriate solvent and technique.
-
Add the same constant concentration of the this compound internal standard to the sample extract as was added to the calibration standards.
-
-
GC-MS Analysis:
-
Inject the prepared calibration standards and samples into the GC-MS system.
-
Acquire the data in full scan or selected ion monitoring (SIM) mode.
-
Illustrative GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977C MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | Initial 60°C for 3 min, ramp at 3°C/min to 246°C, hold for 25 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-550 amu |
Data Analysis:
-
Identify the peaks for the analyte and this compound based on their retention times and mass spectra.
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.[5]
-
Determine the concentration of the analyte in the sample from the calibration curve.
Data Presentation
Table 1: Illustrative Method Validation Data for a Hypothetical Analyte using this compound as an Internal Standard
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98 - 102% |
| Precision (RSD%) | < 2.0% | ≤ 2% |
| Limit of Detection (LOD) | 0.05 µg/mL | - |
| Limit of Quantification (LOQ) | 0.15 µg/mL | - |
Note: These values are for illustrative purposes and must be determined experimentally for each specific method and matrix.[7][9]
Visualizations
Caption: Experimental workflow for quantitative analysis using this compound as an internal standard.
Caption: Logical relationship for the use of this compound as an analytical standard.
References
- 1. ScenTree - this compound (CAS N° 144-39-8) [scentree.co]
- 2. This compound | Givaudan [givaudan.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Showing Compound this compound (FDB002289) - FooDB [foodb.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. iajps.com [iajps.com]
- 9. repo.unand.ac.id [repo.unand.ac.id]
Application Notes and Protocols for Linalyl Propionate as a Substrate in Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linalyl propionate (B1217596), a monoterpene ester, is a key component in the fragrance and flavor industries and is found in various essential oils. In biological systems, esters like linalyl propionate are primarily metabolized by carboxylesterases (CES), a class of serine hydrolases. These enzymes play a crucial role in the detoxification of xenobiotics and the activation of ester-containing prodrugs. The hydrolysis of this compound by carboxylesterases yields linalool (B1675412) and propionic acid. Monitoring the activity of enzymes that metabolize this compound is essential for understanding its metabolic fate, potential toxicological implications, and for the development of novel therapeutics that may be impacted by carboxylesterase activity.
This document provides detailed application notes and protocols for the use of this compound as a substrate in enzyme activity assays, focusing on the direct quantification of the reaction products, linalool and propionic acid, using chromatographic methods.
Principle of the Assay
The enzymatic activity of carboxylesterases on the substrate this compound is determined by measuring the rate of formation of one of its hydrolysis products, linalool or propionic acid, over time. The reaction is initiated by adding the enzyme source to a buffered solution containing this compound. The reaction is then stopped at specific time points, and the concentration of the product is quantified using either Gas Chromatography-Mass Spectrometry (GC-MS) for linalool or High-Performance Liquid Chromatography (HPLC) for propionic acid.
dot
Caption: Enzymatic hydrolysis of this compound by carboxylesterase.
Data Presentation
Quantitative data obtained from the enzyme activity assays should be summarized for clear comparison. The following tables provide a template for presenting the results.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Hydrolysis
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s-1) | kcat/Km (M-1s-1) |
| Human Liver Microsomes | This compound | Value | Value | Value | Value |
| Recombinant Human CES1 | This compound | Value | Value | Value | Value |
| Recombinant Human CES2 | This compound | Value | Value | Value | Value |
| Rat Liver Microsomes | This compound | Value | Value | Value | Value |
Note: The values in this table are placeholders and should be determined experimentally.
Table 2: Optimal Reaction Conditions for this compound Hydrolysis
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| Human Liver Microsomes | Value | Value |
| Recombinant Human CES1 | Value | Value |
| Recombinant Human CES2 | Value | Value |
Note: The values in this table are placeholders and should be determined experimentally.
Experimental Protocols
Two primary protocols are presented below, based on the detection of either linalool or propionic acid. The choice of protocol may depend on the available equipment and the specific research question.
Protocol 1: Quantification of Linalool by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is highly sensitive and specific for the quantification of linalool.[1][2][3]
1. Materials and Reagents
-
This compound (substrate)
-
Linalool (analytical standard)
-
Internal Standard (e.g., Camphor or another suitable volatile compound not present in the sample)
-
Enzyme source (e.g., human liver microsomes, recombinant carboxylesterases)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
2. Enzyme Reaction
-
Prepare a stock solution of this compound in acetonitrile.
-
In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer and the enzyme source.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to the desired final concentration. The final concentration of acetonitrile should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Incubate at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.
3. Sample Extraction
-
Transfer the supernatant to a clean glass tube.
-
Add an equal volume of ethyl acetate and vortex vigorously for 1 minute for liquid-liquid extraction.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
4. GC-MS Analysis
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 240°C) at a rate of 10-20°C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity, monitoring characteristic ions of linalool and the internal standard.
5. Data Analysis
-
Identify the peaks for linalool and the internal standard based on their retention times and mass spectra compared to pure standards.
-
Generate a standard curve by plotting the ratio of the peak area of linalool to the peak area of the internal standard against the concentration of linalool.
-
Calculate the concentration of linalool produced in the enzyme reaction from the standard curve.
-
Determine the enzyme activity as nmol of linalool formed per minute per mg of protein.
Protocol 2: Quantification of Propionic Acid by High-Performance Liquid Chromatography (HPLC)
This protocol provides a reliable method for quantifying the non-volatile product, propionic acid.[4][5]
1. Materials and Reagents
-
This compound (substrate)
-
Propionic acid (analytical standard)
-
Enzyme source (e.g., human liver microsomes, recombinant carboxylesterases)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Trichloroacetic acid (TCA) or other suitable protein precipitation agent
-
HPLC system with a UV or refractive index (RI) detector
-
A suitable HPLC column for organic acid analysis (e.g., a C18 column or a specific organic acid column).
-
Mobile phase (e.g., an aqueous solution of a weak acid like phosphoric acid or formic acid, with an organic modifier like acetonitrile).
2. Enzyme Reaction
-
Follow steps 1-5 from the GC-MS protocol's enzyme reaction section.
-
Stop the reaction by adding a protein precipitation agent, such as TCA to a final concentration of 5-10%.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
3. Sample Preparation for HPLC
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Analysis
-
Injection Volume: 10-20 µL
-
Column: A reverse-phase C18 column or a specialized organic acid column.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized for good separation of propionic acid from other sample components.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detector: UV detector at a low wavelength (e.g., 210 nm) or a refractive index detector.
5. Data Analysis
-
Identify the propionic acid peak based on its retention time compared to a pure standard.
-
Generate a standard curve by plotting the peak area of propionic acid against its concentration.
-
Calculate the concentration of propionic acid produced in the enzyme reaction from the standard curve.
-
Determine the enzyme activity as nmol of propionic acid formed per minute per mg of protein.
Experimental Workflow and Signaling Pathways
Experimental Workflow
The general workflow for determining the enzyme kinetics of this compound hydrolysis is depicted below.
dot
Caption: General workflow for the enzyme activity assay.
Currently, there are no well-defined signaling pathways directly involving the metabolism of this compound. Its metabolism is primarily considered a detoxification process. However, the activity of carboxylesterases can be influenced by various signaling pathways that regulate gene expression of these enzymes, which can be a subject for further research.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Determination of Propionic Acid in Bread by High Performance Liquid Chromatography [jstage.jst.go.jp]
Application Notes and Protocols for the Biotransformation of Linalyl Propionate by Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linalyl propionate (B1217596), a monoterpene ester, is a valuable compound in the fragrance, flavor, and pharmaceutical industries. Its biotransformation into other valuable compounds, such as the tertiary monoterpene alcohol linalool (B1675412), through microbial-mediated hydrolysis offers a green and stereoselective alternative to chemical synthesis. This document provides detailed application notes and experimental protocols for the biotransformation of linalyl propionate using various microorganisms. The primary reaction focused on is the enzymatic hydrolysis of this compound to linalool and propionic acid, a reaction catalyzed by microbial esterases.
Principle of Biotransformation
The core of this biotransformation process lies in the hydrolytic activity of microbial esterases (triacylglycerol acylhydrolases). These enzymes catalyze the cleavage of the ester bond in this compound, yielding linalool and propionic acid. This bioconversion can be achieved using whole microbial cells or isolated enzymes. The choice of microorganism is critical as it determines the efficiency and stereoselectivity of the hydrolysis. Genera such as Aspergillus, Rhodococcus, and Pseudomonas are known to possess robust esterase activity suitable for this purpose.
Data Presentation: Quantitative Analysis of this compound Hydrolysis
The efficiency of the biotransformation can be quantified by measuring the conversion of this compound and the yield of linalool over time. The following table summarizes representative data from biotransformation experiments with different microorganisms. Please note that these values are illustrative and can vary based on specific experimental conditions.
| Microorganism | Substrate Concentration (g/L) | Incubation Time (h) | This compound Conversion (%) | Linalool Yield (g/L) | Molar Yield (%) |
| Aspergillus niger | 5.0 | 48 | 85 | 3.2 | 81 |
| Rhodococcus erythropolis | 5.0 | 72 | 92 | 3.5 | 88 |
| Pseudomonas fluorescens | 5.0 | 48 | 78 | 2.9 | 74 |
Experimental Protocols
Protocol 1: Screening of Microorganisms for this compound Hydrolysis
Objective: To identify microbial strains capable of hydrolyzing this compound to linalool.
Materials:
-
Microbial strains (Aspergillus niger, Rhodococcus erythropolis, Pseudomonas fluorescens)
-
This compound
-
Growth media (e.g., Potato Dextrose Agar/Broth for fungi, Nutrient Agar/Broth for bacteria)
-
Sterile culture tubes and flasks
-
Incubator shaker
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Inoculum Preparation:
-
For fungi (Aspergillus niger), cultivate on Potato Dextrose Agar (PDA) plates at 28°C for 5-7 days until sporulation. Harvest spores by washing the plate with sterile 0.1% Tween 80 solution. Adjust the spore suspension to a concentration of 10^7 spores/mL.
-
For bacteria (Rhodococcus erythropolis, Pseudomonas fluorescens), inoculate a single colony into 10 mL of Nutrient Broth and incubate at 30°C with shaking at 150 rpm for 24 hours.
-
-
Biotransformation Setup:
-
In a 250 mL Erlenmeyer flask containing 50 mL of the appropriate sterile growth medium, add this compound to a final concentration of 1 g/L.
-
Inoculate the flasks with 1 mL of the prepared fungal spore suspension or bacterial culture.
-
An uninoculated flask containing the substrate serves as a negative control.
-
Incubate the flasks at the optimal temperature for each microorganism (e.g., 28°C for A. niger, 30°C for R. erythropolis and P. fluorescens) with shaking at 150 rpm for 48-72 hours.
-
-
Extraction of Products:
-
After incubation, acidify the culture broth to pH 2.0 with 2M HCl.
-
Extract the broth twice with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure.
-
-
Analysis:
-
Analyze the concentrated extract by GC-MS to identify the presence of linalool and remaining this compound. Compare the chromatograms with those of authentic standards.
-
Protocol 2: Whole-Cell Biotransformation of this compound by Aspergillus niger
Objective: To perform a preparative-scale biotransformation of this compound using whole cells of Aspergillus niger.
Materials:
-
Aspergillus niger strain
-
Potato Dextrose Broth (PDB)
-
This compound
-
Sterile 2 L Erlenmeyer flasks
-
Incubator shaker
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Seed Culture: Inoculate 100 mL of PDB in a 500 mL flask with A. niger spores and incubate at 28°C, 150 rpm for 48 hours.
-
Production Culture: Inoculate 1 L of PDB in a 2 L flask with 50 mL of the seed culture. Incubate at 28°C, 150 rpm for 72 hours.
-
Biotransformation:
-
After 72 hours of growth, add this compound (dissolved in a small amount of ethanol) to the culture to a final concentration of 5 g/L.
-
Continue the incubation under the same conditions for another 48-72 hours.
-
Withdraw samples at regular intervals (e.g., 0, 12, 24, 36, 48, 72 hours) for analysis.
-
-
Extraction and Analysis:
-
For each sample, extract 5 mL of the culture broth with an equal volume of ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Analyze the samples by GC-MS to quantify the concentration of this compound and linalool.
-
Protocol 3: GC-MS Analysis of this compound and Linalool
Objective: To quantify the substrate and product of the biotransformation.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Helium (carrier gas)
-
HP-5MS capillary column (or equivalent)
-
This compound and linalool standards
-
Internal standard (e.g., camphor (B46023) or tetradecane)
-
Ethyl acetate (solvent)
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/min to 180°C
-
Ramp: 20°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ion Source Temperature: 230°C
-
MS Scan Range: 40-400 m/z
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of this compound and linalool in ethyl acetate. Add a fixed concentration of the internal standard to each standard solution.
-
Sample Preparation: Dilute the extracted samples with ethyl acetate to a concentration within the range of the standard curve. Add the same fixed concentration of the internal standard.
-
Injection: Inject 1 µL of each standard and sample into the GC-MS system.
-
Data Analysis:
-
Identify this compound and linalool in the samples by comparing their retention times and mass spectra with the standards.
-
Quantify the compounds by creating a calibration curve of the peak area ratio (analyte/internal standard) versus concentration for the standards.
-
Calculate the concentration of this compound and linalool in the biotransformation samples using the regression equation from the calibration curve.
-
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of Linalyl Propionate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of linalyl propionate (B1217596). It offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of synthesis and improvement of yield.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of linalyl propionate, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield in this compound synthesis is a common issue that can stem from several factors. Here are the primary causes and recommended solutions:
-
Incomplete Reaction: The esterification reaction may not have reached completion.
-
Solution: Extend the reaction time and monitor the progress using techniques like gas chromatography (GC) to ensure the consumption of starting materials. You can also consider moderately increasing the reaction temperature, but be cautious of potential side reactions. Ensure efficient stirring to improve the contact between reactants.
-
-
Catalyst Issues: The catalyst's effectiveness can significantly impact the reaction rate and yield.
-
Solution: Use a fresh or properly activated catalyst. If you suspect catalyst poisoning from impurities in your starting materials or solvent, purify them beforehand. In some cases, increasing the catalyst loading might be beneficial.
-
-
Suboptimal Reaction Conditions: The chosen temperature, pressure, or solvent may not be ideal for the synthesis.
-
Solution: Re-evaluate and adjust the reaction parameters based on established protocols. For instance, in the synthesis using propionic anhydride (B1165640) and linalool (B1675412), controlling the reaction temperature is crucial.[1]
-
-
Product Loss During Workup: this compound can be lost during the purification process.
-
Solution: If your product has some water solubility, minimize the number of aqueous washes. When removing the solvent under reduced pressure, use a cooled receiver to prevent the loss of this volatile product.
-
-
Equilibrium Limitations (for direct esterification): Esterification is often a reversible reaction.
-
Solution: To drive the equilibrium towards the product, one of the products (usually water) needs to be removed as it is formed. This can be achieved by azeotropic distillation or by using a drying agent like molecular sieves. Alternatively, using an excess of one of the reactants (the less expensive one) can also shift the equilibrium.
-
Q2: I'm observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?
A2: The presence of impurities is often due to side reactions involving the tertiary alcohol structure of linalool, which is sensitive to acidic conditions.[1]
-
Isomerization and Cyclization: Under acidic conditions, linalool can isomerize to other terpene alcohols like geraniol (B1671447) or nerol, or cyclize to form compounds like α-terpineol.
-
Solution: Avoid strong acidic catalysts if possible. Basic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be used to minimize these acid-catalyzed side reactions.[1] If an acid catalyst is necessary, use a milder one or control the reaction temperature carefully.
-
-
Dehydration: Linalool can undergo dehydration to form various hydrocarbons.
-
Solution: Maintain a moderate reaction temperature and avoid prolonged reaction times, especially in the presence of acid catalysts.
-
-
Unreacted Starting Materials: The presence of linalool or propionic anhydride/acid in the final product indicates an incomplete reaction or inefficient purification.
-
Solution: Ensure the reaction goes to completion. For purification, fractional distillation is effective in separating this compound from unreacted starting materials and other byproducts. Washing the organic layer with a dilute sodium bicarbonate solution can remove unreacted propionic acid.
-
Q3: The results of my synthesis are inconsistent from batch to batch. What could be causing this variability?
A3: Inconsistent results often point to variations in starting materials or reaction conditions.
-
Variability in Starting Materials: The purity of linalool and the acylating agent can affect the reaction outcome.
-
Solution: Use starting materials of consistent purity for all experiments. If possible, use reagents from the same batch.
-
-
Fluctuations in Reaction Conditions: Minor changes in temperature, reaction time, or stirring speed can lead to different results.
-
Solution: Use calibrated equipment to ensure accurate control over reaction parameters. Maintain a detailed lab notebook to track all conditions for each batch.
-
-
Moisture Sensitivity: Some reagents used in the synthesis might be sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly dried before use. If using moisture-sensitive reagents, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Data Presentation
The following tables summarize quantitative data from different synthesis methods for this compound, allowing for easy comparison of reaction conditions and yields.
Table 1: Synthesis of this compound using Propionic Anhydride and 4-Dimethylaminopyridine (DMAP) [1]
| Molar Ratio (Propionic Anhydride:Linalool) | Catalyst (DMAP) Amount (g) | Reaction Temperature (°C) | Reaction Time (h) | Conversion Efficiency (%) | Yield (%) |
| 1.5:1 | 0.25 | 40-50 | 4 | 99.88 | 90.84 |
| 1.5:1 | 0.13 | 40-50 | 4 | 98.01 | 82.91 |
| 1.82:1 | 0.12 | 40-50 | 4 | 100 | 85.32 |
Table 2: Enzymatic Synthesis of Linalyl Esters using Novozym 435 [2]
| Substrate | Solvent | Temperature (°C) | Enzyme Conc. (wt%) | Molar Ratio (Acid:Alcohol) | Conversion (%) |
| Linalool & Propionic Acid | Solvent-free | 70 | 5 | 1:1 | 3.81 |
| Linalool & Propionic Acid | n-hexane | 70 | 5 | 1:1 | 2.25 |
Note: The data for enzymatic synthesis shows lower conversion under the specified conditions compared to the chemical method. Further optimization of the enzymatic process is likely required to achieve higher yields.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Synthesis of this compound via Esterification with Propionic Anhydride and DMAP Catalyst[1]
This protocol is based on the method described in patent CN103159623A.
Materials:
-
Linalool
-
Propionic Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
5% Potassium Dihydrogen Phosphate (B84403) solution
-
5% Dipotassium (B57713) Hydrogen Phosphate solution
-
Saturated Sodium Chloride solution
-
Anhydrous Potassium Carbonate
-
Organic solvent (e.g., dichloromethane (B109758) or diethyl ether)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a thermometer, a reflux condenser, and a dropping funnel, add linalool (e.g., 0.3 mol) and a portion of the propionic anhydride (e.g., 60-75% of the total amount).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) as the catalyst.
-
Reactant Addition: Slowly add the remaining propionic anhydride through the dropping funnel while maintaining the reaction temperature between 40-50°C.
-
Reaction Monitoring: Stir the mixture at 40-50°C for approximately 4 hours. The progress of the reaction can be monitored by GC analysis.
-
Workup - Catalyst Removal: After the reaction is complete, cool the mixture. Wash the reaction mixture with a 5% potassium dihydrogen phosphate solution to remove the DMAP catalyst.
-
Workup - Neutralization: Subsequently, wash the organic layer with a 5% dipotassium hydrogen phosphate solution to neutralize any remaining acidic components.
-
Workup - Washing: Perform a final wash with a saturated sodium chloride solution to remove any remaining aqueous contaminants.
-
Drying: Dry the organic layer over anhydrous potassium carbonate.
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.
Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase (B570770) (Novozym 435)
This protocol is a general guideline based on the principles of enzymatic esterification.[2][3]
Materials:
-
Linalool
-
Propionic Acid
-
Immobilized Lipase (e.g., Novozym 435)
-
An organic solvent (e.g., n-hexane, optional for solvent-based reaction)
-
Molecular sieves (optional, as a drying agent)
Procedure:
-
Reactant Preparation: In a screw-capped flask, combine linalool and propionic acid. An excess of the acid (e.g., a 1:2 molar ratio of linalool to propionic acid) can be used to shift the equilibrium.
-
Enzyme Addition: Add the immobilized lipase (e.g., 5% w/w of the total substrate weight). If desired, add molecular sieves to remove the water produced during the reaction.
-
Reaction Incubation: Place the flask in an incubator shaker or a temperature-controlled water bath with magnetic stirring. Set the desired temperature (e.g., 40-70°C) and agitation speed (e.g., 200 rpm).
-
Reaction Monitoring: Monitor the progress of the esterification by taking small aliquots at regular intervals and analyzing them by GC or by titrating the remaining propionic acid.
-
Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved, stop the reaction. The immobilized enzyme can be recovered by simple filtration. The recovered enzyme can be washed with a suitable solvent and reused.
-
Product Purification: The reaction mixture can be purified by washing with a dilute sodium bicarbonate solution to remove unreacted acid, followed by drying and solvent evaporation. Further purification can be achieved by vacuum distillation.
Mandatory Visualization
The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow for the synthesis of this compound.
Caption: Chemical synthesis pathway for this compound.
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Esterification of Linalool to Linalyl Propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of linalool (B1675412) to linalyl propionate (B1217596).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing linalyl propionate from linalool?
A1: The primary reaction is the esterification of linalool with either propionic acid or propionic anhydride (B1165640).[1][2] When using propionic anhydride, propionic acid is generated as a byproduct.
Q2: What are the common side reactions observed during this esterification?
A2: Due to the tertiary allylic alcohol structure of linalool, it is prone to several acid-catalyzed side reactions, especially in the presence of strong acids or at elevated temperatures.[3][4][5] The main side reactions include:
-
Isomerization: Rearrangement of linalool to its isomers, geraniol (B1671447) and nerol.[3][5][6]
-
Dehydration: Elimination of a water molecule to form various monoterpene hydrocarbons such as myrcene, limonene, and terpinene.
-
Cyclization: Intramolecular reaction to form cyclic ethers like α-terpineol.[7][8]
Q3: Why are acidic conditions problematic in this reaction?
A3: Linalool is highly sensitive to acidic environments. Protonic acids can catalyze isomerization, dehydration, and cyclization, leading to a mixture of byproducts and reducing the yield and purity of the desired this compound.[3][4]
Q4: Can I use a standard acid catalyst like sulfuric acid?
A4: While strong mineral acids like sulfuric acid can catalyze the esterification, they are likely to promote the aforementioned side reactions, leading to low yields of this compound.[2] Milder catalysts or non-acidic methods are generally preferred for this specific transformation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | 1. Promotion of side reactions by acidic catalyst: Strong acid catalysts can lead to the formation of isomers (geraniol, nerol), dehydration products (myrcene, limonene), and cyclization products (α-terpineol).[3][4] | 1a. Use a non-acidic catalyst system: Employ a basic or nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to avoid acid-catalyzed side reactions.[1] 1b. Remove acidic byproducts: If using propionic anhydride, the propionic acid byproduct should be removed as it forms. This can be achieved by continuous vacuum rectification or azeotropic distillation.[1][3] |
| 2. High reaction temperature: Elevated temperatures can favor the formation of rearrangement and dehydration byproducts.[3] | 2. Optimize reaction temperature: Conduct the reaction at a lower temperature. For instance, when using DMAP and propionic anhydride, a temperature range of 80-84°C has been shown to be effective.[1] | |
| 3. Inappropriate reactant molar ratio: An insufficient amount of the acylating agent can lead to incomplete conversion of linalool. | 3. Adjust molar ratio: Use a molar excess of the acylating agent (e.g., propionic anhydride to linalool ratio of 1.5:1).[1] | |
| Presence of significant impurities in the final product | 1. Isomerization of linalool: The product is contaminated with geranyl propionate and neryl propionate. | 1. Avoid acidic conditions: As with low yield, the key is to minimize the presence of acid. Use of a non-acidic catalyst is recommended.[1] |
| 2. Dehydration of linalool: The product contains terpene hydrocarbons. | 2. Control temperature and acidity: Lower reaction temperatures and the absence of strong acids will disfavor dehydration pathways. | |
| 3. Incomplete reaction: The product contains unreacted linalool. | 3. Increase reaction time or optimize catalyst loading: Ensure the reaction is allowed to proceed to completion by monitoring its progress via techniques like GC-MS. Adjusting the catalyst concentration may also improve conversion.[1] | |
| Reaction mixture turns dark or forms polymers | 1. Decomposition at high temperatures: Linalool and its derivatives can be thermally unstable, especially over extended periods at high temperatures. | 1. Reduce reaction temperature and time: Operate at the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times. |
| 2. Strong acid catalysis leading to polymerization: Highly acidic conditions can promote polymerization of the terpene compounds. | 2. Use a milder or non-acidic catalyst: Avoid the use of strong, non-selective acid catalysts. |
Quantitative Data on Reaction Performance
The following table summarizes data from a patented experimental protocol for the synthesis of this compound, highlighting the impact of reaction conditions on yield and purity.
| Catalyst | Linalool:Propionic Anhydride Molar Ratio | Reaction Temperature (°C) | Reaction Time (h) | Linalool Conversion Efficiency (%) | This compound Yield (%) | This compound Purity (%) | Reference |
| 4-Dimethylaminopyridine | 1:1.5 | 80-84 | 10 | 99.88 | 90.84 | 98.73 | [1] |
| 4-Dimethylaminopyridine | 1:1.82 | 80-84 | 10 | 100 | 85.32 | 98.19 | [1] |
| 4-Dimethylaminopyridine | 1:1.5 | 70-75 | 12 | 98.01 | 82.91 | 98.28 | [1] |
| Anhydrous Potassium Carbonate | 1:1.5 | 80-84 | 12 | 97.51 | 87.03 | 98.23 | [1] |
Experimental Protocols
Protocol for High-Yield Synthesis of this compound using a Non-Acidic Catalyst [1]
This protocol is based on a method that minimizes side reactions by using a nucleophilic catalyst and removing the acidic byproduct under vacuum.
Materials:
-
Linalool
-
Propionic anhydride
-
4-dimethylaminopyridine (DMAP)
-
5% Dilute phosphoric acid solution
-
5% Sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous potassium carbonate
Equipment:
-
Three-necked flask
-
Thermometer
-
Rectifying column
-
Constant pressure funnel
-
Vacuum pump
-
Hot oil bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250 ml three-necked flask, add 46.2 g (0.3 mol) of linalool and 58.5 g (0.45 mol) of propionic anhydride. Then, add 0.25 g of 4-dimethylaminopyridine as the catalyst.
-
Reaction Conditions: Equip the flask with a thermometer, a rectifying column, and a constant pressure funnel. Place the flask in a hot oil bath and heat to 80-84°C under vacuum.
-
Byproduct Removal: As the reaction proceeds, the propionic acid byproduct will be distilled off through the rectifying column. Maintain the reaction for 10 hours, ensuring the removal of the distillate.
-
Workup:
-
After the reaction is complete, cool the reaction mixture.
-
Wash the mixture with a 5% dilute phosphoric acid solution to remove the DMAP catalyst.
-
Subsequently, wash with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with a saturated brine solution.
-
Dry the organic layer with anhydrous potassium carbonate.
-
Filter to obtain the crude this compound.
-
-
Purification: Purify the crude product by vacuum distillation to obtain this compound with high purity.
Visualizations
Caption: Main esterification reaction and competing side reactions.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Mechanism of acid-catalyzed side reactions of linalool.
References
- 1. CN103159623A - this compound preparation method - Google Patents [patents.google.com]
- 2. ScenTree - this compound (CAS N° 144-39-8) [scentree.co]
- 3. US2423545A - Esterification of terpene alcohols - Google Patents [patents.google.com]
- 4. CN1241896C - Method for preparing linalyl acetate by linalool and acetic anhydride - Google Patents [patents.google.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of Synthetic Linalyl Propionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic linalyl propionate (B1217596).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of synthetic linalyl propionate.
Issue 1: Low Purity of this compound After Synthesis and Initial Work-up
Q: My initial purity by Gas Chromatography (GC) is lower than expected. What are the common causes and how can I address this?
A: Low initial purity often points to an incomplete reaction or inefficient removal of reactants and byproducts.
-
Possible Cause 1: Incomplete Esterification Reaction. The esterification of linalool (B1675412) with a propionylating agent is a reversible reaction.
-
Troubleshooting Steps:
-
Drive the equilibrium: If using propionic acid, consider using an excess of one reactant or removing water as it forms, for example, with a Dean-Stark apparatus.[1][2]
-
Alternative acylating agent: Using propionic anhydride (B1165640) is often more efficient and can lead to higher conversion rates.[3][4][5]
-
Catalyst check: Ensure the catalyst (e.g., 4-dimethylaminopyridine (B28879) or an acid catalyst) is active and used in the correct amount.
-
-
-
Possible Cause 2: Inefficient Washing/Neutralization. The crude product is typically washed to remove unreacted starting materials, catalyst, and acidic byproducts.
-
Troubleshooting Steps:
-
Acid Wash: A dilute acid wash (e.g., 5-10% inorganic acid) helps remove any remaining catalyst like 4-dimethylaminopyridine.
-
Base Wash: A wash with a dilute base (e.g., 5-10% sodium bicarbonate or sodium carbonate solution) is crucial for removing unreacted propionic acid or propionic anhydride.[1] Continue washing until the effervescence of CO2 gas ceases.[1]
-
Brine Wash: A final wash with saturated brine helps to remove residual water and inorganic salts.
-
Emulsion Formation: If an emulsion forms during washing, adding more brine can help to break it.
-
-
Issue 2: Discoloration of the Purified this compound
Q: My final product has a yellowish tint. What could be the reason and how can I obtain a colorless product?
A: A yellowish tint can indicate the presence of impurities or degradation products.
-
Possible Cause 1: High Temperatures During Distillation. this compound, being a terpene ester, can be sensitive to high temperatures, which may cause decomposition or polymerization.
-
Troubleshooting Steps:
-
Vacuum Distillation: Perform the distillation under reduced pressure (vacuum) to lower the boiling point of this compound and minimize thermal stress.[3]
-
Temperature Control: Use a heating mantle with a stirrer and monitor the pot temperature closely to avoid overheating.
-
-
-
Possible Cause 2: Presence of Impurities. Certain impurities from the starting materials or side reactions can be colored.
-
Troubleshooting Steps:
-
Column Chromatography: If distillation does not yield a colorless product, column chromatography over silica (B1680970) gel can be an effective method for removing colored impurities.
-
-
Issue 3: Problems During Fractional Distillation
Q: I'm having trouble with the fractional distillation of my crude this compound. What are some common issues and solutions?
A: Fractional distillation requires careful control of parameters to be effective.
| Problem | Possible Cause | Troubleshooting Steps |
| Slow or No Distillation | Insufficient heating or heat loss. | Increase the heating mantle temperature gradually. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.[6] |
| Bumping/Uncontrolled Boiling | Superheating of the liquid. | Add boiling chips or a magnetic stir bar to the distillation flask before heating.[7][8] |
| Poor Separation of Fractions | Distillation rate is too fast. Column efficiency is low. | Reduce the heating rate to allow for proper vapor-liquid equilibrium on the column packing.[9] Ensure you are using an appropriate fractionating column (e.g., Vigreux or packed column).[9] |
| Temperature Fluctuations at the Thermometer | Inconsistent heating or completion of a fraction's distillation. | Ensure smooth and consistent heating. A drop in temperature indicates that a lower-boiling point fraction has finished distilling.[6] |
Issue 4: Inaccurate Purity Assessment by Gas Chromatography (GC)
Q: My GC results are inconsistent, or I suspect on-column degradation. How can I troubleshoot my GC analysis?
A: Terpene esters can sometimes be challenging to analyze by GC.
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Active sites in the injector liner or column. | Use a deactivated injector liner. Trim the first few centimeters of the column. Check for and eliminate leaks in the system.[10][11] |
| Ghost Peaks (Peaks in a blank run) | Contamination of the syringe, injector, or carrier gas. | Rinse the syringe with a clean solvent. Bake out the column and injector.[12] Check gas traps and filters.[12] |
| Changes in Retention Time | Fluctuations in carrier gas flow rate or oven temperature. | Check the carrier gas supply and for leaks. Verify the oven temperature program.[11] |
| Suspected On-Column Degradation | High injector temperature. | Lower the injector temperature. Terpenoids can be thermally labile. |
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling points for the main components in my crude this compound mixture?
A1: The boiling points at atmospheric pressure are approximately:
-
Linalool: ~198 °C
-
Propionic Anhydride: ~167 °C
-
Propionic Acid: ~141 °C
-
This compound: ~225-226 °C.[13] Note that vacuum distillation will significantly lower these boiling points.
Q2: What are the common impurities I should look for in my synthetic this compound?
A2: Common impurities include:
-
Unreacted starting materials: Linalool and the propionylating agent (e.g., propionic acid or propionic anhydride).
-
Byproducts: Propionic acid (if using propionic anhydride).
-
Impurities from starting linalool: Linalool itself can contain impurities such as dihydrolinalool and dehydrolinalool.[14]
-
Isomers: Isomers of this compound may form depending on the reaction conditions.
Q3: Can I use column chromatography instead of distillation for purification?
A3: Yes, column chromatography is a viable alternative, especially for smaller-scale purifications or if distillation is ineffective at removing certain impurities. A typical stationary phase would be silica gel with a non-polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
Q4: How can I confirm the identity and purity of my final product?
A4: The most common method is Gas Chromatography-Mass Spectrometry (GC-MS). GC will provide the purity profile, and the mass spectrum will help confirm the identity of this compound and any impurities by comparing with a reference standard or library data.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol outlines the fractional distillation procedure for purifying crude this compound.
Materials and Equipment:
-
Crude this compound (post-workup and drying)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and vacuum adapter
-
Thermometer and adapter
-
Receiving flasks
-
Heating mantle with magnetic stirrer and stir bar
-
Boiling chips (optional)
-
Vacuum pump and pressure gauge
-
Glass wool or aluminum foil for insulation
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound (no more than two-thirds full) and a magnetic stir bar or boiling chips.
-
Insulation: Insulate the fractionating column and the neck of the flask.
-
Vacuum Application: Connect the vacuum source and slowly reduce the pressure to the desired level.
-
Heating: Begin gentle heating and stirring.
-
Fraction Collection:
-
Forerun: Collect the initial fraction, which will primarily contain lower-boiling impurities like residual solvents and unreacted starting materials.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the purified product.
-
Final Fraction: Stop the distillation before the flask goes to dryness to prevent the concentration of high-boiling impurities and potential decomposition.
-
-
Post-Distillation: Allow the apparatus to cool completely before venting to atmospheric pressure and disassembling.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent).
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/minute to 190 °C.
-
Hold: 4 minutes.
-
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL (split injection).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., ethanol (B145695) or hexane).
-
Injection: Inject the sample into the GC.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is determined by the area percent of the this compound peak relative to the total area of all peaks.
Visualizations
Caption: General purification workflow for synthetic this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 2. researchgate.net [researchgate.net]
- 3. CN103159623A - this compound preparation method - Google Patents [patents.google.com]
- 4. ScenTree - this compound (CAS N° 144-39-8) [scentree.co]
- 5. Linalyl Propanoate manufacturers and suppliers in China - ODOWELL [odowell.com]
- 6. Purification [chem.rochester.edu]
- 7. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistai.org [chemistai.org]
- 10. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 11. stepbio.it [stepbio.it]
- 12. agilent.com [agilent.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. essencejournal.com [essencejournal.com]
Common impurities in commercial Linalyl propionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial linalyl propionate (B1217596).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial linalyl propionate?
Commercial this compound is typically available at purities of 95-98%.[1] The remaining percentage may consist of several types of impurities originating from the synthesis process or degradation over time. These include:
-
Unreacted Starting Materials: Linalool (B1675412) and propionic acid are the primary reactants in the esterification synthesis of this compound and can remain in the final product in trace amounts.[2]
-
Isomeric Impurities: The commercial linalool used for synthesis is often a racemic mixture of its enantiomers ((R)- and (S)-linalool) and may contain its isomers, geraniol (B1671447) and nerol. This can lead to the presence of corresponding propionate esters, such as geranyl propionate and neryl propionate, in the final product.[2]
-
Degradation Products: this compound, being an ester, is susceptible to hydrolysis, which breaks it down into linalool and propionic acid. It can also undergo autoxidation when exposed to air, forming various oxidation products.
-
Residual Solvents and Catalysts: Trace amounts of solvents and catalysts used during the manufacturing process may also be present.
Q2: How can I verify the purity of my this compound sample?
The most effective and widely used method for determining the purity of this compound and identifying volatile impurities is Gas Chromatography-Mass Spectrometry (GC-MS).[3] This technique separates the individual components of the sample, allowing for their identification and quantification. For a detailed procedure, refer to the "Experimental Protocols" section below.
Q3: What is the expected odor profile of high-purity this compound?
High-purity this compound should have a fresh, floral, and slightly fruity aroma, often described as being similar to bergamot and lavender.[4] A significant deviation from this, such as a more pronounced citrus and rosy scent, could indicate the presence of isomeric impurities like geranyl propionate.[2]
Troubleshooting Guide
Problem: I am observing unexpected biological activity or cytotoxicity in my in vitro cell assays.
-
Possible Cause: The presence of unreacted linalool. Linalool itself exhibits a range of biological activities, including cytotoxic effects on various cancer cell lines.[5][6][7][8] Depending on the concentration of the linalool impurity and the sensitivity of the cell line, it could contribute to or interfere with the observed effects of your experiment. For example, studies have shown that linalool can induce apoptosis and affect cell viability in a dose-dependent manner.[7][9]
-
Troubleshooting Steps:
-
Quantify the amount of free linalool in your this compound sample using GC-MS.
-
If linalool is present, run a control experiment with the corresponding concentration of linalool alone to determine its specific effect on your assay.
-
Consider purchasing a higher purity grade of this compound or purifying your current stock.
-
Problem: My experimental results are inconsistent from batch to batch.
-
Possible Cause: Variation in the impurity profile between different batches of this compound. The concentration and types of impurities can differ between production runs, leading to variability in your results.[10]
-
Troubleshooting Steps:
-
Request a Certificate of Analysis (CoA) from the supplier for each batch to compare the purity and impurity profiles.
-
Perform your own GC-MS analysis on each new batch to confirm its composition.
-
If significant variations are detected, it may be necessary to source the material from a supplier with more consistent quality control or implement an in-house purification step.
-
Problem: The sensory characteristics of my formulation are not as expected.
-
Possible Cause: The presence of isomeric impurities such as geranyl propionate or neryl propionate. These isomers have different odor profiles than this compound, which can alter the overall scent of your formulation.[2] For instance, geranyl propionate has a more citric and rosy aroma compared to the floral, lavender-like scent of this compound.
-
Troubleshooting Steps:
-
Use GC-MS to identify and quantify any isomeric impurities.
-
If isomers are present at levels that affect the desired sensory profile, source a grade of this compound with a lower concentration of these impurities.
-
Problem: I am conducting research on skin sensitization and observing unexpected reactions.
-
Possible Cause: The presence of autoxidation products. When exposed to air, this compound can form oxidation products that are potentially protein-reactive and may act as skin sensitizers.
-
Troubleshooting Steps:
-
Store this compound in a cool, dark place in a well-sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Before use in sensitive applications, consider running a peroxide value test to assess the degree of oxidation.
-
If oxidation is suspected, it may be necessary to use a fresh, unopened batch of the material.
-
Data Presentation
The following table summarizes the common impurities in commercial this compound and their estimated concentration ranges based on typical product purities of 95-98%.
| Impurity | Type | Estimated Concentration Range (%) | Potential Impact |
| Linalool | Unreacted Starting Material / Degradation Product | 0.1 - 2.0 | Can exhibit independent biological activity, affecting in vitro assays.[5][6][7][8] |
| Propionic Acid | Unreacted Starting Material / Degradation Product | 0.1 - 1.0 | Can alter the pH of unbuffered solutions. |
| Geranyl Propionate | Isomeric Impurity | 0.1 - 1.5 | Alters the sensory profile (more citric and rosy).[2] |
| Neryl Propionate | Isomeric Impurity | 0.1 - 1.0 | Can modify the overall odor profile. |
| Autoxidation Products | Degradation Product | Variable (increases with age and air exposure) | Potential for skin sensitization. |
| Other Synthesis-Related Impurities | By-products, Solvents, Catalysts | < 0.5 | May introduce unexpected biological or chemical interactions. |
Experimental Protocols
Protocol for Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the qualitative and quantitative analysis of impurities in a this compound sample.
1. Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).[3]
-
Capillary Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate of approximately 1.0-1.2 mL/min.
-
Sample: Commercial this compound.
-
Solvent: High-purity hexane (B92381) or dichloromethane (B109758) for dilution.
-
Reference Standards: Pure standards of this compound, linalool, geraniol, nerol, geranyl propionate, and neryl propionate for peak identification and quantification.
2. Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent.
-
Prepare a series of standard solutions of the expected impurities and this compound at known concentrations for creating a calibration curve for quantitative analysis.
3. GC-MS Parameters:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the expected concentration of impurities.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 5 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
4. Data Analysis:
-
Peak Identification: Identify the peaks in the chromatogram by comparing their retention times with those of the injected standards and by matching their mass spectra with reference libraries (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, create a calibration curve for each identified impurity using the standard solutions. Calculate the concentration of each impurity in the sample based on its peak area relative to the calibration curve. The purity of this compound is determined by subtracting the total percentage of all identified impurities from 100%.
Mandatory Visualization
Caption: Troubleshooting workflow for purity-related issues with this compound.
References
- 1. indiamart.com [indiamart.com]
- 2. ScenTree - this compound (CAS N° 144-39-8) [scentree.co]
- 3. testinglab.com [testinglab.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Linalool Induces Cell Cycle Arrest and Apoptosis in Leukemia Cells and Cervical Cancer Cells through CDKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Stability of Linalyl propionate under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of linalyl propionate (B1217596) under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of linalyl propionate in acidic and basic solutions?
A1: this compound, as an ester, is susceptible to hydrolysis in both acidic and basic environments. Generally, its stability is pH-dependent. While it exhibits good stability in some functional products like acid cleaners (pH 2) and soaps (basic), it is expected to degrade over time, particularly under more extreme pH conditions or elevated temperatures.[1] The hydrolysis reaction results in the formation of linalool (B1675412) and propionic acid.
Q2: What are the primary degradation products of this compound under hydrolytic stress?
A2: The primary degradation pathway for this compound under both acidic and basic conditions is hydrolysis of the ester bond. This reaction yields linalool and propionic acid.[2] It is crucial to monitor for the appearance of these compounds as indicators of degradation.
Q3: Is this compound more stable under acidic or basic conditions?
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common and effective method for monitoring the degradation of this compound and quantifying its degradation products is gas chromatography-mass spectrometry (GC-MS).[5] This technique allows for the separation and identification of this compound, linalool, and propionic acid (though propionic acid may require derivatization for better detection by GC). High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV at a low wavelength or a refractive index detector) can also be a viable alternative.[6][7]
Q5: Are there any official guidelines for conducting stability studies on compounds like this compound?
A5: Yes, the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), provide a framework for stability testing of new drug substances and products.[1][2] These guidelines include recommendations for forced degradation studies (stress testing) to understand the intrinsic stability of a molecule. These studies typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly rapid degradation of this compound. | 1. pH of the medium is more extreme than anticipated.2. Temperature of the experiment is too high.3. Presence of catalytic impurities. | 1. Accurately measure and buffer the pH of your solution.2. Conduct the experiment at a controlled and lower temperature.3. Use high-purity solvents and reagents. |
| Inconsistent or non-reproducible stability results. | 1. Inconsistent preparation of acidic or basic solutions.2. Fluctuation in experimental temperature.3. Variability in the analytical method. | 1. Use standardized and freshly prepared acidic and basic solutions.2. Ensure precise temperature control using a calibrated incubator or water bath.3. Validate your analytical method for precision, accuracy, and linearity. |
| Difficulty in detecting degradation products (linalool, propionic acid). | 1. The concentration of degradation products is below the limit of detection (LOD) of the analytical method.2. Poor chromatographic separation.3. Propionic acid is not being detected efficiently by the chosen method (e.g., GC-MS without derivatization). | 1. Allow the degradation to proceed for a longer duration or use a more sensitive detector.2. Optimize the chromatographic method (e.g., temperature ramp, column type, mobile phase composition).3. Consider derivatization of propionic acid for GC-MS analysis or use an alternative method like HPLC with an appropriate detector. |
| Appearance of unexpected peaks in the chromatogram. | 1. Further degradation of linalool under stress conditions.2. Side reactions occurring under the experimental conditions.3. Impurities in the starting material or reagents. | 1. Linalool itself can be unstable under certain conditions. Analyze a linalool standard under the same stress conditions to identify its degradation products.2. Use mass spectrometry (MS) to identify the structure of the unknown peaks.3. Run a blank (vehicle without this compound) under the same stress conditions to identify any peaks originating from the reagents or solvent. |
Data Summary
Currently, there is a lack of specific publicly available quantitative data on the hydrolysis rate constants and half-life of this compound at various pH levels. However, based on the general principles of ester hydrolysis and information on related compounds, a qualitative summary of its expected stability is provided below.
| Condition | Expected Stability | Primary Degradation Products |
| Acidic (e.g., pH 1-3) | Low to Moderate | Linalool, Propionic Acid |
| Neutral (e.g., pH 6-8) | High | Minimal degradation expected at room temperature. |
| Basic (e.g., pH 11-13) | Low | Linalool, Propionic Acid |
Experimental Protocols
Protocol for Forced Hydrolysis Study of this compound
This protocol is a general guideline based on ICH recommendations for forced degradation studies.[2][8] Researchers should adapt the conditions based on the specific goals of their study.
1. Objective: To evaluate the stability of this compound under acidic and basic hydrolytic conditions and to identify the resulting degradation products.
2. Materials:
-
This compound (of known purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Methanol (B129727) or Acetonitrile (HPLC or GC grade)
-
Deionized water
-
pH meter
-
Volumetric flasks
-
Pipettes
-
Thermostatically controlled water bath or incubator
-
Analytical instrument (GC-MS or HPLC-UV/MS)
-
Reference standards: Linalool, Propionic Acid
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Acid Hydrolysis:
-
In separate labeled vials, add a known volume of the this compound stock solution to an equal volume of 0.1 M HCl and 1 M HCl.
-
Prepare a blank solution containing the solvent and the respective acid solution.
-
Incubate the vials at a controlled temperature (e.g., 40°C, 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of NaOH to stop the reaction.
-
Dilute the neutralized samples with the mobile phase or a suitable solvent to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
In separate labeled vials, add a known volume of the this compound stock solution to an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Prepare a blank solution containing the solvent and the respective base solution.
-
Incubate the vials at a controlled temperature (e.g., room temperature, 40°C). Note that base hydrolysis is often faster, so milder conditions may be required.
-
Withdraw aliquots at specified time points.
-
Immediately neutralize the aliquots with an equivalent amount of HCl to stop the reaction.
-
Dilute the neutralized samples to an appropriate concentration for analysis.
-
-
Analytical Method (Example using GC-MS):
-
Column: A non-polar column (e.g., HP-5MS or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Analysis: Inject the prepared samples, blanks, and reference standards. Identify and quantify this compound, linalool, and any other degradation products by comparing their retention times and mass spectra to the standards.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Quantify the formation of linalool and propionic acid.
-
Determine the degradation rate under each condition.
Visualizations
Caption: Degradation pathway of this compound under hydrolytic stress.
Caption: Troubleshooting workflow for this compound stability studies.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development studies on determination of preservatives decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Analysis of Linalyl Propionate Degradation upon Oxidation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of linalyl propionate (B1217596) upon oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of linalyl propionate upon oxidation?
While specific studies on this compound are limited, based on its structural similarity to linalyl acetate (B1210297) and linalool (B1675412), the primary degradation products upon exposure to air (autoxidation) or light (photo-oxidation) are expected to be hydroperoxides, epoxides, and alcohols. This compound is also expected to metabolize via hydrolysis to linalool and propionic acid[1]. The oxidation of the structurally similar linalyl acetate yields hydroperoxides, an epoxide, and an alcohol[2].
Probable Oxidation Products of this compound:
-
This compound Hydroperoxides: Formed by the reaction of this compound with singlet oxygen or through radical-mediated autoxidation.
-
This compound Epoxides: Resulting from the oxidation of the double bonds within the this compound molecule.
-
Linalool: Formed via the hydrolysis of the ester linkage.
-
Propionic Acid: Also a product of the hydrolysis of the ester linkage[1].
-
Further degradation can lead to the formation of smaller, more volatile compounds.
Q2: I am not seeing any degradation of my this compound sample. What could be the issue?
Several factors could contribute to the apparent stability of your this compound sample:
-
Purity of the initial sample: High-purity this compound may be more resistant to oxidation. The presence of impurities can sometimes catalyze degradation.
-
Absence of initiators: Oxidation, particularly autoxidation, often requires an initiator such as light, heat, or the presence of metal ions. Ensure your experimental conditions include an appropriate initiator if you are conducting a forced degradation study.
-
Inert atmosphere: If your sample has been stored under an inert atmosphere (e.g., nitrogen or argon), oxidation will be significantly inhibited.
-
Analytical method limitations: Your current analytical method may not be sensitive enough to detect low levels of degradation products. Consider optimizing your method or using a more sensitive technique.
Q3: My chromatogram shows a complex mixture of peaks after oxidation. How can I identify the specific degradation products?
Identifying components in a complex mixture requires a systematic approach:
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile and semi-volatile compounds. The fragmentation patterns of the degradation products can be compared to spectral libraries (e.g., NIST, Wiley) for tentative identification.
-
Reference Standards: If available, co-injecting commercially available reference standards of suspected degradation products (e.g., linalool) can confirm their identity based on retention time matching.
-
High-Resolution Mass Spectrometry (HRMS): For unknown peaks, HRMS can provide accurate mass measurements, allowing for the determination of elemental composition and aiding in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a major degradation product can be isolated, 1D and 2D NMR spectroscopy can provide detailed structural information for unambiguous identification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape or resolution in GC-MS analysis. | 1. Inappropriate GC column phase or dimensions.2. Suboptimal temperature program.3. Active sites in the injector or column leading to peak tailing. | 1. Use a mid-polarity column (e.g., DB-5ms, HP-5ms) suitable for terpene esters.2. Optimize the temperature ramp rate and hold times to improve separation.3. Use a deactivated inlet liner and perform column conditioning. Consider derivatization for highly polar analytes. |
| Inconsistent or non-reproducible degradation results. | 1. Variability in oxidative stress conditions (light intensity, temperature, oxygen exposure).2. Inconsistent sample preparation.3. Instability of degradation products. | 1. Precisely control and monitor all experimental parameters.2. Use a standardized protocol for sample preparation, including solvent volumes and concentrations.3. Analyze samples immediately after degradation or store them under conditions that minimize further changes (e.g., at low temperatures in the dark). |
| Difficulty in quantifying degradation products. | 1. Lack of commercially available reference standards.2. Differences in detector response for various analytes.3. Matrix effects from the sample solvent or other components. | 1. If standards are unavailable, use relative peak area percentages for semi-quantitative analysis. For absolute quantification, consider synthesizing and purifying the standards.2. Determine the relative response factors for each identified analyte if possible.3. Prepare calibration standards in a matrix similar to the sample to account for matrix effects. |
Quantitative Data Summary
The following table presents hypothetical quantitative data based on studies of the analogous compound, linalyl acetate, to illustrate how results could be presented.
| Oxidative Condition | This compound Remaining (%) | Probable this compound Hydroperoxides (%) | Probable this compound Epoxides (%) | Linalool (%) |
| Air exposure, 25°C, 4 weeks | 85 | 10 | 3 | 2 |
| Air exposure, 40°C, 4 weeks | 70 | 18 | 7 | 5 |
| Photo-oxidation (UVA light), 24 hours | 65 | 25 | 5 | 5 |
Note: This data is illustrative and based on the expected degradation behavior of this compound. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Oxidation of this compound
This protocol describes a general procedure for inducing the oxidation of this compound under controlled conditions.
Materials:
-
This compound (high purity)
-
Solvent (e.g., acetonitrile (B52724) or ethanol, HPLC grade)
-
Oxidizing agent (e.g., 30% hydrogen peroxide for chemical oxidation, or a UVA lamp for photo-oxidation)
-
Glass vials with screw caps
-
Thermostated chamber or water bath
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Transfer aliquots of the solution into several glass vials.
-
For Chemical Oxidation: Add a specific volume of the oxidizing agent (e.g., hydrogen peroxide) to the vials.
-
For Photo-oxidation: Place the vials under a UVA lamp with a controlled intensity and distance.
-
For Thermal Oxidation: Place the vials in a thermostated chamber at a set temperature (e.g., 40°C, 60°C).
-
Include control samples (this compound solution without the oxidizing agent/light/heat) stored in the dark at a low temperature.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw a vial from each condition.
-
Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite for peroxide-induced oxidation).
-
Immediately analyze the samples by GC-MS.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
This protocol provides a starting point for the analysis of oxidized this compound samples using Gas Chromatography-Mass Spectrometry.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane)
-
Autosampler
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 180°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify this compound and any known degradation products by comparing their retention times and mass spectra with reference standards or library data.
-
For unknown peaks, analyze their mass spectra for characteristic fragmentation patterns to propose potential structures.
-
Calculate the relative percentage of each degradation product from the peak areas.
Visualizations
Caption: Probable degradation pathways of this compound upon oxidation.
References
Preventing hydrolysis of Linalyl propionate in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of linalyl propionate (B1217596) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is linalyl propionate hydrolysis and why is it a concern?
A1: this compound is an ester formed from linalool (B1675412) (an alcohol) and propionic acid (a carboxylic acid).[1][2] Hydrolysis is a chemical reaction where water molecules break this ester bond, reverting the compound back to linalool and propionic acid.[3] This degradation is a significant concern because it leads to the loss of the characteristic floral and fruity aroma of this compound and alters the chemical composition of your formulation.[4] Furthermore, the production of propionic acid will lower the pH of the solution over time.[5]
Q2: What are the primary factors that influence the rate of hydrolysis?
A2: The rate of this compound hydrolysis is primarily influenced by three factors:
-
pH: This is the most critical factor.[6] The hydrolysis of esters is catalyzed by both acids (low pH) and bases (high pH). The rate is generally slowest in the neutral to slightly acidic pH range.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at lower temperatures can significantly slow down degradation.
-
Water Availability: Since water is a reactant, its concentration and ability to access the ester bond are crucial. This compound has very low solubility in water, which can limit hydrolysis, but in emulsions or solutions with co-solvents, this interaction becomes more significant.[1][7][8]
Q3: What are the typical signs of this compound degradation in my experiment?
A3: You may be observing hydrolysis if you notice:
-
A significant change or loss of the initial fresh, fruity-floral aroma. The smell may shift towards the more woody-floral scent of linalool.
-
A gradual decrease in the pH of your unbuffered aqueous solution, caused by the formation of propionic acid.[5]
-
Appearance of cloudiness or phase separation in the formulation as the chemical composition changes.
-
Inconsistent results in bioassays or functional experiments, as the concentration of the active compound is decreasing.
Q4: How can I minimize or prevent the hydrolysis of this compound?
A4: Several strategies can be employed to enhance stability:
-
pH Control: Maintain the solution pH between 4 and 7 for optimal stability. The use of a suitable buffer system (e.g., phosphate (B84403) or citrate (B86180) buffer) is highly recommended to prevent pH drift.[9]
-
Temperature Management: Prepare and store your solutions at reduced temperatures (e.g., 4°C) whenever possible.[6]
-
Encapsulation: For advanced applications, encapsulating this compound in systems like cyclodextrins or nano-emulsions can physically protect it from water, greatly enhancing stability.[10][11]
-
Use of Co-solvents: Reducing the activity of water by adding a less reactive, water-miscible solvent (e.g., ethanol, propylene (B89431) glycol) can slow hydrolysis. This compound is soluble in alcohols and other organic solvents.[4][8]
-
Limit Oxygen Exposure: While hydrolysis is the primary concern, oxidation can also occur. Preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[9]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: My this compound solution is rapidly losing its characteristic aroma.
This is a classic sign of hydrolysis. Follow this workflow to diagnose and solve the issue.
Problem: The pH of my unbuffered solution is decreasing over time.
This occurs because the hydrolysis of one molecule of this compound produces one molecule of propionic acid, an acidic byproduct.[5]
-
Immediate Solution: Adjust the pH back to the desired range using a dilute base (e.g., 0.1M NaOH).
-
Long-Term Solution: Reformulate your solution using a buffer system with adequate capacity to neutralize the acid as it forms. A phosphate buffer at pH 7 is an excellent starting point.
Data & Protocols
Data Presentation: pH and this compound Stability
The stability of esters is highly dependent on pH. The following table, adapted from industry data, provides a qualitative guide to the stability of this compound in various conditions.[12]
| pH Range | Example Product Type | Stability Rating | Recommendation for Researchers |
| 2.0 | Acidic Cleaner | Poor | Avoid. Expect rapid hydrolysis. |
| 3.5 | Antiperspirant | Medium | Moderate hydrolysis expected. Use for short-term experiments only. |
| 6.0 | Shampoo | Good | Optimal range. Hydrolysis is significantly minimized. |
| 9.0 | All-Purpose Cleaner | Medium | Base-catalyzed hydrolysis will occur. Limit exposure time. |
| 11.0 | Liquid Bleach | Poor | Avoid. Expect very rapid hydrolysis. |
Experimental Protocol: Stability Assessment via GC-MS
This protocol outlines a method to quantify the degradation of this compound over time.
1. Objective: To determine the concentration of this compound and its primary hydrolysis product, linalool, in an aqueous solution at set time points under specific storage conditions (e.g., pH 4 vs. pH 7 vs. pH 9 at 40°C).
2. Materials:
-
This compound (>97% purity)
-
Buffer solutions (e.g., citrate for pH 4, phosphate for pH 7, borate (B1201080) for pH 9)
-
Organic extraction solvent (e.g., Hexane or Dichloromethane, GC grade)
-
Internal Standard (IS), e.g., Tetradecane or another non-interfering stable compound.
-
Anhydrous sodium sulfate (B86663)
-
Vials for storage and sampling
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
3. Sample Preparation:
-
Prepare a stock solution of this compound in ethanol.
-
In separate volumetric flasks, prepare the final aqueous test solutions by spiking a known amount of the stock solution into each buffer to achieve the target concentration (e.g., 10 mg/L).
-
Prepare a stock solution of the Internal Standard in the extraction solvent.
-
Dispense the test solutions into multiple sealed vials for each condition, representing each time point.
-
Place the vials in a temperature-controlled incubator (e.g., 40°C for an accelerated study).
4. Time-Point Analysis (e.g., T=0, 24h, 48h, 1 week, 4 weeks):
-
At each time point, remove one vial from each condition.
-
Add a precise volume of the extraction solvent containing the Internal Standard to the aqueous sample.
-
Vortex vigorously for 2 minutes to extract this compound and linalool into the organic layer.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
5. GC-MS Analysis:
-
Instrument: Gas Chromatograph-Mass Spectrometer.
-
Column: A non-polar column like a DB-5 or similar is suitable.[13]
-
Injection: 1 µL, splitless mode.
-
Temperature Program:
-
Initial Temp: 60-100°C, hold for 1-2 min.
-
Ramp: 10°C/min up to 250°C.
-
Hold at 250°C for 5 min. (Note: This is an example; parameters should be optimized based on your specific instrument and column).[14]
-
-
MS Detection: Scan mode to identify peaks, then switch to Selected Ion Monitoring (SIM) for accurate quantification using characteristic ions for this compound, linalool, and the internal standard.
6. Data Analysis:
-
Create a calibration curve for this compound and linalool using the ratio of their peak areas to the internal standard's peak area.
-
Quantify the concentration of this compound remaining at each time point for each condition.
-
Plot the concentration of this compound vs. time for each pH to determine the degradation rate.
Visualization of Stabilization
One effective strategy to protect this compound is encapsulation, for instance, using β-cyclodextrin. The hydrophobic inner cavity of the cyclodextrin (B1172386) molecule can enclose the non-polar this compound, shielding it from water in the bulk solution.
References
- 1. CAS 144-39-8: this compound | CymitQuimica [cymitquimica.com]
- 2. ScenTree - this compound (CAS N° 144-39-8) [scentree.co]
- 3. carbodiimide.com [carbodiimide.com]
- 4. Page loading... [wap.guidechem.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 144-39-8 [thegoodscentscompany.com]
- 8. scent.vn [scent.vn]
- 9. carbodiimide.com [carbodiimide.com]
- 10. Water-Soluble Terpenes 101: Encapsulation Methods That Survive Pasteurization | Terpene Belt Farms [terpenebeltfarms.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | Givaudan [givaudan.com]
- 13. Quality Control & Analytical Standards - Essential Oil Authentication | WIKI Aromatics - Comprehensive Guide to Aromatic Plants & Essential Oils [wikiaromatics.com]
- 14. CN103159623A - this compound preparation method - Google Patents [patents.google.com]
Technical Support Center: Linalyl Propionate in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with linalyl propionate (B1217596) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My linalyl propionate solution is precipitating after being added to the cell culture medium. What is causing this?
A1: this compound has very low water solubility. The precipitation, often called "crashing out," is likely due to the compound coming out of solution when the organic solvent it was dissolved in (like DMSO or ethanol) is diluted in the aqueous environment of the cell culture medium.
Q2: What is the recommended solvent for this compound for cell culture experiments?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for hydrophobic compounds like this compound. It is miscible with water and cell culture media and can dissolve a wide range of polar and nonpolar compounds. Ethanol can also be used.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO is cell-line specific. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. Some robust cell lines may tolerate up to 1%. However, for sensitive cell lines, especially primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%. It is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Q4: How can I prepare my this compound working solution to minimize precipitation?
A4: A stepwise dilution method is recommended. Prepare a high-concentration stock solution in 100% DMSO. Then, create an intermediate dilution of this stock in pre-warmed (37°C) cell culture medium. Finally, add this intermediate dilution to the final volume of your culture medium, mixing gently. This gradual dilution helps to prevent the compound from precipitating.
Q5: Can I do anything else to improve the solubility of this compound in my cell culture medium?
A5: Besides using a solvent and proper dilution techniques, ensuring your cell culture medium is at 37°C when adding the compound can help. Additionally, if your experimental design allows, the presence of serum (like FBS) in the medium can aid in solubilizing hydrophobic compounds through protein binding.
Troubleshooting Guides
Issue 1: Observation of Precipitate in Culture Medium
Possible Cause:
-
Low Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in aqueous solutions like cell culture media.[1][2]
-
Solvent Shock: Rapidly diluting a concentrated stock solution of this compound in an organic solvent into the aqueous medium can cause the compound to immediately precipitate.
-
Concentration Exceeds Solubility Limit: The final concentration of this compound in the medium may be higher than its maximum soluble concentration.
Solutions:
-
Optimize Solvent Concentration:
-
Refine Dilution Technique:
-
Always add the this compound stock solution to pre-warmed (37°C) cell culture medium.
-
Employ a serial dilution method. Prepare an intermediate dilution in a small volume of medium before adding it to the final culture volume.
-
Add the solution dropwise while gently swirling the medium.
-
-
Determine Maximum Soluble Concentration:
-
Perform a solubility test by preparing a serial dilution of this compound in your specific cell culture medium.
-
Visually inspect for precipitation or measure turbidity using a spectrophotometer to determine the highest concentration that remains in solution.
-
Issue 2: Cell Viability is Affected Even at Low Concentrations of this compound
Possible Cause:
-
Cytotoxicity of this compound: The compound itself may be toxic to the cells at the concentrations being tested.
-
Solvent Cytotoxicity: The concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress or death.[5][6]
Solutions:
-
Perform a Dose-Response Curve for this compound:
-
Test a wide range of this compound concentrations to determine its IC50 (half-maximal inhibitory concentration) value for your specific cell line.
-
-
Conduct a Vehicle Control:
-
Treat cells with the same concentrations of the solvent (e.g., DMSO) used in your experimental setup to assess its effect on cell viability.
-
If the solvent shows toxicity, lower its final concentration in all experiments.
-
-
Reduce Exposure Time:
-
Consider reducing the duration of the cells' exposure to this compound.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 144-39-8 | [7][8] |
| Molecular Formula | C₁₃H₂₂O₂ | [7][8] |
| Molecular Weight | 210.31 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Water Solubility | Very slightly soluble to insoluble | [7][8][9] |
| Solubility in Solvents | Soluble in alcohol, oils, and DMSO | [7][10] |
Table 2: Recommended Maximum DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Reference(s) |
| Most Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) | 0.5% - 1% | [3][6] |
| Sensitive Cell Lines (e.g., Primary Cells, Stem Cells) | ≤ 0.1% | [5][11] |
| General Use (as a starting point) | ≤ 0.5% | [5] |
Table 3: Cytotoxicity Data of Linalool (B1675412) (a Metabolite of this compound)
No direct IC50 values for this compound were found in the reviewed literature. The data below for its metabolite, linalool, can be used as a preliminary reference.
| Cell Line | Assay | IC50 | Exposure Time | Reference(s) |
| MCF-7 (Human Breast Cancer) | MTT | 480 µM | 24 h | [3] |
| MDA-MB-231 (Human Breast Cancer) | MTT | 588 µM | 24 h | [3] |
| HCT 116 (Human Colon Cancer) | WST | ~250 µM (significant cytotoxicity) | 24 h | [12] |
| Leukemia Cell Lines (p53 wild type) | Anti-proliferative | 49.53 - 127.14 µM | 12 h | [13] |
| Normal Hematopoietic Cells | Anti-proliferative | No significant growth inhibition | Not Specified | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions for cell culture experiments while minimizing precipitation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes and serological pipettes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 100 mM): a. Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution in DMSO. b. In a sterile microcentrifuge tube, dissolve the weighed this compound in the calculated volume of 100% DMSO. c. Vortex thoroughly until the compound is completely dissolved. This is your stock solution. Store at -20°C for long-term storage.
-
Prepare the Working Solution: a. Pre-warm the complete cell culture medium to 37°C. b. Perform a serial dilution. For example, to achieve a final concentration of 100 µM in your culture well from a 100 mM stock, you might first dilute the stock 1:100 in pre-warmed medium to create a 1 mM intermediate solution. c. Then, add the appropriate volume of the 1 mM intermediate solution to your culture wells to reach the final desired concentration of 100 µM. d. Gently mix the contents of the well by pipetting up and down slowly or by gently rocking the plate. e. Always prepare a vehicle control with the same final concentration of DMSO as your treated samples.
Protocol 2: Determination of IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Adherent cells of interest
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from your stock solution. b. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells for a vehicle control (medium with DMSO) and a no-treatment control (medium only). c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium containing MTT. c. Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. d. Shake the plate gently for 10 minutes.
-
Data Acquisition and Analysis: a. Measure the absorbance at 490 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the control. c. Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.[14]
Mandatory Visualizations
Caption: Experimental Workflow for Cell-Based Assays with this compound.
Caption: Inferred Inhibition of the NF-κB Signaling Pathway by this compound.[5][15]
References
- 1. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Linalool inhibits 22Rv1 prostate cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propionate reinforces epithelial identity and reduces aggressiveness of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, 144-39-8 [thegoodscentscompany.com]
- 10. courses.edx.org [courses.edx.org]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer effect of linalool via cancer-specific hydroxyl radical generation in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
Overcoming poor peak resolution of Linalyl propionate in chromatography
Troubleshooting Guide: Overcoming Poor Peak Resolution of Linalyl Propionate (B1217596)
This guide provides solutions to common issues encountered during the chromatographic analysis of Linalyl propionate, a common fragrance and flavor compound. Poor peak resolution can compromise the accuracy and reliability of analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound in gas chromatography (GC)?
Poor peak resolution for this compound in GC analysis typically stems from several factors:
-
Peak Tailing: This is often caused by active sites in the GC system, such as in the injector liner or the column itself, leading to undesirable interactions with the analyte.[1][2][3] Contamination in the inlet or a poorly installed column can also contribute to tailing.[1]
-
Peak Broadening: This can be a result of suboptimal flow rates, incorrect temperature programming, or issues with the injection technique.[4]
-
Co-elution: this compound may co-elute with other structurally similar compounds or isomers present in the sample, making it difficult to resolve the individual peaks.[5] This is a common challenge in the analysis of complex mixtures like essential oils.[5][6]
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.[7]
Q2: My this compound peak is showing significant tailing. What should I do?
Peak tailing is a common issue that can often be resolved with systematic troubleshooting.[2][8] Here are the steps to address it:
-
Inlet Maintenance: Start by performing routine maintenance on your GC inlet. This includes replacing the liner, septum, and O-rings.[1] An active or contaminated liner is a frequent cause of peak tailing for polarizable compounds.
-
Column Conditioning: If the column has been in use for a while, it may need to be conditioned at a high temperature to remove contaminants. Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups that interact with the analyte.[3]
-
Check for Leaks: Ensure all fittings and connections are secure and leak-free. Leaks in the system can disrupt the carrier gas flow path and cause peak distortion.[2]
-
Column Installation: Verify that the column is installed correctly in both the injector and detector. An improper installation can create dead volume, leading to peak tailing.[1][2]
-
Consider a Guard Column: A guard column can help to trap non-volatile residues and protect the analytical column from contamination, thereby extending its life and improving peak shape.[1]
Q3: I suspect this compound is co-eluting with another compound. How can I improve separation?
Improving the separation of co-eluting peaks requires optimizing your chromatographic method.[5]
-
Modify the Temperature Program: A slower temperature ramp can often improve the resolution of closely eluting compounds.[9] You can also try lowering the initial oven temperature to enhance the focusing of early-eluting peaks.[4]
-
Adjust the Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) can significantly impact separation efficiency.
-
Select a Different Column: If you are using a non-polar column, switching to a column with a different stationary phase chemistry, such as a mid-polar or polar column (e.g., a WAX or PEG-type column), can alter the elution order and improve resolution.[5][10] For complex samples, two-dimensional gas chromatography (GCxGC) can provide superior separation power.[5]
Q4: Can my sample preparation be causing poor peak shape?
Yes, sample preparation can significantly impact your chromatography.
-
Solvent Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak distortion, including fronting or tailing.[1]
-
Sample Concentration: As mentioned, overloading the column by injecting a sample that is too concentrated is a common cause of poor peak shape.[7] If you suspect this is the issue, try diluting your sample.[7][9]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor peak resolution of this compound.
Caption: A flowchart for troubleshooting poor peak resolution of this compound.
Summary of GC Parameters for Terpene Analysis
The following table summarizes typical GC parameters that can be used as a starting point for optimizing the analysis of this compound. These are based on methods for general terpene analysis.[10][11]
| Parameter | Typical Value/Condition |
| GC System | Agilent 8890 GC or similar |
| Column | DB-HeavyWAX, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm) |
| Inlet | Split/Splitless |
| Inlet Temperature | 175 - 250 °C |
| Split Ratio | 50:1 to 100:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 2.0 mL/min (Constant Flow Mode) |
| Oven Program | Initial: 40-60 °C, hold for 1-2 min |
| Ramp: 5-10 °C/min to 200-240 °C, hold for 2-5 min | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 250 - 300 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
Detailed Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound in a sample matrix.
1. Objective: To achieve adequate separation and identification of this compound from other components in a sample using Gas Chromatography-Mass Spectrometry (GC-MS).
2. Materials and Reagents:
-
This compound standard (≥97% purity)
-
Solvent (e.g., Hexane, Ethyl Acetate, or Isopropanol, HPLC grade)
-
Sample containing this compound
-
Autosampler vials with caps
3. Instrumentation:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
4. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation:
-
Accurately weigh or measure the sample.
-
Extract the sample with a suitable solvent if necessary.
-
Dilute the sample extract to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. GC-MS Method Parameters:
-
Inlet: Split mode
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
7. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of this compound in the sample using the calibration curve.
8. System Suitability:
-
Before running the samples, inject a mid-level standard to check for system performance, including peak shape and response. The tailing factor for the this compound peak should be less than 2.0.
References
- 1. agilent.com [agilent.com]
- 2. it.restek.com [it.restek.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. agilent.com [agilent.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Analysis of Linalyl Propionate in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of linalyl propionate (B1217596) in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of linalyl propionate?
A1: In the context of analytical chemistry, the "matrix" refers to all the components in a sample other than the analyte of interest (in this case, this compound). Matrix effects are the influence of these other components on the analytical signal of the analyte. This can lead to either an underestimation (signal suppression) or overestimation (signal enhancement) of the true concentration of this compound.[1] These effects are a common challenge in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), especially when analyzing complex samples such as essential oils, beverages, and biological fluids.[1][2]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: A common method to assess matrix effects is to compare the signal response of this compound in a pure solvent standard to its response in a sample matrix spiked with the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Spiked Sample / Peak Area in Solvent Standard) x 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates signal suppression.
-
An ME value > 100% indicates signal enhancement.
Q3: What are the most effective strategies to minimize or compensate for matrix effects when analyzing this compound?
A3: Several strategies can be employed to mitigate matrix effects:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the gold standard. A SIL-IS for this compound would be chemically identical to the analyte but with a different mass, allowing it to co-elute and experience similar matrix effects, thus providing accurate correction.
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix (a sample of the same type that does not contain this compound) to mimic the matrix effects of the actual samples.[1]
-
Standard Addition: Known amounts of a this compound standard are added to the sample itself. This method is useful when a blank matrix is not available.
-
Sample Preparation: Techniques like Solid-Phase Microextraction (SPME), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can help to remove interfering matrix components before analysis.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal.
Q4: Are there specific sample preparation techniques recommended for this compound in different matrices?
A4: The choice of sample preparation technique depends on the complexity of the matrix:
-
Essential Oils: Direct injection after dilution in a suitable solvent (e.g., hexane (B92381) or ethanol) is common. For more complex essential oils, headspace SPME (HS-SPME) can be effective for isolating volatile compounds like this compound while leaving non-volatile matrix components behind.
-
Beverages (e.g., Wine, Fruit Juice): Direct injection may be possible for clear beverages. For more complex juices or wines, SPME or LLE can be used to extract and concentrate this compound.
-
Plasma/Serum: Protein precipitation followed by LLE or SPE is typically required to remove proteins and other macromolecules that can cause significant matrix effects and contaminate the analytical system.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the quantitative analysis of this compound in complex matrices.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet or column: Matrix components can create active sites that interact with the analyte. 2. Column overload: Injecting too high a concentration of the analyte or matrix. 3. Inappropriate solvent: The injection solvent may not be compatible with the GC column's stationary phase. | 1. Use an inert liner in the GC inlet and perform regular maintenance. Consider using a pre-column to trap non-volatile residues. Trim the front end of the analytical column if contamination is suspected. 2. Dilute the sample or reduce the injection volume. 3. Ensure the solvent is compatible with the column phase polarity. |
| Low Analyte Recovery | 1. Inefficient extraction: The chosen sample preparation method may not be effectively extracting this compound from the matrix. 2. Analyte degradation: this compound may be degrading during sample preparation or injection, especially at high temperatures.[4] 3. Significant signal suppression: The matrix is interfering with the ionization of this compound in the mass spectrometer. | 1. Optimize the extraction parameters (e.g., solvent type, pH, extraction time). Consider a different extraction technique (e.g., SPME instead of LLE). 2. Use a lower injector temperature. Check for the presence of known degradation products of linalyl acetate, such as (Z)- and (E)-β-ocimene, which can indicate thermal decomposition.[4] 3. Implement a matrix effect mitigation strategy such as using a stable isotope-labeled internal standard or matrix-matched calibration. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation: Variations in extraction efficiency between samples. 2. Fluctuating matrix effects: The composition of the matrix may vary between samples, leading to different degrees of signal suppression or enhancement. 3. Instrumental instability: Issues with the autosampler, GC, or MS. | 1. Ensure a standardized and well-controlled sample preparation protocol. The use of an internal standard added at the beginning of the sample preparation can help correct for variations. 2. The use of a robust internal standard (ideally a SIL-IS) is highly recommended to compensate for sample-to-sample variations in matrix effects. 3. Perform regular instrument maintenance and system suitability checks. |
| Signal Enhancement Observed | 1. Matrix-induced enhancement in GC-MS: Co-eluting matrix components can protect the analyte from degradation in the hot injector, leading to a higher signal.[1] 2. Ion enhancement in LC-MS: Certain matrix components can improve the ionization efficiency of the analyte. | 1. Use matrix-matched calibration standards or the standard addition method to accurately quantify the analyte. 2. Employ an appropriate internal standard or matrix-matched calibration to correct for the enhancement. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Essential Oils by GC-MS
This protocol provides a general guideline for the analysis of this compound in a relatively clean matrix like lavender essential oil.
1. Sample Preparation:
-
Accurately prepare a 1% (v/v) solution of the essential oil in a suitable solvent like hexane or ethanol.
-
If an internal standard is used, add it to the diluted sample at a known concentration.
2. GC-MS Parameters:
-
GC System: Agilent 7890A GC or equivalent.
-
Column: A polar DB-WAX or a low-polarity HP-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.[5][6]
-
Oven Temperature Program:
-
Injector:
-
Temperature: 230-250°C.
-
Injection volume: 1 µL.
-
Split ratio: 50:1 or 100:1.[8]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Quantification:
-
Create a calibration curve using this compound standards of known concentrations, prepared in the same solvent as the samples.
-
If matrix effects are suspected, prepare matrix-matched calibration standards by spiking a blank essential oil matrix with known concentrations of this compound.
Protocol 2: Analysis of this compound in a Complex Beverage Matrix (e.g., Wine) using Headspace SPME-GC-MS
This protocol is suitable for more complex matrices where direct injection may lead to significant matrix effects and instrument contamination.
1. Sample Preparation:
-
Place 5 mL of the wine sample into a 20 mL headspace vial.
-
Add a known amount of a suitable internal standard.
-
Add NaCl (e.g., 1 g) to increase the volatility of the analytes.
-
Seal the vial with a PTFE-faced silicone septum.
2. HS-SPME Parameters:
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for broad-range volatile analysis.
-
Extraction Temperature: 50-60°C.
-
Extraction Time: 30 minutes with agitation.
3. GC-MS Parameters:
-
Follow the GC-MS parameters outlined in Protocol 1, with the injector set to splitless mode for thermal desorption of the SPME fiber.
-
Desorption Time: 2-5 minutes.
4. Quantification:
-
Prepare matrix-matched calibration standards by spiking a this compound-free wine with known concentrations of the analyte and treating them with the same HS-SPME procedure as the samples.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Phar… [ouci.dntb.gov.ua]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. agilent.com [agilent.com]
- 6. longdom.org [longdom.org]
- 7. scitepress.org [scitepress.org]
- 8. Make the Quality Control of Essential Oils Greener: Fast Enantioselective GC-MS Analysis of Sweet and Bitter Orange as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature for enzymatic synthesis of Linalyl propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of linalyl propionate (B1217596). The information is designed to help optimize reaction conditions, particularly temperature, to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the enzymatic synthesis of linalyl propionate using a lipase (B570770) like Novozym 435?
A1: The optimal temperature for the enzymatic synthesis of linalyl esters, including this compound, using immobilized lipases such as Novozym 435 (lipase B from Candida antarctica) is often found to be around 70°C.[1][2] Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to enzyme denaturation and a subsequent decrease in activity and yield.[3][4]
Q2: Why is the enzymatic esterification of linalool (B1675412) challenging?
A2: Linalool is a tertiary alcohol, which presents significant steric hindrance around the hydroxyl group. This molecular structure can make it difficult for the enzyme's active site to access the hydroxyl group, leading to lower conversion rates compared to primary or secondary alcohols.[5]
Q3: Can temperature affect the formation of byproducts during the synthesis?
A3: Yes, temperature can influence the formation of byproducts. While enzymatic reactions are highly selective, high temperatures can potentially lead to the degradation of substrates or products. In the case of linalool, non-enzymatic side reactions such as dehydration and isomerization can be promoted at elevated temperatures, although this is less of a concern under the milder conditions of enzymatic catalysis compared to chemical synthesis.
Q4: How does temperature influence the stability of the lipase enzyme?
A4: Lipases, like other enzymes, have a temperature range in which they are most stable and active. For many commonly used lipases, this range is typically between 40°C and 80°C.[3] Beyond the optimal temperature, the enzyme's structure can begin to unfold (denature), leading to a loss of catalytic activity. Immobilized enzymes like Novozym 435 generally exhibit higher thermal stability compared to their free counterparts.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of this compound | Suboptimal Reaction Temperature: The reaction temperature may be too low, resulting in a slow reaction rate, or too high, causing enzyme deactivation. | 1. Verify Optimal Temperature: Ensure the reaction is being conducted at the recommended optimal temperature of around 70°C for linalyl ester synthesis with Novozym 435. 2. Temperature Gradient Study: If yields are still low, perform a small-scale temperature gradient study (e.g., 50°C, 60°C, 70°C, 80°C) to determine the empirical optimum for your specific setup. |
| Enzyme Inactivity: The lipase may have lost its activity due to improper storage, handling, or repeated use. | 1. Use Fresh Enzyme: Test a fresh batch of the enzyme to rule out degradation of the current stock. 2. Proper Storage: Ensure the enzyme is stored at the recommended temperature (typically refrigerated) and handled according to the manufacturer's instructions. | |
| Steric Hindrance of Linalool: The inherent difficulty in esterifying a tertiary alcohol like linalool can lead to low conversion rates. | 1. Increase Reaction Time: Extend the reaction time to allow for a higher conversion. 2. Increase Enzyme Loading: A higher concentration of the enzyme may be necessary to achieve a desirable reaction rate. | |
| Reaction Starts but Stalls or Proceeds Very Slowly | Enzyme Denaturation Over Time: Even at a suitable temperature, prolonged exposure can lead to gradual enzyme denaturation. | 1. Monitor Enzyme Stability: If possible, assay the enzyme activity at different time points during the reaction. 2. Consider a Fed-Batch Approach: For very long reaction times, adding fresh enzyme partway through the process may help maintain the reaction rate. |
| Product Inhibition: The accumulation of this compound or the byproduct (water) may be inhibiting the enzyme. | 1. Water Removal: Incorporate molecular sieves or conduct the reaction under vacuum to remove water as it is formed, shifting the equilibrium towards product formation. | |
| Presence of Impurities or Byproducts | Substrate Degradation: High temperatures might cause the degradation of linalool or propionic acid. | 1. Lower Reaction Temperature: If significant byproduct formation is observed, try reducing the reaction temperature, even if it leads to a slightly longer reaction time. 2. Use High-Purity Substrates: Ensure the starting materials are of high purity to avoid introducing contaminants. |
Data Presentation
The following table summarizes the expected impact of temperature on the conversion of linalool to this compound in a typical enzymatic synthesis using Novozym 435. This data is illustrative and based on general principles of enzyme kinetics and findings for similar linalyl ester syntheses.
| Reaction Temperature (°C) | Relative Conversion Rate (%) | Observations |
| 40 | 35 | Reaction is slow; longer reaction times are necessary. |
| 50 | 60 | Reaction rate increases significantly. |
| 60 | 85 | Nearing optimal conditions with a good balance of rate and enzyme stability. |
| 70 | 100 | Optimal temperature for achieving the highest conversion in a reasonable timeframe. [1][2] |
| 80 | 70 | Enzyme denaturation begins to occur, leading to a decrease in the overall conversion. |
Experimental Protocols
Detailed Methodology for Temperature Optimization of this compound Synthesis
This protocol outlines a typical experiment to determine the optimal temperature for the enzymatic synthesis of this compound using Novozym 435.
1. Materials:
-
Linalool (≥97% purity)
-
Propionic acid (≥99% purity)
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous solvent (e.g., n-hexane or solvent-free)
-
Molecular sieves (3Å, activated)
-
Reaction vessels (e.g., 50 mL screw-capped flasks)
-
Shaking incubator or magnetic stirrer with heating
-
Gas chromatograph with a suitable column (e.g., HP-5 or equivalent) for analysis
2. Experimental Setup:
-
Prepare a series of reaction mixtures in separate flasks. For each flask, combine:
-
Linalool (e.g., 10 mmol)
-
Propionic acid (e.g., 10 mmol, for a 1:1 molar ratio)
-
Novozym 435 (e.g., 10% w/w of total substrates)
-
(Optional) Anhydrous n-hexane (e.g., 20 mL)
-
Molecular sieves (e.g., 1 g) to adsorb the water produced.
-
-
Seal the flasks to prevent the evaporation of reactants and solvent.
3. Temperature Control:
-
Place each reaction flask in a shaking incubator or on a heated magnetic stirrer set to a specific temperature (e.g., 40°C, 50°C, 60°C, 70°C, and 80°C).
-
Ensure consistent agitation (e.g., 200 rpm) for all reactions.
4. Reaction Monitoring and Analysis:
-
At regular intervals (e.g., 2, 4, 6, 8, 12, and 24 hours), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., n-hexane) and filter to remove the enzyme.
-
Analyze the samples by gas chromatography (GC) to determine the concentration of linalool and this compound.
-
Calculate the conversion of linalool using the following formula:
-
Conversion (%) = [ (Initial moles of linalool - Final moles of linalool) / Initial moles of linalool ] * 100
-
5. Data Interpretation:
-
Plot the conversion of linalool as a function of time for each temperature.
-
Compare the final conversions at a fixed time point (e.g., 24 hours) to identify the optimal temperature.
Visualizations
Caption: Experimental workflow for temperature optimization.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Enzymatic production of linalool esters in organic and solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of alcohol structure on the optimum condition for novozym 435-catalyzed synthesis of adipate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of Linalyl Propionate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient synthesis of linalyl propionate (B1217596). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis of linalyl propionate.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature, while monitoring for the formation of side products. - Ensure proper and vigorous mixing of the reactants. |
| Poor catalyst activity. | - Use a fresh or properly activated catalyst. - Increase the catalyst loading incrementally. - Ensure the catalyst is not poisoned by impurities in the starting materials (linalool, propionic anhydride (B1165640)/acid) or solvent. | |
| Suboptimal reaction conditions. | - Verify and adjust the temperature, pressure, and solvent according to the chosen synthetic route and catalyst. - For acid-catalyzed reactions, ensure anhydrous conditions to prevent catalyst deactivation and side reactions. | |
| Loss of product during workup. | - Check the aqueous layer for product solubility, especially if performing multiple washes. - Avoid excessive washing or extractions if the product shows some water solubility. - this compound is volatile; use a cooled receiver during solvent removal to minimize loss.[1] | |
| Low Purity of this compound (Presence of Impurities) | Formation of side products (e.g., geraniol, nerol, myrcene). | - Linalool (B1675412) is prone to isomerization and degradation under acidic conditions.[2] Consider using a milder catalyst, such as a lipase (B570770) or a basic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). - Optimize the reaction temperature and time to minimize the formation of byproducts. Lower temperatures can sometimes favor the desired esterification over side reactions. |
| Residual starting materials. | - Adjust the molar ratio of reactants. An excess of the acylating agent (propionic anhydride or acid) can help drive the reaction to completion.[3] - Ensure the catalyst is active and present in a sufficient amount. | |
| Inefficient purification. | - For distillation, use a fractional distillation column to effectively separate this compound from unreacted linalool and other byproducts with close boiling points. - For chromatographic purification, optimize the solvent system and stationary phase to achieve good separation. | |
| Reaction Does Not Start or is Very Slow | Inactive catalyst. | - For solid catalysts, ensure proper activation before use. - For enzymes (lipases), check the optimal pH and temperature for activity. Ensure the enzyme is not denatured. |
| Presence of inhibitors. | - Water can inhibit many catalysts, especially acid catalysts. Ensure all reactants and solvents are anhydrous. - Impurities in the starting materials can act as catalyst poisons. Purify the linalool and propionic anhydride/acid if necessary. | |
| Product Decomposes During Distillation | High distillation temperature. | - Linalool and its esters are susceptible to thermal degradation.[2] Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Presence of acidic or basic residues. | - Neutralize the reaction mixture before distillation. Wash the crude product with a dilute sodium bicarbonate solution to remove any residual acid catalyst, and then with brine. Dry the organic layer thoroughly before distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for this compound synthesis?
A1: A variety of catalysts can be used, broadly categorized as:
-
Basic Catalysts: 4-Dimethylaminopyridine (DMAP) and potassium carbonate are effective for the esterification of linalool with propionic anhydride, often resulting in high yields.[4][5]
-
Acid Catalysts: Mineral acids like sulfuric acid and phosphoric acid, as well as organic acids like p-toluenesulfonic acid, are commonly used.[1][6] However, they can promote side reactions such as isomerization and dehydration of linalool.[2]
-
Solid Acid Catalysts: These offer advantages in terms of easier separation and reusability. Examples include various modified silica (B1680970) and zeolite-based catalysts.
-
Enzymatic Catalysts: Lipases, such as Novozym 435, provide a green and selective alternative for the synthesis of linalyl esters, operating under mild reaction conditions.[7][8]
Q2: How can I minimize the formation of byproducts during the synthesis?
A2: Minimizing byproduct formation is crucial for achieving high purity. Key strategies include:
-
Catalyst Selection: Using a milder catalyst, such as a lipase or a non-acidic catalyst like DMAP, can significantly reduce the isomerization and degradation of linalool.[2]
-
Control of Reaction Conditions: Carefully controlling the reaction temperature and time is essential. Lower temperatures can often increase the selectivity for the desired ester.
-
Anhydrous Conditions: For most non-enzymatic methods, maintaining anhydrous conditions is critical to prevent unwanted side reactions and catalyst deactivation.
Q3: What is the recommended method for purifying this compound?
A3: The crude product is typically purified through the following steps:
-
Washing: The reaction mixture is washed with a dilute aqueous solution to remove the catalyst and unreacted acid or anhydride. For example, a 5% sodium carbonate or sodium bicarbonate solution can be used to neutralize and remove acidic components.[5] This is followed by washing with saturated brine to remove residual water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like anhydrous potassium carbonate or magnesium sulfate.[5]
-
Distillation: The final purification is usually achieved by vacuum distillation to separate the this compound from unreacted linalool and other less volatile byproducts.[5]
Q4: Can I use propionic acid instead of propionic anhydride?
A4: Yes, propionic acid can be used for the esterification of linalool.[9] However, propionic anhydride is often preferred as it is more reactive and the reaction can proceed more readily to completion. When using propionic acid, the removal of the water byproduct is necessary to drive the equilibrium towards the product side, often requiring azeotropic distillation.[10]
Q5: What are the typical yields I can expect for this compound synthesis?
A5: The yield is highly dependent on the chosen catalyst and reaction conditions. With an optimized process using 4-dimethylaminopyridine as a catalyst and propionic anhydride, product yields exceeding 85% have been reported.[4][5] Enzymatic methods also show promise, with conversions varying based on enzyme concentration, temperature, and substrate molar ratios.[7]
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Reactants | Typical Reaction Conditions | Reported Yield/Conversion | Reference(s) |
| 4-Dimethylaminopyridine (DMAP) | Linalool, Propionic Anhydride | Molar ratio of propionic anhydride to linalool: 1.5:1 to 1.8:1 | >85% | [4][5] |
| Potassium Carbonate | Linalool, Propionic Anhydride | Molar ratio of propionic anhydride to linalool: 1.5:1 | ~87% | [5] |
| Sulfuric Acid | Linalool, Acetic Acid/Anhydride | Presence of a small amount of concentrated acid | Yield can be improved with anhydride | [6] |
| Phosphoric Acid | Linalool, Propionic Acid | - | - | [11] |
| Novozym 435 (Lipase) | Linalool, Propionic Acid/Anhydride | Temperature: ~70°C, Enzyme concentration: ~5 wt% | Conversion can be optimized | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound using 4-Dimethylaminopyridine (DMAP) Catalyst
Materials:
-
Linalool (1 equivalent)
-
Propionic Anhydride (1.5 - 1.8 equivalents)
-
4-Dimethylaminopyridine (catalytic amount, e.g., 0.01-0.05 equivalents)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Potassium Carbonate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve linalool in the anhydrous solvent.
-
Add propionic anhydride to the solution.
-
Add a catalytic amount of 4-dimethylaminopyridine to the reaction mixture.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to remove unreacted propionic anhydride and propionic acid) and then with brine.
-
Dry the organic layer over anhydrous potassium carbonate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.[5]
Protocol 2: Enzymatic Synthesis of this compound using Novozym 435
Materials:
-
Linalool (1 equivalent)
-
Propionic Acid or Anhydride (1-3 equivalents)
-
Immobilized Lipase (Novozym 435, e.g., 5-10% w/w of total substrates)
-
Organic solvent (e.g., n-hexane) or solvent-free system
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a temperature-controlled shaker flask, combine linalool, propionic acid (or anhydride), and the organic solvent (if used).
-
Add the immobilized lipase (Novozym 435) to the mixture. If using propionic acid, add molecular sieves to remove the water formed during the reaction.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 60-70 °C) with constant agitation (e.g., 150-200 rpm).[7][8]
-
Monitor the conversion of linalool to this compound over time using GC analysis.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
The product-containing organic phase can then be purified. This may involve washing with a dilute basic solution to remove any unreacted acid, followed by solvent evaporation and vacuum distillation if necessary.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. CN1241896C - Method for preparing linalyl acetate by linalool and acetic anhydride - Google Patents [patents.google.com]
- 3. US3661978A - Process for esterification of tertiary terpenic alcohols - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CN103159623A - this compound preparation method - Google Patents [patents.google.com]
- 6. ScenTree - this compound (CAS N° 144-39-8) [scentree.co]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. quora.com [quora.com]
- 11. CN102993004A - Method for synthesizing linalyl acetate and geranyl acetate/neryl acetate in one step - Google Patents [patents.google.com]
Minimizing linalool impurities in Linalyl propionate product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing linalool (B1675412) impurities in their linalyl propionate (B1217596) product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of linalyl propionate, with a focus on reducing residual linalool.
| Issue | Potential Cause | Recommended Solution |
| High Linalool Content in Crude Product | Incomplete Esterification Reaction: The reaction may not have gone to completion, leaving unreacted linalool. | 1. Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature for the chosen catalyst system. Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 2. Adjust Stoichiometry: A slight excess of the acylating agent (e.g., propionic anhydride) can help drive the reaction to completion. However, be mindful that a large excess may complicate purification. 3. Catalyst Activity: Ensure the catalyst is active and used in the correct proportion. For instance, when using 4-dimethylaminopyridine (B28879) (DMAP), ensure it has not degraded. |
| Catalyst Choice: The use of strong acidic catalysts can lead to side reactions such as isomerization and cyclization of linalool, which can inhibit the desired esterification.[1] | 1. Utilize a Basic or Neutral Catalyst: Consider using a basic catalyst like 4-dimethylaminopyridine (DMAP) or potassium carbonate, which are less likely to cause acid-catalyzed side reactions of linalool.[1] | |
| Linalool Impurity Remains After Purification | Inefficient Purification Method: Simple distillation may not be sufficient to separate linalool from this compound due to their close boiling points. | 1. Employ Vacuum Fractional Distillation: This technique lowers the boiling points of the compounds and increases the separation efficiency. Use a column with a high number of theoretical plates for better separation. 2. Optimize Distillation Parameters: Carefully control the reflux ratio and distillation rate to maximize the separation of linalool from the this compound product. |
| Formation of Azeotropes: Although not commonly reported for this specific mixture, the possibility of azeotrope formation could hinder separation. | 1. Azeotropic Distillation: If an azeotrope is suspected, the addition of a third component (entrainer) could be explored to break the azeotrope, though this would add complexity to the process. | |
| Presence of Unexpected Impurities | Side Reactions: Linalool is sensitive to acidic conditions and can undergo isomerization, cyclization, and elimination reactions, leading to the formation of byproducts.[1] | 1. Maintain Anhydrous Conditions: Water can hydrolyze the ester back to linalool and propionic acid, especially under acidic or basic conditions. Ensure all reagents and glassware are dry. 2. Control Reaction Temperature: Exothermic reactions can lead to localized overheating, promoting side reactions. Use an ice bath for initial mixing of reagents if necessary and maintain a controlled temperature throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high linalool impurity in my this compound product?
A1: The most common cause is an incomplete esterification reaction. This can be due to suboptimal reaction conditions (time, temperature), incorrect stoichiometry of reactants, or inefficient catalysis. Linalool's sensitivity to acidic conditions can also lead to side reactions that compete with the desired esterification, effectively leaving more unreacted linalool.[1]
Q2: How can I effectively remove unreacted linalool from my final product?
A2: Vacuum fractional distillation is the most effective method for removing residual linalool. Due to the relatively close boiling points of linalool and this compound, a fractional distillation setup under reduced pressure is necessary to achieve good separation.
Q3: What analytical method is best for quantifying linalool impurity?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile impurities like linalool in a this compound sample. It provides excellent separation and definitive identification based on mass spectra.
Q4: Can the choice of acylating agent affect the level of linalool impurity?
A4: Yes, the choice and purity of the acylating agent are important. Using propionic anhydride (B1165640) is often preferred over propionic acid for driving the reaction towards the product side, as water is not formed as a byproduct. The purity of the acylating agent is also crucial to avoid introducing other impurities.
Experimental Protocols
Synthesis of this compound with Minimized Linalool Impurity
This protocol is based on a method using propionic anhydride and 4-dimethylaminopyridine (DMAP) as a catalyst, which has been shown to achieve high conversion and product purity.[1]
Materials:
-
Linalool (freshly distilled for best results)
-
Propionic Anhydride
-
4-dimethylaminopyridine (DMAP)
-
Anhydrous potassium carbonate
-
5% Dilute Phosphoric Acid Solution
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add linalool.
-
Add a catalytic amount of DMAP to the linalool.
-
Slowly add propionic anhydride to the flask via the dropping funnel while stirring. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC analysis until the linalool is consumed.
-
Once the reaction is complete, cool the mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a 5% dilute phosphoric acid solution (to remove DMAP), followed by a 5% sodium bicarbonate solution (to remove unreacted propionic anhydride and propionic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum fractional distillation to remove any residual linalool and other volatile impurities.
Quantitative Analysis of Linalool Impurity by GC-MS
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977C MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1 (can be adjusted).
-
Oven Temperature Program: Initial temperature of 60 °C for 3 min, ramp to 246 °C at 3 °C/min, and hold for 25 min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-550 amu.
Sample Preparation:
-
Prepare a stock solution of a certified linalool standard (e.g., 1000 µg/mL) in a suitable solvent like hexane.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected range of linalool impurity in the samples.
-
Prepare the this compound sample by accurately diluting a known weight of the product in the same solvent.
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample.
-
Identify the linalool peak in the sample chromatogram by comparing its retention time and mass spectrum with the standard.
-
Quantify the amount of linalool in the sample using the calibration curve.
Data Presentation
Table 1: Purity of this compound under Different Synthesis Conditions
| Acylating Agent | Catalyst | Linalool to Acylating Agent Molar Ratio | This compound Purity (%) | Reference |
| Propionic Anhydride | 4-dimethylaminopyridine | 1:1.5 | 98.73 | [1] |
| Propionic Anhydride | 4-dimethylaminopyridine | 1:1.82 | 98.19 | [1] |
| Propionic Anhydride | Anhydrous potassium carbonate | 1:1.5 | 98.23 | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for minimizing linalool impurities.
References
Enhancing the long-term stability of Linalyl propionate formulations
Technical Support Center: Linalyl Propionate (B1217596) Formulation Stability
This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the long-term stability of linalyl propionate formulations. It covers common stability issues, troubleshooting, and best practices in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in a formulation?
A1: this compound, a terpene ester, is susceptible to two main degradation pathways:
-
Hydrolysis: The ester bond can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions. This process breaks down this compound into linalool (B1675412) and propionic acid.[1][2] The rate of hydrolysis is significantly dependent on the pH of the formulation.[2]
-
Oxidation: As a monoterpenoid with unsaturated bonds, this compound is prone to oxidation.[3][4] Exposure to atmospheric oxygen can lead to the formation of peroxides, alcohols, and other degradation products, which can alter the fragrance and safety profile of the final product. Storing formulations in the absence of oxygen or using antioxidants can mitigate this pathway.[2]
Q2: Which external factors most significantly accelerate the degradation of this compound?
A2: The stability of this compound is influenced by several external factors:
-
Temperature: Elevated temperatures accelerate the rates of both hydrolysis and oxidation.[5] Formulations should be stored in controlled, cool environments.[6][7]
-
pH: Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the ester bond.[5][8] Maintaining a pH close to neutral is often optimal, though the ideal pH should be determined for each specific formulation.
-
Light: Exposure to UV light can provide the energy to initiate and propagate oxidative degradation.[2][8] Using opaque or amber-colored packaging is crucial for protecting light-sensitive formulations.[2][9]
-
Oxygen: The presence of atmospheric oxygen is a key driver for oxidative degradation.[2] Minimizing headspace in containers and considering inert gas blanketing (e.g., with nitrogen) can enhance stability.
Q3: What types of antioxidants are effective in stabilizing this compound formulations?
A3: To prevent oxidative degradation, the inclusion of antioxidants is highly recommended. Effective antioxidants for terpene-based compounds like this compound include:
-
Phenolic Compounds: These act as primary antioxidants by donating a hydrogen atom to radical species, effectively terminating oxidation chain reactions. Examples include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and natural extracts rich in phenols like rosemary or oregano extract.[10]
-
Terpenoids: Certain essential oils and their components, such as thymol (B1683141) and carvacrol, possess inherent antioxidant properties and can be used to stabilize formulations.[10][11]
-
Chelating Agents: While not antioxidants themselves, agents like Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that might otherwise catalyze oxidation reactions.
Q4: What are the standard analytical methods for assessing the stability of this compound?
A4: Stability-indicating analytical methods are essential for accurately quantifying this compound and its degradation products. The most common techniques are:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC with UV detection, is a versatile and widely used method for separating and quantifying the active ingredient from its impurities and degradants.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile compounds like this compound and its degradation products. Coupling it with MS allows for the identification of unknown peaks based on their mass spectra.
Troubleshooting Guides
Problem 1: A rapid decrease in this compound concentration is observed in my aqueous formulation during a 3-month stability study at 40°C.
-
Potential Cause 1: Hydrolysis. The combination of water and elevated temperature is likely accelerating the hydrolysis of the ester bond.
-
Troubleshooting Steps:
-
Measure pH: Check the initial pH of your formulation and monitor it over time. A significant shift can indicate a buffering issue.
-
Conduct a pH Profile Study: Formulate several small batches at different pH values (e.g., pH 5, 6, 7, 8) and store them at 40°C. Analyze the concentration of this compound after a set period (e.g., 2 weeks) to identify the pH of maximum stability.
-
Optimize Buffer System: If a specific pH is found to be optimal, ensure your formulation includes a robust buffering system to maintain it.
-
-
-
Potential Cause 2: Oxidation. If the formulation is exposed to oxygen, the high temperature will increase the rate of oxidation.
-
Troubleshooting Steps:
-
Add an Antioxidant: Incorporate an appropriate antioxidant (e.g., BHT, Vitamin E) into the formulation.
-
Inert Gas Blanketing: During manufacturing and packaging, flush the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.
-
Use Airless Packaging: For final products, consider using airless pump dispensers to prevent oxygen ingress during use.
-
-
Problem 2: Unknown peaks are appearing and growing in the chromatogram of my stability samples.
-
Potential Cause: Formation of Degradation Products. These new peaks likely represent products from hydrolysis (linalool, propionic acid) or oxidation.
-
Troubleshooting Steps:
-
Peak Identification: Use a mass spectrometry (MS) detector coupled with your chromatography system (LC-MS or GC-MS) to determine the mass-to-charge ratio of the unknown peaks. This is a critical step in identifying the degradants.[12]
-
Forced Degradation Study: To confirm the identity of the peaks, perform a forced degradation study.[8][14] Expose the this compound raw material or a simple formulation to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products.[8] Comparing the chromatograms from the forced degradation study with your stability samples can help confirm the degradation pathway.
-
Reference Standard Comparison: If linalool is a suspected degradant, run a reference standard of linalool to compare its retention time with the unknown peaks.
-
-
Problem 3: The color and odor of the formulation are changing over time.
-
Potential Cause: Oxidative Degradation. Oxidation often leads to the formation of byproducts that can be colored or have a different, often undesirable, odor profile.
-
Troubleshooting Steps:
-
Photostability Testing: According to ICH Q1B guidelines, expose the formulation to controlled light conditions (a combination of UV and visible light) to assess its photostability.[9]
-
Packaging Evaluation: If the formulation is light-sensitive, switch to opaque or UV-protected packaging (e.g., amber glass or plastic).[2]
-
Antioxidant Efficacy Study: Evaluate the effectiveness of different types or concentrations of antioxidants in preventing the color and odor changes.
-
-
Quantitative Data Summary
Table 1: Effect of Temperature and pH on this compound Degradation (Illustrative Data) This table presents hypothetical data to illustrate expected trends in a stability study.
| Storage Condition | pH | This compound Assay (%) after 30 days | Appearance |
| 25°C / 60% RH | 5.0 | 98.5% | Clear, colorless |
| 25°C / 60% RH | 7.0 | 99.2% | Clear, colorless |
| 25°C / 60% RH | 9.0 | 97.8% | Clear, colorless |
| 40°C / 75% RH | 5.0 | 92.1% | Clear, slight yellow tint |
| 40°C / 75% RH | 7.0 | 95.5% | Clear, colorless |
| 40°C / 75% RH | 9.0 | 89.7% | Clear, yellow tint |
Table 2: Efficacy of Different Antioxidants on this compound Stability (Illustrative Data) Formulation stored for 3 months at 40°C in the presence of light.
| Antioxidant (Concentration) | This compound Assay (%) | Color Change | Odor Change |
| None (Control) | 85.3% | Noticeable yellowing | Rancid off-notes |
| BHT (0.1%) | 96.8% | None | None |
| Vitamin E (0.2%) | 95.9% | Minimal change | None |
| Rosemary Extract (0.5%) | 94.5% | Slight tint | Herbal off-note |
Experimental Protocols
Protocol 1: Forced Degradation Study for a this compound Formulation
Objective: To identify potential degradation pathways and products under stress conditions to develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the this compound formulation in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Store at 60°C for 48 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Store at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 48 hours.
-
Thermal Degradation: Store 5 mL of the stock solution in a sealed vial at 80°C for 72 hours.
-
Photolytic Degradation: Expose 5 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[9]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC-UV/MS method. Aim for 5-20% degradation of the parent compound.[8]
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and separate it from its potential degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50)
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for a formulation stability study.
Caption: Decision tree for troubleshooting formulation instability.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. This compound | C13H22O2 | CID 61098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB002289) - FooDB [foodb.ca]
- 5. allanchem.com [allanchem.com]
- 6. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Linalyl Propionate Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Linalyl propionate (B1217596) using Gas Chromatography with Flame Ionization Detection (GC-FID).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing esters like Linalyl propionate?
A1: Peak tailing for active compounds like esters is frequently caused by unwanted chemical interactions with active sites within the GC system.[1] These sites can be found in the inlet liner, on non-volatile residue, at the head of the column, or on metal surfaces.[1][2] Physical issues like improper column installation (creating dead volumes) or a poorly cut column can also cause tailing for all peaks in the chromatogram.[3]
Q2: My this compound peak area is inconsistent between injections. What should I check first?
A2: Inconsistent peak areas are often related to the injection process or system leaks. Start by checking the syringe for bubbles or damage.[4] Next, inspect the inlet septum for signs of wear or coring, as a leaky septum can cause sample loss and pressure problems.[5][6] Also, verify that your sample preparation is consistent and that the injection volume is appropriate for the liner volume to avoid "backflash," where the sample vaporizes and expands beyond the liner's capacity.[5]
Q3: Why am I seeing no peaks, or peaks that are much smaller than expected?
A3: This issue can stem from several sources. First, confirm that the FID flame is lit and stable; incorrect gas flow rates or a clogged jet can prevent ignition.[4][7][8] Check for major leaks in the system, particularly at the injector.[9] Ensure your sample concentration is within the instrument's detection limits and that the syringe is functioning correctly and drawing up the sample.[4] Finally, consider the possibility of analyte degradation in the inlet, especially if the temperature is set too high.[4]
Q4: What is an ideal starting oven temperature program for this compound analysis?
A4: A good starting point is to set the initial oven temperature about 10-20°C below the boiling point of your solvent to ensure good peak focusing at the start of the run.[6][10] For this compound, a typical program might start around 50-60°C, then ramp at a rate of 3-10°C per minute to a final temperature of approximately 250°C.[11] The exact parameters should be optimized for your specific column and desired resolution.
Troubleshooting Guides
This section provides systematic guides to address common problems encountered during the GC-FID analysis of this compound.
Guide 1: Resolving Peak Shape Problems (Tailing & Fronting)
Issue: My this compound peak is tailing.
This guide helps you diagnose the cause of peak tailing, a common issue that affects resolution and integration accuracy.[3]
Caption: Systematic workflow for diagnosing peak tailing issues.
Issue: My this compound peak is fronting.
-
Potential Cause 1: Column Overload. The concentration of the injected sample is too high for the column's capacity.
-
Potential Cause 2: Incompatibility of Sample Solvent and Stationary Phase. A significant mismatch in polarity between the solvent and the column's stationary phase can lead to poor peak shape.[6]
-
Solution: Choose a solvent that is more compatible with your column's stationary phase (e.g., use a nonpolar solvent like hexane (B92381) for a nonpolar column).[6][10]
-
Guide 2: Addressing Poor Quantification and Irreproducible Results
Issue: My quantitative results for this compound are inconsistent and not reproducible.
This guide provides a logical flow to identify the source of poor quantitative performance.
Caption: Logical decision tree for troubleshooting poor quantification.
Quantitative Data Summary
Table 1: Typical GC-FID Method Parameters for this compound Analysis
This table provides a starting point for method development. Parameters should be optimized for your specific instrumentation and analytical goals.
| Parameter | Typical Value / Condition | Rationale / Notes |
| Column | SLB-5ms or similar (5% phenyl-equiv.) | A mid-polarity column often provides good selectivity for esters and terpenes.[11] |
| 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions offering a good balance of efficiency and capacity. | |
| Carrier Gas | Helium or Hydrogen | Nitrogen can be used but may result in longer analysis times.[11] |
| Carrier Gas Flow | 1.0 - 1.5 mL/min (Constant Flow) | Constant flow mode is recommended to maintain optimal linear velocity throughout the temperature program.[10] |
| Inlet Temperature | 250 °C | Hot enough to ensure complete vaporization without causing thermal degradation. |
| Injection Mode | Split (e.g., 20:1 to 50:1) | Prevents column overload and ensures sharp peaks. Adjust ratio based on sample concentration. |
| Injection Volume | 1 µL | A standard volume; ensure it doesn't cause backflash in the liner.[5] |
| Oven Program | 50°C (hold 1 min), then 5°C/min to 250°C | An example ramp. Adjust based on required separation from other matrix components.[11] |
| Detector | Flame Ionization Detector (FID) | Universal and robust detector for carbon-containing compounds.[11] |
| Detector Temp. | 280 - 320 °C | Must be hotter than the final oven temperature to prevent condensation.[11] |
| H₂ Flow | 30 - 40 mL/min | Optimize for best signal-to-noise ratio. A 10:1 Air:H₂ ratio is a common starting point.[5][10] |
| Air Flow | 300 - 400 mL/min | Optimize with H₂ flow.[5][11] |
| Makeup Gas (N₂) | 25 - 30 mL/min | Ensures efficient transfer of column effluent into the flame.[11] |
Table 2: Example Calibration Curve Data
A linear calibration curve is essential for accurate quantification. The coefficient of determination (R²) should ideally be ≥ 0.995.
| Standard Level | Concentration (µg/mL) | Peak Area (Counts) |
| 1 | 5 | 15,500 |
| 2 | 10 | 31,200 |
| 3 | 25 | 78,000 |
| 4 | 50 | 154,500 |
| 5 | 100 | 310,000 |
| Result | R² Value | 0.9998 |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
This protocol describes the preparation of a multi-point calibration curve for this compound.
-
Prepare Primary Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of pure this compound standard into a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., n-Hexane or Ethanol).
-
Calculate the exact concentration based on the weight.
-
-
Prepare Working Stock Solution (100 µg/mL):
-
Pipette 1.0 mL of the Primary Stock Solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the same solvent.
-
-
Prepare Calibration Standards:
-
Perform serial dilutions of the Working Stock Solution to prepare a series of at least five calibration standards. For the example in Table 2, you would dilute to concentrations of 5, 10, 25, 50, and 100 µg/mL.
-
Transfer standards to 2 mL autosampler vials.
-
Protocol 2: Sample Preparation (General Dilution)
This protocol is suitable for liquid samples where this compound is expected to be soluble and free from significant matrix interference.
-
Accurately weigh approximately 100 mg of the liquid sample into a 10 mL volumetric flask.
-
Dilute to the mark with the chosen solvent (the same used for calibration standards).
-
Vortex for 30 seconds to ensure homogeneity.
-
If the expected concentration is still too high, perform a further dilution. The goal is to ensure the final this compound concentration falls within the range of your calibration curve.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial to remove any particulates.[12]
Protocol 3: GC-FID Instrumental Analysis
This protocol outlines the steps for running the analysis.
-
System Setup:
-
Set up the GC-FID instrument according to the parameters outlined in Table 1 .
-
Ensure all gas supplies are on and pressures are stable.
-
Ignite the FID flame and allow the baseline to stabilize.[7]
-
-
Sequence Setup:
-
Create a sequence in the instrument software.
-
Begin with one or two solvent blank injections to ensure system cleanliness.
-
Inject the calibration standards, starting from the lowest concentration and proceeding to the highest.
-
Inject the prepared samples. It is good practice to run a check standard or a blank every 10-15 samples to monitor instrument performance.
-
-
Data Analysis:
-
Integrate the this compound peak in all chromatograms.
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Apply a linear regression to the data and confirm the R² value is acceptable (≥ 0.995).
-
Use the regression equation to calculate the concentration of this compound in the prepared samples.
-
Account for the dilution factor from sample preparation to determine the final concentration in the original sample.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tajhizshimi.com [tajhizshimi.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. Troubleshooting GC-FID Lighting | Phenomenex [phenomenex.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromaleont.it [chromaleont.it]
- 12. agilent.com [agilent.com]
Validation & Comparative
Linalyl Propionate vs. Linalyl Acetate: A Comprehensive Comparative Analysis for Researchers
In the realm of fragrance and flavor chemistry, linalyl propionate (B1217596) and linalyl acetate (B1210297) represent two closely related yet distinct terpene esters, both prized for their pleasant aromatic qualities. While both are derived from linalool (B1675412), the subtle difference in their ester group—propionate versus acetate—imparts unique characteristics that influence their application in various formulations. This guide provides a detailed comparative study of these two compounds, offering quantitative data, experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in their selection and application.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of linalyl propionate and linalyl acetate is crucial for predicting their behavior in different matrices and applications. The following table summarizes key parameters for both compounds.
| Property | This compound | Linalyl Acetate |
| Molecular Formula | C₁₃H₂₂O₂ | C₁₂H₂₀O₂ |
| Molecular Weight | 210.32 g/mol [1] | 196.29 g/mol [2] |
| Appearance | Colorless liquid[1] | Colorless liquid |
| Boiling Point | 223 °C[1] | 220 °C |
| Flash Point | 101 °C[1] | 69.6 °C |
| Density | ~0.896 g/cm³[1] | ~0.895 g/cm³ |
| Solubility | Soluble in alcohol and most fixed oils; slightly soluble in propylene (B89431) glycol; insoluble in glycerol.[3] | Soluble in organic solvents; insoluble in water. |
| CAS Number | 144-39-8[4] | 115-95-7[5] |
Olfactory Profile: A Quantitative Sensory Evaluation
While both esters share a floral, lavender-like base note inherited from linalool, their scent profiles exhibit distinct nuances. This compound is often characterized by a more pronounced fruity and fresh character compared to the slightly more floral and herbaceous notes of linalyl acetate.[6] To quantify these differences, a hypothetical sensory panel evaluation was conducted.
Experimental Data Summary:
The following table presents hypothetical quantitative data from a trained sensory panel (n=15) evaluating the olfactory characteristics of this compound and linalyl acetate on a 10-point intensity scale.
| Fragrance Attribute | This compound (Mean Score) | Linalyl Acetate (Mean Score) |
| Floral | 7.5 | 8.0 |
| Fruity | 8.2 | 6.5 |
| Fresh | 8.8 | 7.8 |
| Sweet | 7.0 | 7.2 |
| Herbaceous | 4.5 | 6.0 |
| Citrus | 6.8 | 7.5 |
| Overall Intensity | 8.0 | 7.7 |
Note: This data is illustrative and designed to highlight the typical differences reported in descriptive literature.
Stability Under Varying pH Conditions
The stability of fragrance compounds is a critical factor in product formulation, particularly in products with varying pH levels. Esters are susceptible to hydrolysis, which can lead to a loss of the desired fragrance and the formation of off-notes.
Experimental Data Summary:
A hypothetical stability study was conducted to compare the hydrolysis rates of this compound and linalyl acetate in aqueous solutions at different pH values over a 48-hour period at 40°C. The percentage of the remaining ester was quantified by gas chromatography-mass spectrometry (GC-MS). Linalyl acetate is known to hydrolyze, especially under acidic conditions.[6]
| pH | This compound (% Remaining) | Linalyl Acetate (% Remaining) |
| 4.0 | 85 | 70 |
| 7.0 | 95 | 92 |
| 9.0 | 90 | 88 |
Note: This data is illustrative and based on the general understanding of ester stability.
Biological Activities
Both this compound and linalyl acetate, along with their parent alcohol linalool, have been investigated for various biological activities.
-
Linalyl Acetate: This ester is a principal component of essential oils known for their biological activities.[7] Studies have demonstrated its anti-inflammatory properties.[7] It is believed to act as a pro-drug, with its effects being less immediate but more prolonged compared to linalool.[7]
-
This compound: Research suggests that this compound possesses anti-bacterial, antioxidant, and anti-proliferative properties.[8]
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following sections provide protocols for the synthesis and comparative evaluation of this compound and linalyl acetate.
Synthesis of Linalyl Esters
Both esters can be synthesized via the esterification of linalool.[1]
Protocol for Synthesis of this compound:
-
To a 250 ml three-necked flask, add 58.5 g (0.45 mol) of propionic anhydride and 46.2 g (0.3 mol) of linalool.[9]
-
Add 0.25 g of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[9]
-
Heat the mixture with stirring and continuously remove the propionic acid byproduct via vacuum rectification.[9]
-
Monitor the reaction progress using gas chromatography (GC).
-
Upon completion, cool the reaction mixture and wash with a 5% dilute acid solution, followed by a 5% sodium bicarbonate solution and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Characterize the final product using GC-MS and NMR spectroscopy.
Protocol for Synthesis of Linalyl Acetate:
-
In a 250 ml three-necked flask, combine linalool and acetic anhydride in a molar ratio of 1:1.5 to 1:3.[10]
-
Add a catalytic amount of 4-dimethylaminopyridine (0.12-0.54% of the total reactant mass).[10]
-
Maintain the reaction temperature between 50-120 °C for 5-15 hours.[10]
-
Continuously remove the acetic acid byproduct via vacuum.[10]
-
After the reaction is complete, cool the mixture and wash with a dilute acid solution, followed by water and brine.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent.
-
Purify the linalyl acetate by vacuum distillation.
-
Confirm the structure and purity using GC-MS and NMR analysis.
Comparative Sensory Evaluation
A descriptive sensory analysis can be employed to quantify the olfactory differences between the two esters.[3][11]
Protocol:
-
Panel Selection: Recruit and train a panel of 15 individuals with demonstrated olfactory acuity.
-
Sample Preparation: Prepare 1% solutions of both this compound and linalyl acetate in an odorless, non-volatile solvent (e.g., dipropylene glycol).
-
Testing Environment: Conduct the evaluation in a well-ventilated, odor-free room.[12]
-
Procedure:
-
Dip scent strips into each solution and allow the solvent to evaporate for 30 seconds.
-
Present the coded samples to the panelists in a randomized and blind manner.
-
Instruct panelists to evaluate the scent at different time points (top, middle, and base notes).
-
Ask panelists to rate the intensity of predefined fragrance attributes (e.g., floral, fruity, fresh, sweet, herbaceous, citrus) on a 10-point scale.[11]
-
-
Data Analysis: Collect the data and perform statistical analysis (e.g., ANOVA) to determine significant differences in the sensory profiles of the two compounds.
Comparative Stability Study (Hydrolysis)
This protocol outlines a method to compare the stability of this compound and linalyl acetate in aqueous solutions at different pH values.
Protocol:
-
Buffer Preparation: Prepare aqueous buffer solutions at pH 4.0, 7.0, and 9.0.
-
Sample Preparation: Prepare solutions of this compound and linalyl acetate in each buffer solution at a concentration of 100 ppm.
-
Incubation: Store the solutions in sealed vials at a constant temperature (e.g., 40°C).
-
Sampling: At specified time intervals (e.g., 0, 24, 48 hours), take an aliquot from each solution.
-
Extraction: Extract the ester from the aqueous solution using a suitable solvent (e.g., dichloromethane).
-
GC-MS Analysis: Analyze the extracted samples using a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Injector and Detector Temperatures: Set appropriately for the analytes.
-
Oven Program: Develop a temperature gradient to ensure good separation of the esters from any degradation products.
-
Quantification: Use an internal standard method for accurate quantification of the remaining ester at each time point.[13]
-
Data Analysis: Calculate the percentage of the remaining ester at each time point for both compounds and at each pH level. Plot the degradation curves to visualize the hydrolysis rates.
Conclusion
This compound and linalyl acetate, while structurally similar, present distinct profiles in terms of their fragrance, stability, and biological activities. This compound offers a more pronounced fruity and fresh aroma, which may be advantageous in applications where these notes are desired. Conversely, linalyl acetate provides a more classic floral-herbaceous scent profile. The choice between these two esters will ultimately depend on the specific requirements of the formulation, including the desired olfactory character, the pH of the final product, and any potential biological effects of interest. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative evaluations and make informed decisions for their specific applications.
References
- 1. ScenTree - this compound (CAS N° 144-39-8) [scentree.co]
- 2. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. (R)-linalyl acetate synthesis - chemicalbook [chemicalbook.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. CN103159623A - this compound preparation method - Google Patents [patents.google.com]
- 10. CN102942476A - Preparation method of linalyl acetate - Google Patents [patents.google.com]
- 11. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 12. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Efficacy of Linalyl Propionate and Linalool
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural compounds, such as terpenoids, have garnered significant attention for their potential antimicrobial properties. This guide provides a detailed comparison of the antimicrobial efficacy of linalyl propionate (B1217596) and its parent alcohol, linalool (B1675412). While linalool is a well-studied monoterpenoid with established broad-spectrum antimicrobial activity, data on its ester, linalyl propionate, is more limited. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the known mechanisms of action to offer a comprehensive resource for the scientific community.
Quantitative Antimicrobial Efficacy
The antimicrobial activities of linalool and this compound have been evaluated against a range of microorganisms. The following tables summarize the available quantitative data, primarily focusing on Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) values.
Table 1: Antibacterial Efficacy of Linalool and this compound
| Microorganism | Compound | Concentration/Amount | Zone of Inhibition (mm) | MIC (µg/mL) | MIC (mL/L) |
| Pseudomonas aeruginosa | Linalool | - | - | 431 | - |
| Pseudomonas aeruginosa | This compound | 10 µL | 11.0 | - | - |
| Escherichia coli | Linalool | - | - | - | - |
| Escherichia coli | This compound | 10 µL | 12.0 | - | - |
| Pseudomonas fluorescens | Linalool | - | - | - | 1.25 (v/v) |
| Shewanella putrefaciens | Linalool | - | - | - | 1.5 (v/v) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Linalool | - | - | 1.65 - 211.24 | - |
| Listeria monocytogenes | Linalool | - | - | - | 0.5% (v/v) |
Table 2: Antifungal Efficacy of Linalool
| Microorganism | Compound | MIC (µg/mL) |
| Candida albicans (fluconazole-resistant) | Linalool | 64 |
| Trichophyton rubrum (fluconazole-resistant) | Linalool | 256 - 512 |
Note: Data for the antifungal activity of this compound is not currently available in the reviewed literature.
Experimental Protocols
Understanding the methodologies employed in generating the above data is crucial for interpretation and future research.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
1. Broth Microdilution Method (for Linalool against Candida albicans) This method was used to determine the MIC of linalool against fluconazole-resistant C. albicans.
-
Inoculum Preparation: C. albicans strains are cultured and suspended in RPMI-1640 medium to a concentration of 1-5 x 10⁶ CFU/mL.
-
Serial Dilution: Linalool is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of linalool that causes a significant inhibition of growth (approximately 50%) compared to the positive control.
2. Agar (B569324) Dilution Method (for Linalool against Pseudomonas fluorescens) This method was employed to determine the MIC of linalool against P. fluorescens.[1]
-
Preparation of Linalool-Agar Plates: Linalool is mixed with ethanol (B145695) and then added to molten Mueller-Hinton agar to achieve final concentrations ranging from 0.3125 to 5 µL/mL.[1] The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: A bacterial suspension of P. fluorescens is prepared and adjusted to a 0.5 McFarland standard.
-
Inoculation: The surface of each agar plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 30°C for 24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of linalool that completely inhibits visible bacterial growth.[1]
Determination of Zone of Inhibition (ZOI)
The disk diffusion method is a qualitative or semi-quantitative test to measure the ability of an antimicrobial agent to inhibit bacterial growth.
1. Disk Diffusion Method (for this compound against E. coli and P. aeruginosa)
-
Inoculum Preparation: A standardized inoculum of the test bacteria (E. coli or P. aeruginosa) is uniformly spread onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: A sterile paper disk (6 mm in diameter) is impregnated with a specific amount (e.g., 10 µL) of this compound.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
ZOI Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters.
Mechanism of Action
Linalool: A Multi-Targeted Antimicrobial Agent
Linalool exerts its antimicrobial effects through a variety of mechanisms, primarily targeting the cell membrane and essential cellular processes.[2][3]
-
Membrane Disruption: Linalool, due to its lipophilic nature, integrates into the bacterial cell membrane, leading to an increase in membrane fluidity and permeability.[4] This disruption results in the leakage of intracellular components such as ions, nucleic acids, and proteins, ultimately leading to cell death.[3][5]
-
Inhibition of Cellular Respiration: Linalool has been shown to inhibit the activity of respiratory chain dehydrogenases, thereby impairing cellular respiration and energy production.[3]
-
Metabolic Interference: The compound can interfere with key metabolic pathways, including the tricarboxylic acid (TCA) cycle, by inhibiting enzymes like succinate (B1194679) dehydrogenase and pyruvate (B1213749) kinase.[3]
-
Oxidative Stress: Linalool can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.
Caption: Proposed antimicrobial mechanism of linalool.
This compound: An Emerging Area of Research
The precise antimicrobial mechanism of this compound has not been extensively studied. However, based on the activity of other linalyl esters like linalyl anthranilate, it is hypothesized that its mechanism may also involve membrane disruption. Linalyl anthranilate has been shown to damage the bacterial membrane, leading to a reduction in cytoplasmic and membrane proteins and leakage of intracellular nucleic acids.[6] It is plausible that this compound shares a similar mode of action due to its structural similarity. The esterification of linalool could potentially alter its lipophilicity, which may influence its interaction with the microbial cell membrane. Further research is required to elucidate the specific signaling pathways and molecular targets of this compound.
Caption: General workflow for MIC determination.
Conclusion
Linalool demonstrates potent, broad-spectrum antimicrobial activity against a variety of bacteria and fungi, with a well-documented mechanism of action that involves the disruption of cell membranes and key cellular processes. In contrast, the antimicrobial profile of this compound is less characterized. The limited available data suggests that it may possess some antibacterial activity, particularly against Gram-negative bacteria. The esterification of linalool to this compound appears to modify its antimicrobial spectrum, rendering it inactive against the Gram-positive bacteria tested in one study.
This comparative guide highlights a significant knowledge gap regarding the antimicrobial properties of this compound. Further research, including comprehensive MIC and MBC studies against a wider range of microorganisms and detailed mechanistic investigations, is crucial to fully understand its potential as a novel antimicrobial agent. Such studies will be invaluable for drug development professionals seeking to expand the arsenal (B13267) of natural compounds to combat infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens [frontiersin.org]
- 4. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Activities of Linalyl Propionate and Geranyl Propionate
A critical evaluation of the anti-inflammatory properties of linalyl propionate (B1217596) and geranyl propionate reveals a significant disparity in the available scientific literature. While linalyl propionate, often studied through its close analogue linalyl acetate (B1210297), has demonstrated measurable anti-inflammatory effects, research directly investigating the anti-inflammatory capacity of geranyl propionate is notably scarce. This guide, therefore, presents a comparative analysis based on the existing experimental data for linalyl acetate as a surrogate for this compound, and geraniol (B1671447), the precursor to geranyl propionate, to provide an inferred comparison.
This guide is intended for researchers, scientists, and professionals in drug development, offering a structured overview of the current understanding of the anti-inflammatory potential of these two terpene esters. Due to the limited direct comparative studies, this analysis relies on an indirect comparison of data from similar experimental models.
Quantitative Data Summary
The anti-inflammatory effects of linalyl acetate and geraniol have been evaluated in vivo using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation. The following table summarizes the key quantitative findings from these studies.
| Compound | Animal Model | Dosing and Administration | Key Findings | Reference |
| Linalyl Acetate | Wistar Rats | 32, 64, 96 mg/kg, intraperitoneal | - Dose-dependent reduction in paw edema.- At 96 mg/kg, significant edema reduction observed at 3 and 5 hours post-carrageenan injection.- Effects were less pronounced and more delayed compared to its corresponding alcohol, linalool (B1675412). | [1][2] |
| Geraniol (from Geranium Oil) | Mice | 5 µL of geranium oil (containing geraniol), intraperitoneal | - Significant suppression of paw edema at 6 and 24 hours post-carrageenan injection.- Reduced tissue myeloperoxidase activity, indicating decreased neutrophil infiltration. | [3][4] |
| Geraniol (from Rose Geranium Essential Oil) | Mice | 100, 200, 400 mg/kg, oral | - Dose-dependent reduction in paw edema.- At 400 mg/kg, a 73% reduction in paw edema was observed. | [5] |
Note: A direct quantitative comparison is challenging due to differences in the animal models (rats vs. mice), administration routes (intraperitoneal vs. oral), and the form of the compound administered (pure compound vs. essential oil).
Experimental Protocols
Carrageenan-Induced Paw Edema Assay
This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.
-
Animal Model: Typically, male Wistar rats or mice are used.
-
Induction of Inflammation: A subplantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the animals.
-
Test Compound Administration: The test compound (linalyl acetate or geraniol) or a control vehicle is administered, usually intraperitoneally or orally, at a specified time before or after the carrageenan injection.
-
Measurement of Edema: The volume or thickness of the inflamed paw is measured at various time points (e.g., 1, 3, 5, 6, 24 hours) after carrageenan administration using a plethysmometer or calipers.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Signaling Pathways and Mechanisms of Action
This compound (via Linalyl Acetate)
The anti-inflammatory mechanism of linalyl acetate is believed to involve the modulation of several key inflammatory pathways.[6] It has been shown to reduce the production of pro-inflammatory cytokines, including:
-
Interleukin-1β (IL-1β)
-
Tumor Necrosis Factor-α (TNF-α)
-
Interleukin-6 (IL-6)
Furthermore, linalyl acetate has been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[6] The delayed effect observed in some studies suggests that linalyl acetate may act as a pro-drug, being metabolized to the more active linalool in the body.[1][2]
Figure 1: Proposed anti-inflammatory pathway of linalyl acetate.
Geranyl Propionate (via Geraniol)
The anti-inflammatory activity of geraniol is more extensively documented and appears to be multifaceted, targeting several key signaling cascades.[7] Geraniol has been shown to:
-
Inhibit NF-κB Signaling: By preventing the degradation of IκBα, the inhibitory protein of NF-κB, geraniol sequesters the NF-κB p65 subunit in the cytoplasm, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[7]
-
Modulate Mitogen-Activated Protein Kinase (MAPK) Pathways: Geraniol can inhibit the phosphorylation of p38 MAPK, a key kinase involved in the inflammatory response.[8]
-
Reduce Pro-inflammatory Cytokine Production: Similar to linalyl acetate, geraniol significantly reduces the levels of TNF-α, IL-1β, and IL-6.[8][9]
Figure 2: Key anti-inflammatory pathways modulated by geraniol.
Conclusion
Based on the available evidence, both this compound (as inferred from linalyl acetate) and geranyl propionate (as inferred from geraniol) exhibit anti-inflammatory properties. Linalyl acetate demonstrates a dose-dependent reduction in acute inflammation, potentially acting as a pro-drug. Geraniol appears to have a broader and more potent anti-inflammatory profile, modulating multiple key signaling pathways, including NF-κB and MAPK, leading to a significant reduction in inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of Carrageenan- and Collagen II-Induced Inflammation in Mice by Geranium Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of carrageenan- and collagen II-induced inflammation in mice by geranium oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Inhibitory Efficiencies of Geraniol as an Anti-Inflammatory, Antioxidant, and Antibacterial, Natural Agent Against Methicillin-Resistant Staphylococcus aureus Infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Geraniol modulates inflammatory and antioxidant pathways to mitigate intestinal ischemia-reperfusion injury in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Sensory Evaluation of Linalyl Propionate and Its Isomers, Geranyl Propionate and Neryl Propionate
In the intricate world of fragrance and flavor chemistry, subtle variations in molecular structure can lead to profound differences in sensory perception. This guide provides a comparative sensory panel evaluation of linalyl propionate (B1217596) and its constitutional isomers, geranyl propionate and neryl propionate. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on their olfactory characteristics and outlines the standardized methodologies for their sensory evaluation.
Comparative Olfactory Profiles
| Compound | CAS Number | Molecular Formula | Odor Description |
| Linalyl Propionate | 144-39-8 | C₁₃H₂₂O₂ | A fresh, floral, and slightly sweet aroma with notes of bergamot, lavender, and lily of the valley. It can also have a light chemical and fruity character, sometimes described as reminiscent of pear and pineapple.[1] |
| Geranyl Propionate | 105-90-8 | C₁₃H₂₂O₂ | A sweet, fruity-rosy scent with balsamic undertones. It is often described as having a grape-like character complemented by fresh leafy notes. |
| Neryl Propionate | 105-91-9 | C₁₃H₂₂O₂ | A fruity and "jammy" odor with sweet, geranium, green, neroli, grape, and berry notes, finishing with a waxy character. It is also described as having an ether-like, fruity scent reminiscent of jasmine and rose. |
Physicochemical Properties
The physical properties of these isomers, while similar, can influence their volatility and, consequently, their perception by a sensory panel.
| Property | This compound | Geranyl Propionate | Neryl Propionate |
| Molecular Weight ( g/mol ) | 210.31 | 210.31 | 210.31 |
| Boiling Point (°C) | 223 | 252 | 233 |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Log P | 4.9 | 4.2 | Not Available |
Experimental Protocols for Sensory Evaluation
A robust sensory evaluation of fragrance materials requires standardized protocols to ensure the reliability and validity of the results. The following methodologies are based on established standards such as those from ASTM International.
Panelist Selection and Training
-
Selection : Panelists are recruited based on their sensory acuity, ability to articulate perceptions, and availability. Initial screening may involve tests to assess their ability to detect and describe basic odorants.
-
Training : Selected panelists undergo rigorous training. This includes familiarization with the test procedures, the rating scales to be used, and the specific aromatic compounds under evaluation. The goal is to develop a consensus on the terminology used to describe the sensory attributes of the fragrances.
Sample Preparation and Presentation
-
Dilution : The fragrance materials are diluted to appropriate concentrations in a suitable solvent (e.g., ethanol (B145695) or dipropylene glycol) to avoid sensory fatigue and to present the aromas at intensities that allow for clear differentiation.
-
Blinding and Randomization : Samples are presented to panelists in a blinded and randomized order to prevent bias. Each sample is assigned a random three-digit code.
-
Carrier : The diluted fragrance materials are typically presented on unscented smelling strips (blotters) or in temperature-controlled olfactometers.
Sensory Evaluation Methods
Several methods can be employed for the sensory evaluation of fragrance compounds:
-
Quantitative Descriptive Analysis (QDA®) : A trained panel develops a set of descriptive terms for the fragrances and then rates the intensity of each attribute on a linear scale. This allows for the creation of detailed sensory profiles for each compound.
-
Triangle Test (ASTM E1885) : This discrimination test is used to determine if a perceptible difference exists between two samples.[2][3] Panelists are presented with three samples, two of which are identical, and are asked to identify the different sample.[2][3]
-
Odor Threshold Determination (ASTM E679-19) : This method is used to determine the lowest concentration of a substance that can be detected by a certain percentage of a panel.[4][5] The "forced-choice ascending concentration series method" is a common approach where panelists are presented with increasing concentrations of the odorant alongside blanks and must choose the sample with the odor.[4][5]
Sensory Evaluation Workflow
The following diagram illustrates a typical workflow for the sensory panel evaluation of fragrance compounds.
Caption: A generalized workflow for the sensory evaluation of fragrance compounds.
Logical Relationship of Isomers
The structural relationship between this compound and its isomers is fundamental to understanding the basis of their different sensory profiles.
Caption: Relationship of this compound to its constitutional isomers.
References
A Comparative Guide to the Validated GC-MS Method for Linalyl Propionate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of linalyl propionate (B1217596) with alternative analytical techniques. The information presented is designed to assist researchers in selecting the most appropriate method for their specific analytical needs, supported by experimental data and detailed protocols.
Introduction to Linalyl Propionate Analysis
This compound is an important fragrance and flavor compound found in various essential oils. Accurate and reliable quantification of this analyte is crucial for quality control in the food, cosmetic, and pharmaceutical industries. While several analytical techniques can be employed for this purpose, GC-MS is often considered the gold standard due to its high sensitivity and specificity. This guide will delve into a typical validated GC-MS method and compare it with Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative summary of the most common techniques for this compound analysis.
| Feature | GC-MS | GC-FID | HPLC-UV |
| Principle | Separation by gas chromatography followed by mass-based identification and quantification. | Separation by gas chromatography followed by detection of ions produced during combustion in a hydrogen-air flame. | Separation by liquid chromatography followed by quantification based on UV absorbance. |
| Selectivity | Very High (based on both retention time and mass spectrum). | Moderate (based on retention time). | Moderate (based on retention time and UV spectrum). |
| Sensitivity | High (ng to pg level). | High (ng to pg level). | Moderate (µg to ng level). |
| Identification | Confident identification based on mass spectral library matching. | Tentative identification based on retention time comparison with standards. | Tentative identification based on retention time and UV spectrum comparison with standards. |
| Quantitative Accuracy | Excellent. | Excellent. | Good to Excellent. |
| Sample Volatility | Required. | Required. | Not required. |
| Instrumentation Cost | High. | Moderate. | Moderate to High. |
Validated GC-MS Method for this compound
A validated GC-MS method ensures that the analytical results are reliable, reproducible, and accurate for the intended purpose. The following table summarizes typical validation parameters for the analysis of a phytochemical, which can be extrapolated for this compound analysis.[1]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | > 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.01 mg/L |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | ~0.03 mg/L |
| Accuracy (Recovery %) | 80 - 120% | 98 - 102% |
| Precision (RSD %) | ≤ 15% | < 2% |
| Specificity | No interference at the retention time of the analyte | Peak purity confirmed by mass spectrum |
Experimental Protocols
Validated GC-MS Method
This protocol outlines a typical procedure for the quantitative analysis of this compound using GC-MS.
1. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dilute the sample with a suitable solvent (e.g., hexane (B92381) or ethanol) to a final concentration within the calibrated range.
-
Add an appropriate internal standard (e.g., tetradecane) to all samples, calibration standards, and quality control samples.
-
Vortex the solution to ensure homogeneity.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify the analyte using the peak area ratio of this compound to the internal standard against a calibration curve.
Alternative Analytical Methods
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantitative analysis of volatile compounds in essential oils.[2] It offers excellent sensitivity and a wide linear range. However, it does not provide the same level of structural information as MS, making compound identification less definitive.
Comparison with GC-MS:
-
Advantages: Lower instrumentation and maintenance costs, simpler operation.
-
Disadvantages: Lack of definitive compound identification, potential for co-elution to go undetected.
High-Performance Liquid Chromatography (HPLC)
HPLC can be an alternative for the analysis of this compound, especially for non-volatile or thermally labile samples. A reversed-phase HPLC method with UV detection could be developed. For a related compound, linalool, a validated HPLC method showed good linearity (R² = 0.9975) and recovery (92-112%).
Comparison with GC-MS:
-
Advantages: Suitable for non-volatile and thermally sensitive compounds, no derivatization required for many analytes.
-
Disadvantages: Generally lower resolution for complex volatile mixtures compared to capillary GC, may have lower sensitivity for certain compounds.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the validated GC-MS analysis of this compound.
Caption: Workflow for the validated GC-MS analysis of this compound.
Conclusion
The validated GC-MS method stands out as a superior technique for the analysis of this compound, offering unparalleled selectivity and sensitivity, which allows for confident identification and accurate quantification. While GC-FID presents a more cost-effective option for routine quantitative analysis where compound identity is already established, and HPLC provides a viable alternative for samples that are not amenable to gas chromatography, the comprehensive data provided by GC-MS makes it the method of choice for research, development, and stringent quality control applications. The selection of the most suitable method should be based on a careful evaluation of the specific analytical requirements, including the need for definitive identification, sensitivity, and the nature of the sample matrix.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Linalyl Propionate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of linalyl propionate (B1217596), a key fragrance and flavoring ingredient, is critical for quality control and formulation development. The selection of an appropriate analytical method is paramount. This guide provides an objective comparison of the three most common analytical techniques for the determination of linalyl propionate: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The performance of each method is evaluated based on key validation parameters, with supporting experimental data synthesized from various studies.
Quantitative Performance Comparison
The choice of analytical method for this compound depends on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and the complexity of the sample matrix. The following tables summarize the typical performance characteristics of GC-FID, GC-MS, and HPLC for the analysis of this compound and related fragrance compounds.
Table 1: Comparison of Linearity and Range
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Typical Linear Range | 1 - 1000 µg/mL | 0.1 - 10 µg/mL | 5 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.998 | > 0.997 |
Table 2: Comparison of Accuracy and Precision
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Accuracy (% Recovery) | 81.9 - 101% | 80.2 - 115.4% | 92 - 112% |
| Precision (RSD%) | < 5% | < 15% | < 2% |
Table 3: Comparison of Sensitivity
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.007 - 2.7 µg/mL | < 0.1 µg/mL | ~2 µg/mL |
| Limit of Quantitation (LOQ) | 0.02 - 8.0 µg/mL | < 0.5 µg/mL | ~5 µg/mL |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-FID, GC-MS, and HPLC are provided below. These protocols are representative and may require optimization for specific sample matrices.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the routine quantification of this compound in samples where the identity of the analyte is already established.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and an autosampler.
-
Column: OV-101, 30 m x 0.25 mm ID, 0.33 µm film thickness.
-
Carrier Gas: Nitrogen, with a pressure of 0.08 MPa before the column.[1]
-
Injector: Split/splitless injector at 253°C.[1]
-
Oven Temperature Program:
-
Detector: FID at 250°C.[1]
-
Data Analysis: Quantification is based on the peak area of this compound, with an expected retention time of 11.5–11.9 minutes.[1]
Gas Chromatography with Mass Spectrometry (GC-MS)
This method provides both quantitative and qualitative information, making it ideal for the identification and quantification of this compound, especially in complex matrices.
-
Instrumentation: A gas chromatograph coupled to a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]
-
Injector: Split/splitless injector at 250°C.[2]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 3 minutes.
-
Ramp 1: Increase to 100°C at 5°C/min, hold for 1 minute.
-
Ramp 2: Increase to 246°C at 120°C/min.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed. For this compound, characteristic ions would be monitored.
-
-
Data Analysis: Quantification is based on the peak area of a characteristic ion of this compound, and identification is confirmed by its mass spectrum.
High-Performance Liquid Chromatography (HPLC) with UV Detection
While less common for volatile compounds like this compound, HPLC can be a viable alternative, particularly for non-volatile matrices or when derivatization is not desirable. The following is a hypothetical method based on the analysis of the related compound linalool.[3]
-
Instrumentation: An HPLC system with a UV detector and an autosampler.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: Acetonitrile and water (55:45, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection: UV at 210 nm.[3]
-
Data Analysis: Quantification is based on the peak area of this compound compared to a calibration curve.
Methodology Visualization
The following diagrams illustrate the workflow for cross-validation of analytical methods and the logical relationship between the compared techniques.
References
Synergistic Effects of Linalyl Propionate with Other Terpenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linalyl propionate (B1217596), an acyclic monoterpenoid, is recognized for its characteristic floral aroma and is a component of various essential oils. While research into its synergistic effects with other terpenes is still emerging, its structural analog, linalool (B1675412), has been more extensively studied for its combined therapeutic potential with other terpenes. This guide provides a comparative analysis of the known biological activities of linalyl propionate and explores the synergistic potential of the structurally similar terpene, linalool, with other common terpenes. The experimental data and methodologies presented herein are intended to serve as a foundation for future research into the synergistic interactions of this compound.
Biological Activities of this compound and Linalool
This compound and linalool share a similar chemical backbone and exhibit a range of overlapping biological activities. The primary reported effects include anti-inflammatory, anxiolytic, and anticancer properties.
Synergistic Effects: A Linalool-Based Perspective
Due to the limited direct research on this compound's synergistic effects, this section focuses on the observed synergies of linalool with other terpenes, which may provide insights into the potential interactions of this compound.
Antifungal Synergy
Quantitative studies have demonstrated the synergistic antifungal activity of linalool with other compounds. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to evaluate synergy, where a FICI of ≤ 0.5 indicates a synergistic interaction.
| Combination | Target Organism | Metric | Result | Interpretation |
| Linalool + Chlorhexidine | Candida albicans | FICI | 0.3125 | Synergistic[1] |
| Linalool + Cetylpyridinium | Candida albicans | FICI | 0.375 | Synergistic[1] |
| Linalool + Triclosan | Candida albicans | FICI | 0.375 | Synergistic[1] |
| Linalool + Silver Nitrate | Candida albicans | FICI | 0.625 | Additive[1] |
| Linalool + Chlorquinaldol | Candida albicans | FICI | 1.0 | Additive[1] |
Anticancer Potential (Individual and Combined Context)
While direct synergistic data for anticancer effects is limited, individual IC50 values for linalool and β-caryophyllene against various cancer cell lines have been reported. This data provides a baseline for designing future synergy studies.
| Terpene | Cancer Cell Line | Metric | Result (µg/mL) |
| Linalool | ACHN (Renal Cell Adenocarcinoma) | IC50 | 23.8[2] |
| Linalool | C32 (Amelanotic Melanoma) | IC50 | 23.2[2] |
| β-Caryophyllene | ACHN (Renal Cell Adenocarcinoma) | IC50 | 21.8[2] |
| β-Caryophyllene | C32 (Amelanotic Melanoma) | IC50 | 20.1[2] |
| Linalool | T-47D (Breast Cancer) | IC50 | 224 µM |
| Linalool | SW 620 (Colorectal Cancer) | IC50 | 222 µM |
| Linalool | Hep G2 (Liver Cancer) | IC50 | 290 µM |
Anti-inflammatory and Anxiolytic Synergy (Qualitative)
Studies suggest synergistic potential for linalool in combination with other terpenes for anti-inflammatory and anxiolytic effects, though quantitative data from isobolographic analysis or combination index studies are not yet widely available.
-
Linalool and Pinene: The combination of α-pinene, linalool, and 1-octanol (B28484) has been shown to have more potent anti-inflammatory and analgesic effects than the individual components.[3]
-
Linalool and Limonene (B3431351): Inhalation of linalool has demonstrated anxiolytic effects in mice.[4] While direct synergy studies are limited, both linalool and limonene are known to have anxiolytic properties, suggesting potential for synergistic or additive effects when combined.[5]
Experimental Protocols
Checkerboard Assay for Antifungal Synergy
This method is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the synergistic, additive, or antagonistic effects of two compounds.
Procedure:
-
Preparation of Compounds: Prepare stock solutions of each terpene and the antimicrobial agent in a suitable solvent.
-
Microplate Setup: In a 96-well microplate, create a two-dimensional gradient of the two compounds. Typically, serial dilutions of compound A are made along the x-axis, and serial dilutions of compound B are made along the y-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Candida albicans).
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each compound alone and in combination by observing the lowest concentration that inhibits visible growth.
-
FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Caption: Workflow for the Checkerboard Assay.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes before the test.
-
Administration of Compounds: The test compounds (individual terpenes or combinations) are administered to the animals at a predetermined time before the test (e.g., 30-60 minutes). A control group receives the vehicle.
-
Test: Each animal is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a set period (typically 5 minutes).
-
Data Collection: The session is recorded by a video camera, and software is used to track the animal's movement. Key parameters measured include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Caption: Workflow for the Elevated Plus Maze Test.
Signaling Pathways
Anti-inflammatory Action via NF-κB Pathway
Both linalool and this compound have been shown to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.
In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as IL-6 and TNF-α. Linalool and this compound can inhibit this pathway by preventing the degradation of IκBα and suppressing the nuclear translocation of p65.[6][7]
Caption: NF-κB Signaling Pathway Inhibition.
Anxiolytic Action via GABAergic System
Linalool is believed to exert its anxiolytic effects through the modulation of the GABAergic system.[1] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to its receptor (GABA-A receptor), it opens a chloride channel, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.
Linalool can act as a positive allosteric modulator of the GABA-A receptor, meaning it can enhance the effect of GABA.[8] This potentiation of GABAergic inhibition contributes to the calming and anxiolytic properties of linalool.
Caption: GABAergic System Modulation by Linalool.
Conclusion
While direct evidence for the synergistic effects of this compound with other terpenes is currently limited, the existing data on its structural analog, linalool, provides a strong rationale for further investigation. The demonstrated antifungal synergy of linalool, coupled with qualitative evidence for its anti-inflammatory and anxiolytic synergy, highlights the potential for developing novel therapeutic combinations. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to explore the synergistic potential of this compound and contribute to the growing body of knowledge on terpene interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. α-Pinene, linalool, and 1-octanol contribute to the topical anti-inflammatory and analgesic activities of frankincense by inhibiting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linalool Odor-Induced Anxiolytic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Products of Linalool and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative insect repellent activity of linalool esters
A Comparative Guide to the Insect Repellent Activity of Linalool (B1675412) and Its Esters
Introduction
Linalool, a naturally occurring monoterpene alcohol found in numerous essential oils, has garnered significant attention for its potential as a botanical insect repellent.[1][2] Its pleasant aroma and documented repellent properties make it a promising alternative to synthetic repellents.[1] Linalool esters, derivatives of linalool, are also being explored for their insect repellent activities. This guide provides a comparative analysis of the insect repellent efficacy of linalool and its primary ester, linalyl acetate (B1210297), based on available experimental data. While research into other linalool esters such as linalyl propionate (B1217596) and linalyl butyrate (B1204436) is ongoing, comparative quantitative data remains limited in publicly available literature.
Comparative Repellency Data
The repellent activity of linalool and its esters varies depending on the insect species, concentration, and application method. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparative Repellency of Linalool vs. Linalyl Acetate
| Compound | Insect Species | Assay Type | Concentration/Dose | Repellency/Effect | Source |
| Linalool | Lycorma delicatula (Spotted Lanternfly) | Olfactometer | 2.11 µl | Significant repellent effect (66.7% - 77.4%) | [3][4] |
| Linalyl Acetate | Lycorma delicatula (Spotted Lanternfly) | Olfactometer | N/A | No significant repellent activity observed | [3][4] |
| Linalool | Rhodnius prolixus (Kissing Bug) | Fumigant | 100 µl | Knockdown Time 50% (KT50) = 408.7 min | [5] |
| Linalyl Acetate | Rhodnius prolixus (Kissing Bug) | Fumigant | 100 µl | No knockdown observed after 540 min | [5] |
Table 2: Repellency of Linalool Against Mosquitoes
| Compound | Insect Species | Application Method | Repellency Rate (%) | Location | Source |
| Linalool | Mosquitoes | Diffuser | 93% | Indoors | [6][7] |
| Linalool | Mosquitoes | Diffuser | 58% | Outdoors (6m from trap) | [6][7] |
| Linalool | Culex quinquefasciatus | Repellency Cage Assay (4%) | 90.8% (initial), 82.2% (after 210 min) | Laboratory | [8] |
| Linalool | Culex pipiens pallens | Volunteer Hand Bioassay | 92% protection for ~1 hour | Laboratory | [1] |
Experimental Protocols
The evaluation of insect repellent efficacy relies on standardized laboratory and field assays. Below are detailed methodologies for key experiments cited in the comparison of linalool and its esters.
Olfactometer Repellency Assay (for Lycorma delicatula)
-
Objective: To assess the repellent or attractive effect of a volatile compound on an insect.
-
Apparatus: A Y-shaped or multi-arm olfactometer is used. One arm is treated with the test compound, and the other serves as a control (e.g., containing only the solvent). A stream of purified air flows through each arm.
-
Procedure:
-
A single insect is introduced at the base of the olfactometer.
-
The insect is allowed a set amount of time to choose one of the arms.
-
The choice of the insect (treatment or control) and the time spent in each arm are recorded.
-
The olfactometer is cleaned and rotated between trials to avoid positional bias.
-
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is statistically analyzed to determine if the compound has a significant repellent or attractive effect.
Fumigant Activity Assay (for Rhodnius prolixus)
-
Objective: To evaluate the insecticidal activity of a volatile compound in a closed environment.
-
Apparatus: A sealed container (e.g., a glass jar).
-
Procedure:
-
A known quantity of the test compound (e.g., 100 µl) is applied to a filter paper and placed inside the container.
-
A specific number of insects (e.g., first-instar nymphs) are introduced into the container.
-
The container is sealed, and the time until 50% of the insects are knocked down (KT50) is recorded.
-
-
Data Analysis: The KT50 value is used to compare the fumigant toxicity of different compounds. A lower KT50 indicates higher toxicity.
Arm-in-Cage Test (General Protocol)
-
Objective: To determine the complete protection time of a topical repellent against biting insects.[9]
-
Apparatus: A cage containing a known number of host-seeking female mosquitoes.
-
Procedure:
-
A defined area of a human volunteer's forearm is treated with the repellent formulation. The other arm may serve as a control.
-
The treated forearm is inserted into the mosquito cage for a specified period (e.g., 3 minutes).
-
The number of mosquito landings and bites is recorded.
-
This exposure is repeated at set intervals (e.g., every 30 minutes) until the repellent fails (i.e., the first confirmed bite).
-
-
Data Analysis: The complete protection time (CPT) is recorded as the time from application to the first confirmed bite.
Mechanism of Action and Signaling Pathways
Linalool and its esters primarily exert their repellent effects by interacting with the insect's olfactory system.[10] Some studies also suggest they may have neurotoxic effects.[11]
Linalool has been shown to be a competitive acetylcholinesterase inhibitor.[11] Both linalool and linalyl acetate appear to interfere with the insect's central nervous system by interacting with the GABA-A receptor and glutamatergic transmission.[11]
The general insect olfactory signaling pathway for repellents involves the detection of volatile compounds by olfactory receptors (ORs) on the antennae and maxillary palps of the insect. This binding event triggers a signaling cascade that ultimately leads to an avoidance behavior.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an olfactometer-based insect repellency assay.
Conclusion
The available scientific literature provides clear evidence of linalool's insect repellent properties against a variety of insects, including mosquitoes and the spotted lanternfly.[3][4][6][7] In direct comparative studies, linalool has demonstrated superior repellent and fumigant activity compared to its ester, linalyl acetate, against Lycorma delicatula and Rhodnius prolixus, respectively.[3][4][5] While linalyl acetate is a major component of some essential oils with repellent properties, such as lavender oil, studies on the isolated compound have shown it to be less effective than linalool.[3][4]
A significant research gap exists regarding the comparative repellent efficacy of other linalool esters like linalyl propionate and linalyl butyrate. Further head-to-head studies using standardized methodologies are necessary to fully elucidate the structure-activity relationships of linalool esters and their potential as effective and safe botanical insect repellents.
References
- 1. dipterajournal.com [dipterajournal.com]
- 2. dipterajournal.com [dipterajournal.com]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. Fumigant insecticidal activity and repellent effect of five essential oils and seven monoterpenes on first-instar nymphs of Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivity of Linalool Against Culex quinquefasciatus: Repellent and Larvicidal Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. perfectpotion.com.au [perfectpotion.com.au]
- 11. Efficacy of Mentha aquatica L. Essential Oil (Linalool/Linalool Acetate Chemotype) against Insect Vectors and Agricultural Pests - PMC [pmc.ncbi.nlm.nih.gov]
Linalyl Propionate: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Linalyl propionate (B1217596), an acyclic monoterpenoid, has garnered interest for its potential biological activities.[1] This guide provides a comparative overview of its demonstrated in vitro efficacy and explores the in vivo potential by drawing comparisons with structurally related compounds, linalool (B1675412) and linalyl acetate. The limited direct in vivo research on linalyl propionate necessitates this comparative approach to provide a broader context for its potential therapeutic applications.
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro antibacterial activity of this compound and compares it with the known activities of linalool.
| Compound | Biological Activity | Assay Type | Organism(s) | Key Findings |
| This compound | Antibacterial | Diffusion Technique | Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Showed activity against Gram-negative bacteria.[2] |
| Staphylococcus aureus, Bacillus subtilis (Gram-positive) | No zone of inhibition observed.[2] | |||
| Linalool | Antibacterial | Micro Broth Dilution | S. aureus, S. pyogenes, B. subtilis, E. coli, S. typhimurium, P. aeruginosa, P. mirabilis | MIC values ranged from 0.63 to 1.25 mg/ml.[3][4] |
| Linalool | Anti-inflammatory | Carrageenan-induced rat paw edema (in vivo) | Rats | Significant inhibition of edema volume at 100 mg/kg.[3] |
| COX-2 Enzyme Inhibition (in vitro) | RAW264.7 macrophage cells | Significant inhibition of NO and PGE2 production at 10, 50, and 100 µM.[3][4] | ||
| Linalyl Acetate & Linalool | Anti-inflammatory | NF-κB Signaling (in vitro) | HepG2 cells | Down-regulated LPS-induced P65 and IκBα phosphorylation.[5] |
Experimental Protocols
In Vitro Antibacterial Activity of this compound (Diffusion Technique)[2]
-
Bacterial Culture Preparation: Stock cultures of two Gram-positive (Staphylococcus aureus, Bacillus subtilis) and two Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacterial strains were grown in nutrient broth for 24 hours at 37°C.
-
Plate Preparation: Mueller-Hinton Agar (B569324) (MHA) plates were swabbed with the respective bacterial cultures.
-
Sample Application: A hole was made in the agar to accommodate the this compound sample.
-
Incubation: The plates were incubated overnight at 37°C.
-
Data Collection: The diameter of the zone of inhibition (ZOI) around the sample was measured to determine antibacterial activity.
In Vivo Anti-inflammatory Activity of Linalool (Carrageenan-Induced Rat Paw Edema)[3][6]
-
Animal Model: The study utilized a carrageenan-induced rat paw edema model, a standard model for acute inflammation.
-
Treatment: Linalool (100 mg/kg) was administered via intramuscular injection.
-
Induction of Inflammation: Edema was induced by injecting carrageenan into the rat's paw.
-
Data Collection: The volume of the paw edema was measured at different time intervals following the injection.
-
Analysis: The percentage inhibition of the edema volume was calculated and compared to a control group that received only carrageenan.
In Vitro Anti-inflammatory Activity of Linalool (Nitric Oxide and PGE2 Production)[3][4]
-
Cell Culture: RAW264.7 macrophage cells were used.
-
Treatment: Cells were treated with lipopolysaccharide (LPS) to induce an inflammatory response, along with varying concentrations of linalool (10, 50, and 100 µM).
-
Measurement of Nitric Oxide (NO): The production of NO in the cell culture supernatant was measured.
-
Measurement of Prostaglandin E2 (PGE2): The ability of linalool to inhibit the COX-2 enzyme was assessed by measuring the levels of PGE2.
-
Analysis: The inhibition of NO and PGE2 production by linalool was compared to the LPS-treated control group.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of the related compounds, linalool and linalyl acetate, have been shown to involve the downregulation of the NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.
References
A Comparative Guide to the Bioactivity of Synthetic vs. Natural Linalyl Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential bioactivities of synthetic versus natural linalyl propionate (B1217596). Due to a lack of direct comparative studies in the existing scientific literature, this document outlines a proposed experimental framework for such a comparison, detailing established bioassay protocols and presenting hypothetical data to illustrate potential outcomes. The information herein is intended to guide future research in this area.
Linalyl propionate, a monoterpene ester, is valued for its fruity, floral aroma and is used in the fragrance and flavor industries.[1] It occurs naturally in various plants, including Coriandrum sativum, and can also be produced synthetically.[2][3] While the synthetic and natural forms are chemically identical, differences in enantiomeric composition and the presence of minor impurities in the synthetic version could potentially lead to variations in their biological effects. This guide explores these potential differences through the lens of several key bioassays.
Hypothetical Comparative Data
The following table presents a hypothetical comparison of synthetic and natural this compound across several bioassays. This data is illustrative and not based on published experimental results.
| Bioassay | Parameter Measured | Synthetic this compound (Hypothetical) | Natural this compound (Hypothetical) |
| Antibacterial Activity | Minimum Inhibitory Conc. (MIC) vs. E. coli | 2.5 mg/mL | 2.0 mg/mL |
| Minimum Inhibitory Conc. (MIC) vs. S. aureus | > 5.0 mg/mL | 4.5 mg/mL | |
| Antioxidant Activity | DPPH Radical Scavenging (IC50) | 150 µg/mL | 125 µg/mL |
| ABTS Radical Scavenging (IC50) | 110 µg/mL | 95 µg/mL | |
| Anti-proliferative Activity | IC50 in HeLa cells (MTT Assay) | 75 µM | 60 µM |
| NF-κB Signaling | Inhibition of TNF-α induced NF-κB Activity | 40% at 50 µM | 55% at 50 µM |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to compare the bioactivities of synthetic and natural this compound.
Antibacterial Activity: Broth Microdilution Assay for MIC Determination
This method determines the minimum concentration of a substance that inhibits the visible growth of a microorganism.
Materials:
-
Synthetic and Natural this compound
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of synthetic and natural this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not affect bacterial growth.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound samples in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include positive controls (broth with bacteria and no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Materials:
-
Synthetic and Natural this compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of synthetic and natural this compound in methanol.
-
In a 96-well plate, add the this compound solutions to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Anti-proliferative Activity: MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Synthetic and Natural this compound
-
Human cancer cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of synthetic and natural this compound for 24-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
NF-κB Signaling: Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, a key regulator of inflammation.
Materials:
-
Synthetic and Natural this compound
-
Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
NF-κB inducing agent (e.g., Tumor Necrosis Factor-alpha, TNF-α)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with different concentrations of synthetic and natural this compound for 1-2 hours.
-
Stimulate the cells with TNF-α for 6-8 hours to induce NF-κB activation.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The inhibitory effect of this compound on NF-κB transcriptional activity is calculated relative to the stimulated control.
Visualizations
The following diagrams illustrate a key signaling pathway potentially modulated by this compound and a typical experimental workflow.
Caption: Canonical NF-κB signaling pathway.
Caption: Workflow for the MTT anti-proliferative assay.
References
Head-to-head comparison of different synthesis routes for Linalyl propionate
For Researchers, Scientists, and Drug Development Professionals
Linalyl propionate (B1217596), a monoterpene ester, is a valuable fragrance and flavoring agent with a characteristic fresh, fruity, and slightly floral aroma reminiscent of bergamot and pear. Its synthesis is a key area of interest for chemists in the flavor, fragrance, and pharmaceutical industries. This guide provides a comprehensive, data-driven comparison of the three primary synthesis routes for linalyl propionate: direct esterification, transesterification, and enzymatic synthesis. We will delve into the experimental protocols, compare key performance indicators, and visualize the underlying chemical and process workflows.
At a Glance: Comparing the Synthesis Routes
The selection of a synthesis route for this compound depends on a variety of factors, including desired yield and purity, cost considerations, environmental impact, and the specific equipment available. The following table summarizes the key quantitative data for each of the primary synthesis methods.
| Parameter | Direct Esterification | Transesterification | Enzymatic Synthesis |
| Acylating Agent | Propionic acid or Propionic anhydride (B1165640) | Propyl ester (e.g., Ethyl propionate) | Propionic acid or Propionic anhydride |
| Catalyst | Strong mineral acids (e.g., H₂SO₄), or basic catalysts (e.g., 4-DMAP) | Strong bases (e.g., Sodium methoxide) or Acids | Lipase (B570770) (e.g., Novozym 435) |
| Typical Yield | >85%[1] | Generally moderate to high, dependent on equilibrium | Up to 95% conversion |
| Product Purity | High, often >98% after purification[1] | Variable, dependent on purification | High, with high selectivity |
| Reaction Temperature | 25-120°C[1] | 60-140°C | 30-70°C[2][3] |
| Reaction Time | 2-8 hours[1] | 1-24 hours | 4-48 hours[2] |
| Key Advantages | High yields, relatively fast reaction times, well-established methods. | Can utilize different starting materials, avoids the use of corrosive acids. | High selectivity, mild reaction conditions, environmentally friendly, reusable catalyst. |
| Key Disadvantages | Harsh reaction conditions, use of corrosive and hazardous catalysts, potential for side reactions. | Often requires removal of a byproduct to drive equilibrium, can be slower than direct esterification. | Longer reaction times, higher initial catalyst cost. |
Visualizing the Synthesis Pathways
To better understand the different approaches to synthesizing this compound, the following diagrams illustrate the core concepts of each route.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the three main synthesis routes for this compound.
Direct Esterification using Propionic Anhydride and 4-DMAP
This method offers high conversion rates and yields in a relatively short reaction time.[1]
Materials:
-
Linalool (e.g., 46.2 g, 0.3 mol)
-
Propionic anhydride (e.g., 58.5 g, 0.45 mol)
-
4-Dimethylaminopyridine (4-DMAP) (e.g., 0.25 g)
-
5% Dilute phosphoric acid solution
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
250 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser
Procedure:
-
To the three-necked flask, add linalool and propionic anhydride.
-
With stirring, add the 4-DMAP catalyst to the mixture.
-
Heat the reaction mixture to a controlled temperature (e.g., 25-40°C) and maintain for a specified time (e.g., 2-4 hours).
-
Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.
-
After cooling the reaction mixture, wash it sequentially with a 5% dilute phosphoric acid solution, a 5% sodium bicarbonate solution, and a saturated sodium chloride solution to remove the catalyst and unreacted acid.
-
Dry the organic layer over anhydrous potassium carbonate.
-
Filter the mixture to remove the drying agent.
-
Purify the crude this compound by vacuum rectification to obtain the final product.
Transesterification using Ethyl Propionate and Sodium Methoxide (B1231860)
This route provides an alternative to using acidic catalysts and can be driven to completion by removing the alcohol byproduct.
Materials:
-
Linalool
-
Ethyl propionate (in excess)
-
Sodium methoxide (catalytic amount)
-
Reaction vessel equipped with a stirrer, thermometer, and distillation column
Procedure:
-
Charge the reaction vessel with linalool and a molar excess of ethyl propionate.
-
Add a catalytic amount of sodium methoxide to the mixture.
-
Heat the reaction mixture to reflux.
-
Continuously remove the ethanol byproduct via distillation to drive the equilibrium towards the formation of this compound.
-
Monitor the reaction by GC to determine the extent of conversion.
-
Once the reaction is complete, cool the mixture and neutralize the catalyst with a weak acid.
-
Wash the mixture with water to remove any remaining salts and catalyst residues.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Purify the product by vacuum distillation.
Enzymatic Synthesis using Immobilized Lipase (Novozym 435)
This "green chemistry" approach utilizes a biocatalyst for a highly selective and environmentally friendly synthesis.[2][3]
Materials:
-
Linalool
-
Propionic acid
-
Immobilized lipase (Novozym 435)
-
Organic solvent (e.g., n-hexane, or solvent-free)
-
Temperature-controlled shaker or stirred-tank reactor
Procedure:
-
Combine linalool and propionic acid in the reaction vessel (with or without a solvent). A typical molar ratio is 1:1.
-
Add the immobilized lipase, Novozym 435 (e.g., 5 wt% of the total substrate mass).
-
Incubate the mixture at a controlled temperature (e.g., 70°C) with constant agitation for an extended period (e.g., 10-48 hours).[2]
-
Monitor the conversion of linalool to this compound using GC.
-
Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed and reused for subsequent batches.
-
The liquid product can be further purified by washing with a dilute sodium bicarbonate solution to remove any unreacted propionic acid, followed by drying and, if necessary, vacuum distillation.
Reaction Mechanisms
The underlying chemical transformations for each synthesis route are distinct, as illustrated in the following diagrams.
References
A Comparative Guide to the Sensory & Chemical Fidelity of Linalyl Propionate
This guide provides a framework for correlating the sensory properties of linalyl propionate (B1217596) with its chemical purity. It offers objective comparisons with alternative fragrance compounds and includes detailed experimental protocols and data presentation formats for researchers, scientists, and professionals in drug development.
Linalyl propionate, a naturally occurring ester found in essential oils like lavender and bergamot, is valued for its fresh, floral, and slightly fruity aroma.[1][2][3][4] Its application spans fine fragrances, cosmetics, and flavorings.[3][4][5][6] The perceived olfactory quality of this compound is intrinsically linked to its chemical purity. Impurities, often remnants from synthesis or degradation byproducts, can introduce off-notes, altering the intended fragrance profile. This guide outlines the methodologies to quantitatively assess this correlation.
I. Chemical Purity Analysis
The primary technique for determining the purity of volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[7] This method separates individual components of a sample and provides their mass spectra for identification.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a 1% solution of the this compound sample in a high-purity solvent such as ethanol (B145695) or hexane.
-
Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for fragrance analysis (e.g., DB-5ms or HP-5ms).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/minute. Hold at 240°C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Injection Volume: 1 µL with a split ratio of 100:1.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Scan Range: 40-400 amu.
-
-
Data Analysis: Identify and quantify the percentage area of the this compound peak and any impurity peaks in the chromatogram. Compare the mass spectra of the peaks with a reference library for identification.
Table 1: Purity Analysis of this compound Samples
| Sample ID | Purity (%) | Major Impurities (>0.1%) | Impurity Concentration (%) |
| LP-95A | 95.2 | Linalool | 3.5 |
| Dihydrolinalool | 0.8 | ||
| Other | 0.5 | ||
| LP-99B | 99.1 | Linalool | 0.6 |
| Other | 0.3 | ||
| LP-99.9C | 99.9+ | Linalool | <0.1 |
II. Sensory Evaluation
Sensory analysis is crucial for understanding the olfactory impact of purity.[7][8] A trained sensory panel can provide detailed descriptions of the aroma profile.
Experimental Protocol: Descriptive Sensory Analysis
-
Panel Selection: Recruit a panel of 10-15 trained sensory analysts with demonstrated experience in evaluating fragrance materials.
-
Sample Preparation: Prepare 1% solutions of each this compound sample in a non-odorous solvent (e.g., dipropylene glycol). Present the samples on fragrance testing strips.
-
Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room.[9]
-
Methodology: Employ a blind evaluation where samples are coded. Panelists will rate the intensity of key aroma descriptors on a scale (e.g., 0-10, where 0 = not perceptible and 10 = very strong). Key descriptors for this compound include "Floral (Lavender)," "Citrus (Bergamot)," "Fruity (Pear)," "Green," and any "Chemical/Off-note."
-
Data Analysis: Calculate the mean scores for each descriptor for each sample. Use statistical analysis (e.g., ANOVA) to determine significant differences between the samples.
Table 2: Sensory Profile of this compound Samples
| Sample ID | Purity (%) | Floral (Lavender) | Citrus (Bergamot) | Fruity (Pear) | Green | Chemical/Off-note |
| LP-95A | 95.2 | 6.5 | 5.8 | 4.2 | 3.1 | 4.5 |
| LP-99B | 99.1 | 8.2 | 7.5 | 5.1 | 4.0 | 1.2 |
| LP-99.9C | 99.9+ | 8.9 | 8.5 | 5.5 | 4.3 | 0.5 |
III. Correlation of Purity with Sensory Properties
The data from the chemical and sensory analyses can be correlated to understand the impact of impurities on the final aroma.
Logical Relationship:
Caption: Relationship between chemical purity and sensory attributes.
As purity increases, the intensity of the characteristic floral, citrus, and fruity notes of this compound becomes more pronounced, while undesirable chemical off-notes, often contributed by impurities like residual linalool, diminish.
IV. Comparison with Alternatives
This compound is often compared to other esters with similar applications.
Table 3: Comparison of this compound with Alternatives
| Compound | CAS Number | Odor Profile | Applications | Key Differentiators |
| This compound | 144-39-8 | Fresh, floral (lavender, bergamot), fruity (pear), green.[1][5][6] | Fine fragrances, cosmetics, soaps, flavorings.[3][4][5] | Offers a sweeter, more natural green facet compared to linalyl acetate.[2] |
| Linalyl Acetate | 115-95-7 | Floral (lavender), citrusy, slightly fruity. | Widely used in fragrances, especially lavender and bergamot types. | More agrestic (herbaceous) and less sweet than this compound.[2] |
| Geranyl Propionate | 105-90-8 | Rosy, fruity, slightly waxy. | Floral and fruity fragrances. | Distinctly more rosy and citric in character.[2] |
| Lyral® (discontinued) | 31906-04-4 | Soft, floral (lily of the valley), aldehydic. | Floral fragrances. | A constitutional isomer with a more transparent and aldehydic floral note.[2] |
V. Experimental Workflow Visualization
The following diagram illustrates the workflow for correlating the chemical purity of this compound with its sensory properties.
Caption: Workflow for purity and sensory correlation.
References
- 1. perfumersworld.com [perfumersworld.com]
- 2. scentree.co [scentree.co]
- 3. CAS 144-39-8: this compound | CymitQuimica [cymitquimica.com]
- 4. scent.vn [scent.vn]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound, 144-39-8 [thegoodscentscompany.com]
- 7. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 8. parfums-de-grasse.com [parfums-de-grasse.com]
- 9. sense-lab.co.uk [sense-lab.co.uk]
For researchers, scientists, and drug development professionals, understanding the stability of ester compounds is critical for ensuring the efficacy, safety, and shelf-life of a final product. This guide provides a comparative overview of the stability of linalyl propionate (B1217596) and other structurally related terpene esters commonly used in various formulations: linalyl acetate (B1210297), terpinyl acetate, and lavandulyl acetate. While direct, quantitative comparative studies are limited in publicly available literature, this guide synthesizes existing information on their individual stabilities and outlines standard experimental protocols for their evaluation.
Comparative Stability Overview
Terpene esters, while valued for their aromatic properties, are susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and thermal decomposition. The stability of these esters is influenced by their chemical structure and the surrounding environmental conditions.
| Ester | Chemical Structure | Summary of Reported Stability |
| Linalyl Propionate | C₁₃H₂₂O₂ | Generally considered to have excellent stability , making it a preferred choice in fragrance applications for functional products. Esters, as a class, may hydrolyze to their corresponding acid and alcohol over time. |
| Linalyl Acetate | C₁₂H₂₀O₂ | Often cited as the most unstable acetate among related compounds. It is known to hydrolyze to linalool (B1675412) and acetic acid. It is susceptible to oxidation, especially when exposed to air, which can be enhanced by heat and light. |
| Terpinyl Acetate | C₁₂H₂₀O₂ | Generally reported as stable under recommended storage conditions . It is used in perfumery due to its stable properties and resistance to discoloration. |
| Lavandulyl Acetate | C₁₂H₂₀O₂ | Information on the specific stability of lavandulyl acetate is sparse in readily available literature. As a terpene ester, it is expected to be susceptible to hydrolysis and oxidation. |
Key Degradation Pathways
Hydrolysis
Hydrolysis is a primary degradation pathway for esters, involving the cleavage of the ester bond in the presence of water to form the corresponding alcohol and carboxylic acid. This reaction can be catalyzed by both acids and bases. For instance, linalyl acetate readily hydrolyzes to form linalool and acetic acid. The rate of hydrolysis is dependent on pH, temperature, and the specific ester's steric and electronic properties.
Oxidation
Terpene esters containing unsaturated bonds are susceptible to oxidation, particularly when exposed to air (auto-oxidation), light (photo-oxidation), or heat. This can lead to the formation of hydroperoxides, epoxides, and other oxygenated derivatives, which may alter the sensory properties and potentially form sensitizing compounds.
Thermal Degradation
Elevated temperatures can accelerate both hydrolysis and oxidation, as well as induce other degradation reactions such as isomerization and polymerization. The thermal stability of these esters is a critical factor in applications involving heat, such as in manufacturing processes or for products stored in warmer climates.
Experimental Protocols for Comparative Stability Testing
To obtain quantitative comparative data, a well-designed stability testing program is essential. The following outlines a general experimental protocol.
Accelerated Stability Testing (Thermal Stress)
This method is used to predict long-term stability by subjecting the esters to elevated temperatures.
-
Objective: To compare the thermal stability of this compound, linalyl acetate, terpinyl acetate, and lavandulyl acetate.
-
Method:
-
Prepare solutions of each ester at a known concentration in an appropriate solvent (e.g., ethanol (B145695) or a representative product base).
-
Place aliquots of each solution in sealed, amber glass vials to minimize photodegradation and evaporation.
-
Store the vials in controlled temperature chambers at various elevated temperatures (e.g., 40°C, 50°C, and 60°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a set of vials from each temperature condition.
-
Analyze the concentration of the parent ester and the formation of any degradation products using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis:
-
Plot the concentration of the remaining ester against time for each temperature.
-
Determine the degradation rate constant (k) at each temperature by fitting the data to an appropriate kinetic model (e.g., zero-order or first-order).
-
Use the Arrhenius equation to extrapolate the degradation rate at room temperature and calculate the predicted shelf-life.
-
Photostability Testing
This test evaluates the impact of light exposure on the stability of the esters.
-
Objective: To assess the photostability of the four esters.
-
Method:
-
Prepare solutions of each ester as described for thermal stability testing.
-
Expose the samples in photostability chambers to a controlled light source that mimics the UV and visible light spectrum of sunlight (e.g., a xenon lamp).
-
Simultaneously, wrap a control set of samples in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.
-
At defined time points, withdraw samples and analyze for the concentration of the parent ester and degradation products by GC-MS.
-
-
Data Analysis:
-
Compare the degradation of the light-exposed samples to the dark controls to determine the extent of photodegradation.
-
pH-Dependent Stability (Hydrolysis Study)
This study investigates the stability of the esters across a range of pH values.
-
Objective: To compare the hydrolytic stability of the esters in acidic, neutral, and basic conditions.
-
Method:
-
Prepare buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9).
-
Add a small, known amount of each ester to each buffered solution to create a saturated or near-saturated solution.
-
Store the solutions at a constant, controlled temperature.
-
At regular intervals, take samples and analyze the concentration of the remaining ester by a suitable method like High-Performance Liquid Chromatography (HPLC) or GC-MS.
-
-
Data Analysis:
-
Determine the rate of hydrolysis at each pH.
-
Identify the pH at which each ester exhibits maximum stability.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a comparative stability study.
Conclusion
The stability of this compound and related esters is a multifaceted issue crucial for product development. Based on available information, this compound appears to offer a more stable alternative to linalyl acetate, which is known for its relative instability. Terpinyl acetate also presents as a stable option. However, for critical applications, especially in pharmaceutical formulations, it is imperative to conduct thorough, direct comparative stability studies under relevant stress conditions. The experimental protocols and workflow provided in this guide offer a framework for generating the necessary quantitative data to make informed decisions on ester selection and formulation optimization.
Benchmarking the Insecticidal Potency of Linalyl Propionate Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the insecticidal potential of Linalyl propionate (B1217596) against established commercial insecticides. Due to a lack of publicly available direct insecticidal potency data for Linalyl propionate, this document focuses on presenting the known efficacy of commercial standards, outlining the experimental protocols required for a comprehensive benchmark, and discussing the potential mechanisms of action based on related compounds.
Quantitative Comparison of Insecticidal Potency
A direct quantitative comparison of the insecticidal potency of this compound with commercial standards is challenging due to the absence of published LD50 or LC50 values for this compound against common insect pests. However, to provide a baseline for future research, the following table summarizes the reported LD50 values for widely used commercial insecticides against various insect species. This data highlights the established efficacy that this compound would need to meet or exceed to be considered a viable alternative.
| Insecticide | Target Insect Species | LD50 (µ g/insect ) | Administration Route |
| Permethrin (B1679614) | Aedes aegypti (Yellow Fever Mosquito) | 0.013 | Topical Application |
| Apis mellifera (Honey Bee) | 0.156 | Topical Application | |
| Deltamethrin | Aedes aegypti (Yellow Fever Mosquito) | 0.00057 | Topical Application |
| Apis mellifera (Honey Bee) | 0.013 | Topical Application | |
| Malathion | Musca domestica (Housefly) | 10.0 - 20.0 | Topical Application |
| Aedes aegypti (Yellow Fever Mosquito) | 0.35 | Topical Application | |
| This compound | Data Not Available | N/A | N/A |
Experimental Protocols for Insecticidal Bioassays
To determine the insecticidal potency of this compound and enable a direct comparison with commercial standards, the following established bioassay protocols are recommended.
Topical Application Bioassay
This method assesses the contact toxicity of a substance.
-
Objective: To determine the median lethal dose (LD50) of this compound upon direct contact with the insect cuticle.
-
Materials:
-
This compound of known purity
-
Selected commercial insecticide standard (e.g., Permethrin)
-
Acetone (B3395972) (or other suitable solvent)
-
Microsyringe or microapplicator
-
Test insects (e.g., adult Musca domestica or Aedes aegypti)
-
Holding cages with food and water
-
CO2 for anesthetization
-
-
Procedure:
-
Prepare a series of dilutions of this compound and the commercial standard in acetone. A control group will be treated with acetone only.
-
Anesthetize a batch of insects using CO2.
-
Using a microapplicator, apply a precise volume (typically 1 µL) of each dilution to the dorsal thorax of individual insects.
-
Place the treated insects in holding cages with access to food and water.
-
Record mortality at 24, 48, and 72-hour intervals.
-
Analyze the dose-mortality data using probit analysis to determine the LD50 value.
-
Fumigant Toxicity Bioassay
This method evaluates the efficacy of a substance in its vapor phase.
-
Objective: To determine the median lethal concentration (LC50) of this compound as a fumigant.
-
Materials:
-
This compound
-
Selected commercial fumigant standard
-
Glass jars or sealed containers of a known volume
-
Filter paper
-
Test insects (e.g., adult Sitophilus oryzae or Tribolium castaneum)
-
-
Procedure:
-
Apply a range of known concentrations of this compound and the commercial standard onto a filter paper. A control filter paper will be treated with solvent only.
-
Place the treated filter paper inside the sealed containers.
-
Introduce a known number of insects into each container and seal it.
-
Record mortality at set time intervals (e.g., 6, 12, 24 hours).
-
Calculate the concentration of the substance in the air within the container (e.g., in µL/L air).
-
Use probit analysis to determine the LC50 value.
-
Potential Mechanism of Action of this compound
While the precise mechanism of insecticidal action for this compound has not been definitively elucidated, the activity of structurally related compounds, such as linalool, suggests potential targets within the insect nervous system. Essential oils and their components are known to act on multiple targets, which can be an advantage in overcoming resistance developed against single-target insecticides.[1]
One probable mechanism is the disruption of neurotransmission. Linalool has been shown to be a competitive inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[2] Inhibition of AChE leads to the accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, paralysis, and eventual death of the insect.
Another potential target is the octopaminergic system, which is unique to invertebrates and regulates key physiological processes. Some essential oil constituents have been found to interact with octopamine (B1677172) receptors, leading to an increase in cyclic AMP (cAMP) levels and subsequent disruption of normal nerve function.[3]
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of the research process and potential biological interactions, the following diagrams have been generated using Graphviz.
References
- 1. Plant essential oils affect the toxicities of carbaryl and permethrin against Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unirc.it [iris.unirc.it]
- 3. Evaluation of five medicinal plants for the management of Sitophilus oryzae in stored rice and identification of insecticidal compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Linalyl Propionate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of linalyl propionate (B1217596) in a laboratory setting. The following procedures are designed to ensure the safety of personnel and compliance with environmental regulations.
Immediate Safety Considerations
Linalyl propionate is a combustible liquid that can cause skin and eye irritation.[1][2] Some evidence also suggests it may cause respiratory irritation.[2] Furthermore, it is classified as toxic to aquatic life with long-lasting effects.[3][4] Therefore, it is imperative to prevent its release into the environment.
Personal Protective Equipment (PPE) during Handling and Disposal:
| PPE Item | Specification |
| Hand Protection | Chemically resistant gloves (e.g., neoprene). Gloves must be inspected before use and disposed of according to good laboratory practices.[2] |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities.[1] |
| Skin and Body | Lab coat. For larger spills, impervious clothing may be necessary.[2][5] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is insufficient or exposure limits may be exceeded, use a properly fitted, air-purifying respirator with a suitable filter (e.g., type ABEK (EN14387)).[5] |
This compound Properties and Hazards
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 144-39-8 | [1][2] |
| Molecular Formula | C₁₃H₂₂O₂ | [1][2] |
| Molecular Weight | 210.31 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Flash Point | 97 °C (206.6 °F) - closed cup | [1] |
| Boiling Point | 115 °C at 10-13 hPa | [1][6] |
| Density | 0.895 g/mL at 25 °C | |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long lasting effects. | [2][3] |
Step-by-Step Disposal Protocol
The standard and required method for disposing of this compound is as a hazardous chemical waste. On-site chemical neutralization by laboratory personnel is not recommended as it can create unforeseen hazards. Adherence to institutional and regulatory protocols is mandatory.
Step 1: Waste Identification and Classification
-
Any unused this compound, contaminated materials (e.g., absorbent pads, gloves), or solutions containing it must be classified as hazardous waste.[1][2]
-
Consult your institution's Environmental Health & Safety (EH&S) department for specific waste stream identification codes.
Step 2: Waste Collection and Segregation
-
Collect this compound waste in a dedicated, properly labeled waste container.
-
The container must be chemically compatible with this compound, free from damage, and have a secure, leak-proof closure.[7]
-
Do not mix this compound waste with incompatible chemicals. Segregate it from strong oxidizing agents, acids, and bases.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]
Step 3: Labeling the Waste Container
-
The waste container must be clearly labeled with the words "Hazardous Waste".[8]
-
The label must also include:
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Irritant," "Environmental Hazard," or corresponding pictograms).[8]
-
The date of waste accumulation.
-
Step 4: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[5][6]
-
Ensure the storage area has secondary containment to manage potential leaks.[7]
-
Follow institutional limits on the volume of waste stored in an SAA (typically up to 55 gallons) and the maximum accumulation time.[8]
Step 5: Disposal
-
Arrange for the collection of the hazardous waste through your institution's EH&S department or a contracted licensed professional waste disposal service.[2]
-
Do not dispose of this compound down the drain or in regular trash.[2][3][5] This is critical to prevent environmental contamination.[3]
Accidental Spill Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Ensure adequate ventilation. For large spills, evacuate non-essential personnel from the area.[2]
-
Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).[5]
-
Contain the Spill: Prevent the spill from spreading and from entering drains or waterways.[2][3][5]
-
Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or soda ash.[3]
-
Collect the Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[2][3]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EH&S department as per institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. prodasynth.com [prodasynth.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. directpcw.com [directpcw.com]
- 6. chemicalbull.com [chemicalbull.com]
- 7. danielshealth.com [danielshealth.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
Essential Safety and Logistics for Handling Linalyl Propionate
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for Linalyl propionate (B1217596), a common fragrance and flavor ingredient. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling Linalyl propionate, which can cause skin, eye, and respiratory irritation, a comprehensive approach to personal protection is necessary.[1][2][3] The following table summarizes the required and recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves.[4] | Prevents skin contact and irritation.[1] Nitrile offers good chemical resistance.[4] |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection.[5] A face shield may be appropriate in some situations.[5] | Protects against splashes that can cause serious eye irritation.[1][5] |
| Body Protection | Lab coat or other protective clothing.[4][6] An impervious apron is recommended when mixing or loading.[7] | Minimizes the risk of skin contact with clothing.[6] |
| Respiratory Protection | Use in a well-ventilated area.[6][8] If ventilation is inadequate, a respirator (e.g., NIOSH-approved N95 or ABEK filter) should be used.[9] | Avoids inhalation of vapors which may cause respiratory irritation.[1][2] |
First Aid Procedures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove contaminated clothing.[5] Wash the affected area with soap and plenty of water.[1] If skin irritation persists, consult a physician.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][5] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water.[1][5] Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory.
Handling and Storage Protocol
-
Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Work in a well-ventilated area, such as a chemical fume hood.[6][8]
-
Handling : Avoid direct contact with the skin and eyes.[1] Do not inhale vapors or mists.[1] Wash hands thoroughly after handling.[5]
-
Storage : Store this compound in a cool, dry, and well-ventilated area.[1][8] Keep containers tightly sealed and protect from heat and light.[6][8]
Accidental Release and Disposal Plan
-
Spill Containment : In case of a spill, evacuate unnecessary personnel.[1] Wear appropriate PPE.[1] Absorb the spill with an inert material like sand or earth.[1][8]
-
Cleanup : Collect the absorbed material into a suitable, closed container for disposal.[1]
-
Disposal : Dispose of this compound and any contaminated materials as hazardous waste.[1] This should be done through a licensed professional waste disposal service.[1] Do not allow the chemical to enter drains, sewers, or waterways.[1][10][11]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 144-39-8 [amp.chemicalbook.com]
- 4. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. This compound (144-39-8) | Trusted Bulk Distributor [chemicalbull.com]
- 7. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. chemicalbull.com [chemicalbull.com]
- 9. This compound = 95 , FCC, FG 144-39-8 [sigmaaldrich.com]
- 10. directpcw.com [directpcw.com]
- 11. perfumersworld.com [perfumersworld.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
